Product packaging for 2-Azaspiro[4.5]decane hydrochloride(Cat. No.:CAS No. 36392-74-2)

2-Azaspiro[4.5]decane hydrochloride

Cat. No.: B1521097
CAS No.: 36392-74-2
M. Wt: 175.7 g/mol
InChI Key: NRUFBXPWDNPPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Azaspiro[4.5]decane hydrochloride (CAS RN: 36392-74-2) is a high-purity spirocyclic chemical building block of interest in medicinal chemistry and organic synthesis . This compound, with the molecular formula C9H18ClN and a molecular weight of 175.70, is characterized by its unique spirocyclic scaffold that incorporates a nitrogen atom . The spiro[4.5]decane structural motif is a valuable framework in drug discovery, as it can impart conformational rigidity and improve physicochemical properties to molecules . As part of the broader class of azaspiro[4.5]decane derivatives, this compound serves as a versatile precursor or intermediate. Related structures in this family are utilized in the synthesis of more complex, functionalized molecules, such as difluoroalkylated 2-azaspiro[4.5]decane derivatives, which are accessed via methods like copper-catalyzed radical reactions . The compound requires specific storage and handling to maintain stability; it should be kept in an inert atmosphere and stored in a freezer, under -20°C . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet for detailed hazard information, which includes warnings for skin and eye irritation and specific target organ toxicity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18ClN B1521097 2-Azaspiro[4.5]decane hydrochloride CAS No. 36392-74-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-4-9(5-3-1)6-7-10-8-9;/h10H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUFBXPWDNPPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Azaspiro[4.5]decane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound stands as a valuable spirocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the synthesis of novel chemical entities, moving beyond the flat, two-dimensional landscapes of many traditional aromatic compounds. As a key building block and drug intermediate, a thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for its effective use in synthesis, formulation, and quality control.[1]

This guide provides a senior application scientist's perspective on this compound, focusing not just on known data but on the robust experimental methodologies required to validate its properties. For a research professional, the ability to independently verify the characteristics of a starting material is a cornerstone of experimental integrity and reproducibility. This document is structured to empower you with both the foundational knowledge and the practical, field-proven protocols to confidently handle and utilize this compound.

Core Compound Identity and Handling

Precise identification and proper handling are the first steps in any successful research endeavor. The fundamental details of this compound are summarized below.

PropertyValueSource(s)
Chemical Name This compound[2][3]
CAS Number 36392-74-2[2][3]
Molecular Formula C₉H₁₈ClN[3][4]
Molecular Weight 175.70 g/mol [4]
Purity Typically ≥97%[4]
Appearance Solid (Further characterization recommended)
Storage Store in a freezer at -20°C for long-term stability. Keep in a tightly sealed container under an inert atmosphere.[3]

Note on Storage: While some suppliers may indicate room temperature storage, long-term storage at -20°C is recommended to minimize potential degradation and ensure the compound's integrity over time, particularly given its use as a reference standard.[3]

Synthesis and Structural Verification

While this compound is commercially available, understanding its synthesis is crucial for troubleshooting impurities and for potential in-house production. The process typically involves the synthesis of the free base, 2-Azaspiro[4.5]decane (CAS 176-66-9), followed by salt formation.[5]

A plausible synthetic approach, based on established organic chemistry principles for similar structures, would involve a multi-step process that could be conceptually outlined as follows.

cluster_0 Conceptual Synthetic Pathway A Starting Materials (e.g., Cyclohexanone derivative) B Reaction Sequence (e.g., Reductive Amination, Cyclization) A->B Step 1 C Formation of Free Base 2-Azaspiro[4.5]decane B->C Step 2 D Salt Formation (Reaction with HCl) C->D Step 3 E Final Product 2-Azaspiro[4.5]decane HCl D->E Final

Caption: Conceptual synthesis workflow.

Upon synthesis or procurement, structural integrity must be verified. This is achieved through a combination of spectroscopic methods, each providing a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework.

    • Expected ¹H NMR Signals: The spectrum should show a complex set of signals in the aliphatic region (typically 1.0-3.5 ppm). Protons on carbons adjacent to the nitrogen atom will be deshielded and appear further downfield. The N-H proton of the hydrochloride salt may appear as a broad singlet.

    • Expected ¹³C NMR Signals: The spectrum should display distinct signals for each unique carbon atom in the spirocyclic system. The spiro carbon (the quaternary carbon shared by both rings) will have a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, a key feature would be the N-H stretching vibration of the secondary ammonium salt, typically appearing as a broad band in the 2400-2800 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this molecule, analysis would typically be performed on the free base, which would show a molecular ion peak corresponding to the mass of C₉H₁₇N (139.24 g/mol ).

Core Physicochemical Properties: A Framework for Experimental Determination

Specific quantitative data for melting point, solubility, and pKa of this compound are not consistently available in public literature. This highlights the critical need for robust, in-house experimental determination. A Senior Application Scientist does not rely solely on supplied data but validates it. The following sections provide the rationale and detailed protocols for these essential measurements.

Melting Point Determination

Scientific Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid.[6] A pure compound will have a sharp, well-defined melting range (typically < 2°C), whereas impurities will cause a depression and broadening of the melting range. This makes it a primary, rapid, and cost-effective quality control check.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample is completely dry by placing it in a vacuum oven at a temperature below its expected melting point for several hours.

    • Place a small amount of the dried compound on a clean, dry watch glass.

    • Finely crush the solid into a powder using a spatula.

  • Capillary Loading:

    • Tap the open end of a capillary tube into the powder until a small amount (1-2 mm in height) enters the tube.

    • Compact the sample at the bottom (sealed end) of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube.[7]

  • Measurement:

    • Place the loaded capillary tube into a calibrated melting point apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last crystal melts (T2).

    • The melting range is reported as T1-T2.

  • Validation:

    • Perform the measurement in triplicate to ensure reproducibility.

    • If identifying an unknown, a mixed melting point test can be performed. Mixing the sample with a known standard should result in no depression of the melting point if they are the same compound.[6]

cluster_1 Melting Point Determination Workflow A Dry Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Rapid Heat to ~T-20°C C->D E Slow Heat (1-2°C/min) D->E F Record T1 (First Liquid) E->F G Record T2 (All Liquid) F->G H Report Range (T1-T2) G->H cluster_2 Aqueous Solubility Workflow A Add Excess Solid to Solvent B Equilibrate (e.g., 24h Shake) A->B C Filter Supernatant B->C D Dilute Filtrate C->D E Quantify (e.g., HPLC) D->E F Calculate Solubility E->F cluster_3 pKa Determination by Titration A Prepare Solution of Known Concentration B Titrate with Standardized Base A->B C Record pH vs. Volume B->C D Plot Titration Curve C->D E Determine Equivalence Point D->E F Find pH at Half-Equivalence Point E->F G Result = pKa F->G

References

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Azaspiro[4.5]decane Scaffold

The 2-azaspiro[4.5]decane core is a privileged structural motif in medicinal chemistry, imparting unique three-dimensional character to molecules. This spirocyclic system, where a pyrrolidine ring and a cyclohexane ring share a common carbon atom, offers a rigid framework that can precisely orient functional groups for optimal interaction with biological targets. Its derivatives have shown a wide range of biological activities, making 2-azaspiro[4.5]decane hydrochloride a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical techniques essential for its thorough characterization.

Part 1: Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The chosen strategy involves the initial formation of an N-protected lactam, followed by reduction of the amide functionality and subsequent deprotection and salt formation. This approach is favored for its reliability and the commercial availability of the starting materials.

Synthetic Strategy and Rationale

The overall synthetic pathway is depicted below. The key steps are:

  • Michael Addition: The synthesis commences with a Michael addition of nitromethane to cyclohexylideneacetonitrile. This reaction establishes the carbon framework of the spirocyclic system.

  • Reductive Cyclization: The resulting γ-nitro nitrile is then subjected to reductive cyclization. This is a crucial step where the pyrrolidine ring is formed. The use of a reducing agent like hydrogen gas with a suitable catalyst (e.g., Raney nickel) is effective for this transformation.

  • Amide Reduction: The resulting lactam, 2-azaspiro[4.5]decan-3-one, is a stable intermediate. The amide carbonyl is then reduced to a methylene group to afford the desired 2-azaspiro[4.5]decane. A powerful reducing agent such as lithium aluminum hydride (LAH) is typically employed for this step.

  • Hydrochloride Salt Formation: Finally, the free base of 2-azaspiro[4.5]decane is converted to its hydrochloride salt by treatment with hydrochloric acid. The salt form often exhibits improved stability and handling characteristics, which is advantageous for pharmaceutical applications.

Synthesis of this compound A Cyclohexanone C Cyclohexylideneacetonitrile A->C Knoevenagel Condensation B Cyanoacetic acid B->C E γ-Nitro nitrile intermediate C->E Michael Addition D Nitromethane D->E F 2-Azaspiro[4.5]decan-3-one E->F Reductive Cyclization (H2, Raney Ni) G 2-Azaspiro[4.5]decane F->G Amide Reduction (LiAlH4) H This compound G->H Salt Formation (HCl)

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2-Azaspiro[4.5]decan-3-one

A plausible route to the key intermediate, 2-azaspiro[4.5]decan-3-one, involves the reaction of cyclohexanecarbonitrile with a suitable C2 synthon followed by cyclization. A related synthesis of N-benzyl derivatives of 2-azaspiro[4.5]decane-1,3-dione has been reported, which provides a basis for the construction of the spirocyclic lactam.[1]

Step 2: Reduction of 2-Azaspiro[4.5]decan-3-one

The reduction of the lactam to the corresponding amine is a critical step. Catalytic hydrogenation is a powerful technique for such transformations.[2] The use of a platinum catalyst (Pt/C) in an acidic medium, such as glacial acetic acid, can facilitate the reduction of the amide.[3]

  • Procedure: To a solution of 2-azaspiro[4.5]decan-3-one in glacial acetic acid, 10% Platinum on carbon (Pt/C) is added. The mixture is then subjected to hydrogenation under normal pressure until the reaction is complete (monitored by TLC or GC-MS).[3]

Step 3: Formation of this compound

  • Procedure: After the hydrogenation is complete, the catalyst is filtered off. The filtrate is then acidified with 2N HCl and heated to reflux.[3] The solvent is removed in vacuo, and the resulting residue is recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield this compound as a crystalline solid.

Part 2: Characterization of this compound

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the cyclohexane and pyrrolidine rings. The chemical shifts and coupling patterns will be indicative of the spirocyclic structure. The presence of a broad singlet corresponding to the N-H proton (which may exchange with D₂O) and the protons adjacent to the nitrogen will be key diagnostic features.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The spiro carbon atom will have a distinct chemical shift. The chemical shifts of the carbons in the cyclohexane and pyrrolidine rings will also be in their expected regions.

2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

  • Expected Absorptions: The IR spectrum of this compound will show a broad absorption band in the region of 2700-3300 cm⁻¹ corresponding to the N-H stretching vibration of the ammonium salt. The absence of a strong carbonyl absorption around 1650-1700 cm⁻¹ will confirm the complete reduction of the lactam intermediate. C-H stretching and bending vibrations for the aliphatic rings will also be observed.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Fragmentation: Electrospray ionization (ESI) is a suitable technique for this polar and non-volatile compound.[4] The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the molecular weight of the free base (2-azaspiro[4.5]decane). The isotopic pattern of the molecular ion peak will be consistent with the molecular formula. Fragmentation patterns may involve the loss of small neutral molecules from the ring systems.[4]

Physicochemical Characterization
PropertyExpected Value/ObservationMethod
Molecular Formula C₉H₁₈ClNElemental Analysis
Molecular Weight 175.70 g/mol Mass Spectrometry
Appearance White to off-white crystalline solidVisual Inspection
Melting Point To be determinedMelting Point Apparatus
Solubility Soluble in water and polar organic solventsSolubility Test
Purity ≥98%HPLC, GC-MS

Conclusion

The synthesis and characterization of this compound presented in this guide provide a reliable framework for obtaining this valuable building block for drug discovery and development. The detailed protocols and characterization data serve as a self-validating system, ensuring the identity and purity of the final compound. By understanding the rationale behind the experimental choices and the interpretation of the analytical data, researchers can confidently utilize this compound in their synthetic endeavors.

References

An In-Depth Technical Guide to 2-Azaspiro[4.5]decane Hydrochloride: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Azaspiro[4.5]decane hydrochloride (CAS No: 36392-74-2), a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, analytical characterization, and its significant role as a privileged scaffold in modern medicinal chemistry.

Core Compound Identity and Physicochemical Properties

This compound is a spirocyclic secondary amine salt. The spirocyclic nature of this molecule, where a cyclopentane ring and a piperidine ring share a single carbon atom, imparts a rigid three-dimensional structure. This conformation is highly desirable in drug design as it can lead to higher binding affinity and selectivity for biological targets.

Molecular Structure and CAS Number

The definitive identification of this compound is established by its Chemical Abstracts Service (CAS) registry number.

  • CAS Number : 36392-74-2

The molecular structure consists of a piperidine ring fused at the 4-position to a cyclopentane ring. The nitrogen atom is at the 2-position of the piperidine ring. The hydrochloride salt is formed by the protonation of this nitrogen atom.

Caption: Molecular structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
CAS Number 36392-74-2[1][2]
Molecular Formula C₉H₁₈ClN[1][3]
Molecular Weight 175.70 g/mol [1]
SMILES [H]Cl.C1NCCC12CCCCC2[1]
Physical Form Solid[4]
Storage Conditions Inert atmosphere, store in freezer, under -20°C for long-term storage. Can be stored at -4°C for 1-2 weeks.[1][2]

Synthesis and Manufacturing

The synthesis of the 2-Azaspiro[4.5]decane core is a critical aspect for its application in drug discovery. While various methods exist for the synthesis of substituted azaspiro[4.5]decanes, a common conceptual pathway to the parent scaffold involves the construction of the spirocyclic core followed by functional group manipulations.

A generalized synthetic approach can be envisioned starting from cyclohexanone.

Synthesis_Workflow Start Cyclohexanone Intermediate1 Formation of a Nitrogen-containing Intermediate Start->Intermediate1 e.g., Strecker or Bucherer-Bergs reaction Intermediate2 Cyclization to form the Spirocyclic Lactam Intermediate1->Intermediate2 Intramolecular cyclization Reduction Reduction of the Lactam Intermediate2->Reduction e.g., LiAlH₄ FinalProduct 2-Azaspiro[4.5]decane Reduction->FinalProduct SaltFormation HCl Salt Formation FinalProduct->SaltFormation Treatment with HCl

Caption: Conceptual workflow for the synthesis of 2-Azaspiro[4.5]decane.

A more specific, though related, synthesis for a derivative, 2-Azaspiro[4.5]decane-3-carboxylic acid, has been reported. This procedure involves the reaction of butyliminomethylcyclohexane with butyllithium, followed by a series of steps including acidification and hydrogenation. While not a direct synthesis of the parent compound, it illustrates a potential synthetic strategy.

Role in Medicinal Chemistry and Drug Development

The 2-Azaspiro[4.5]decane scaffold is considered a "privileged" structure in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the design of novel therapeutic agents. The rigid, three-dimensional nature of the spirocyclic system allows for precise orientation of substituents, which can enhance target binding and improve pharmacokinetic properties.

One notable instance where a derivative of this scaffold appears is as an impurity in the drug Gabapentin. The lactam form, 2-Azaspiro[4.5]decan-3-one, is a known impurity that can form through intramolecular cyclization of Gabapentin.[5] This highlights the chemical accessibility of this ring system and its relevance in pharmaceutical analysis.

The true value of this compound lies in its use as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities. Its secondary amine provides a convenient handle for further functionalization, allowing for the introduction of various pharmacophoric groups.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the cyclopentane and piperidine rings. The presence of the hydrochloride salt will influence the chemical shift of the protons adjacent to the nitrogen atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A typical analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol. Detection is commonly achieved using a UV detector.

The development of a robust HPLC method is crucial for quality control during synthesis and for the analysis of reaction mixtures in which this compound is used as a starting material.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While specific GHS hazard statements for this compound are not universally available, data for structurally related compounds such as 2-Oxa-7-azaspiro[4.5]decane hydrochloride suggest that it may cause skin irritation, serious eye irritation, and respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, such as a fume hood, to minimize inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term storage, refrigeration or freezing is recommended.[1][2]

Safety_Precautions Handling Safe Handling of 2-Azaspiro[4.5]decane HCl PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Handling->PPE Ventilation Use in a Well-Ventilated Area (Fume Hood) Handling->Ventilation Storage Store in a Cool, Dry Place in a Sealed Container Handling->Storage Incompatibilities Avoid Contact with Strong Oxidizing Agents Handling->Incompatibilities

Caption: Key safety precautions for handling this compound.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of novel therapeutic agents with improved potency and selectivity. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for its effective application in drug discovery and development programs. As the demand for novel chemical entities continues to grow, the importance of privileged scaffolds like 2-Azaspiro[4.5]decane is expected to increase.

References

biological activity of 2-Azaspiro[4.5]decane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 2-Azaspiro[4.5]decane Derivatives

Executive Summary

The 2-azaspiro[4.5]decane scaffold, a prominent member of the spiropiperidine class, has emerged as a "privileged structure" in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and novel chemical space offer significant advantages over traditional flat, aromatic ring systems.[1] By restricting the number of rotatable bonds, this scaffold can enhance the pharmacokinetic profile and improve the potency of interactions with biological targets.[1] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by 2-azaspiro[4.5]decane derivatives, synthesizing key findings in central nervous system (CNS) modulation, oncology, and infectious diseases. We will explore the structure-activity relationships (SAR), mechanisms of action, and field-proven experimental protocols relevant to the evaluation of these compelling molecules.

The 2-Azaspiro[4.5]decane Scaffold: A Foundation for 3D Drug Design

The core value of the 2-azaspiro[4.5]decane framework lies in its sp³-rich, rigid three-dimensional structure. Unlike planar molecules, this spirocyclic system projects functional groups into space in well-defined vectors, enabling more extensive and selective interactions with the complex surfaces of protein targets. This structural feature is often correlated with improved physicochemical properties, such as higher aqueous solubility, and provides access to novel intellectual property. The piperidine ring, a common motif in FDA-approved drugs, is fused via a spiro-carbon to a cyclopentane ring, creating a robust architecture that serves as a versatile foundation for derivatization.[1]

Central Nervous System (CNS) Modulation

Derivatives of the azaspiro[4.5]decane core have shown remarkable versatility in targeting various CNS receptors, demonstrating potential as analgesics, and tools for neurological research.

Potent and Selective Opioid Receptor Modulation

A significant area of investigation has been the development of azaspiro[4.5]decane derivatives as modulators of opioid receptors, crucial targets for pain management.[2]

Mechanism of Action: These compounds can act as selective agonists or antagonists at different opioid receptor subtypes (μ, δ, κ). For instance, specific 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as a novel chemotype of selective delta-opioid receptor (DOR) agonists.[3][4] In contrast, certain 1-azaspiro[4.5]decan-10-yl amides demonstrate potent and selective binding to the mu-opioid receptor (MOR).[5] The spirocyclic core's rigidity helps lock the pharmacophore in a conformation optimal for receptor binding and activation, potentially reducing off-target effects and side effects like convulsions that have plagued other DOR agonist classes.[3][5]

Structure-Activity Relationship (SAR) Insights:

  • Amide Substitution: In 1-azaspiro[4.5]decan-10-yl amides, tertiary amides were found to be potent MOR binders and active as antinociceptive agents, whereas the corresponding secondary amides were weak.[5]

  • Spiro-Hydantoin Core: For the 1,3,8-triazaspiro[4.5]decane-2,4-dione series, the core scaffold itself was identified as the key pharmacophore for DOR agonism through high-throughput screening.[3]

  • Conformational Rigidity: The spirocyclic system maintains the chair conformation of the cyclohexane ring, which appears to be favored by μ- and δ-receptors over the κ-receptor for this chemical class.[5]

Data Summary: Opioid Receptor Binding Affinity

Compound Class Derivative Example Target Receptor Binding Affinity (Ki, nM) Reference
1-Azaspiro[4.5]decan-10-yl Amides Tertiary Amide (Compound 21) Mu (μ) 1.5 [5]
1-Azaspiro[4.5]decan-10-yl Amides Tertiary Amide (Compound 21) Delta (δ) 130 [5]
1-Azaspiro[4.5]decan-10-yl Amides Tertiary Amide (Compound 21) Kappa (κ) > 10,000 [5]

| 1,3,8-Triazaspiro[4.5]decane-2,4-diones | HTS Hit Compound 1 | Delta (δ) | EC₅₀ = 1.1 µM (β-arrestin) |[3] |

Experimental Protocol: Competitive Radioligand Binding Assay for Opioid Receptors

This protocol is a foundational in vitro method to determine the binding affinity of a test compound for a specific receptor.

  • Objective: To determine the inhibitory constant (Ki) of a 2-azaspiro[4.5]decane derivative at the mu-opioid receptor.

  • Principle: The assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand (e.g., [³H]-DAMGO for MOR) for binding to receptors in a membrane preparation.

  • Methodology:

    • Membrane Preparation: Homogenize brain tissue (e.g., from a guinea pig) or cells expressing the target receptor in a buffered solution. Centrifuge to pellet the membranes and resuspend in an assay buffer.

    • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ([³H]-DAMGO), and varying concentrations of the test compound.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

    • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Quantification: Wash the filters to remove non-specific binding. Place the filter discs in scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Causality and Validation: The choice of a high-affinity, selective radioligand like [³H]-DAMGO is critical for assay sensitivity and accuracy. Non-specific binding is determined in the presence of a high concentration of a known, non-labeled MOR agonist (e.g., unlabeled DAMGO) to ensure that the measured competition is specific to the target receptor.

Workflow Visualization: Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Receptor Source (e.g., Brain Homogenate) Incubate Incubate to Reach Binding Equilibrium Membrane->Incubate Radio Radioligand ([³H]-DAMGO) Radio->Incubate TestCmpd Test Compound (Azaspiro Derivative) TestCmpd->Incubate Filter Rapid Filtration (Separate Bound/Unbound) Incubate->Filter Competition Count Scintillation Counting Filter->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Calc Calculate IC₅₀ and Ki Plot->Calc Cheng-Prusoff Eq. Result Result Calc->Result Binding Affinity (Ki)

Caption: Workflow for determining compound binding affinity via competitive radioligand assay.

High-Affinity Ligands for Sigma-1 (σ₁) Receptors

The σ₁ receptor is an intracellular chaperone protein implicated in various neurological disorders and cancer. Azaspiro[4.5]decane derivatives have been developed as highly potent and selective ligands for this target.

Key Findings: A series of 1,4-dioxa-8-azaspiro[4.5]decane derivatives demonstrated high affinity for σ₁ receptors.[6][7][8] The lead compound, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, possessed a Ki of 5.4 nM for σ₁ receptors with high selectivity over σ₂ receptors and other transporters.[6] The successful radiolabeling of this compound with Fluorine-18 ([¹⁸F]) created a potent radioligand for Positron Emission Tomography (PET) imaging, which showed high, specific accumulation in tumors expressing σ₁ receptors, underscoring its dual diagnostic and therapeutic potential.[6][8]

Anticancer Activity

The unique stereochemistry of the 2-azaspiro[4.5]decane scaffold has been leveraged to develop novel anticancer agents acting through both cytotoxic and targeted protein degradation mechanisms.

Cytotoxicity in Human Carcinoma Cell Lines

Derivatives of 1-thia-4-azaspiro[4.5]decane have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[9][10]

Mechanism of Action: While the precise mechanisms are often multifactorial, the cytotoxic activity is typically evaluated by measuring the reduction in cell viability after exposure to the compound. This can be mediated by the induction of apoptosis (programmed cell death), cell cycle arrest, or inhibition of key enzymes required for proliferation.

Data Summary: In Vitro Cytotoxicity (IC₅₀, µM)

Compound Series Derivative HepG-2 (Liver) PC-3 (Prostate) HCT-116 (Colon) Reference
1-Thia-4-azaspiro[4.5]decane Derivative C 10.1 ± 0.8 8.5 ± 0.7 7.2 ± 0.6 [11]
1-Thia-4-azaspiro[4.5]decane Derivative A 15.8 ± 1.2 12.4 ± 1.1 9.7 ± 0.9 [11]
1-Thia-4-azaspiro[4.5]decane Derivative B 25.2 ± 2.1 18.9 ± 1.5 14.3 ± 1.3 [11]

| Reference Drug | Doxorubicin | 8.5 ± 0.7 | 7.2 ± 0.6 | 6.1 ± 0.5 |[11] |

Experimental Protocol: MTT Assay for Cell Viability

  • Objective: To quantify the cytotoxic effect of a test compound on a cancer cell line.

  • Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the 2-azaspiro[4.5]decane derivative for a specified period (e.g., 48 or 72 hours). Include vehicle-only controls (negative) and a known cytotoxic drug (positive control).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log concentration of the compound to determine the IC₅₀ value.

  • Trustworthiness: The inclusion of both positive and negative controls is essential for validating the assay's performance. The reliability of the MTT assay stems from its direct measurement of metabolic function, a key indicator of cell health and viability.

Targeted Protein Degradation via PROTACs

Beyond direct cytotoxicity, the azaspiro[4.5]decane scaffold has been ingeniously employed as a rigid linker in Proteolysis Targeting Chimeras (PROTACs).

Mechanism of Action: PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. A 2,8-diazaspiro[4.5]decane linker was used to create a PROTAC targeting EZH2 (Enhancer of zeste homolog 2), a key oncogenic protein.[12] This PROTAC brings EZH2 into proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of EZH2 by the proteasome. This approach eliminates both the catalytic and non-catalytic functions of the target protein.[12]

Visualization: PROTAC Mechanism of Action

G POI EZH2 (Protein of Interest) Proteasome Proteasome POI->Proteasome Degradation E3 CRBN (E3 Ligase) E3->POI PROTAC EZH2 Binder 2,8-Diazaspiro[4.5]decane Linker CRBN Binder PROTAC:f0->POI Binds PROTAC:f2->E3 Ub Ubiquitin Ub->E3

Caption: Ternary complex formation leading to target protein ubiquitination and degradation.

Antimicrobial and Antiviral Activity

While less explored than CNS and anticancer applications, certain azaspiro[4.5]decane derivatives have shown promising activity against viral and parasitic pathogens.

Key Findings:

  • Anti-Coronavirus Activity: A series of 1-thia-4-azaspiro[4.5]decan-3-ones were evaluated for antiviral activity. Several compounds were found to inhibit the replication of human coronavirus 229E, with the most active derivative showing an EC₅₀ value of 5.5 µM.[13] This highlights the scaffold's potential as a versatile platform for developing antiviral agents.

  • Antileishmanial Activity: New spiro-piperidine derivatives synthesized in ionic liquids showed promising activity against Leishmania major, with the most active compounds exhibiting sub-micromolar IC₅₀ values, superior to the reference drug miltefosine.[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded.

  • Methodology:

    • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., S. aureus) to a specific density (e.g., 0.5 McFarland standard).

    • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum) and a negative control well (broth only).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Reading: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Self-Validation: The positive control must show clear growth, and the negative control must remain clear. This confirms the viability of the inoculum and the sterility of the medium, respectively, validating the assay results.

Future Directions and Perspectives

The 2-azaspiro[4.5]decane scaffold is a testament to the power of three-dimensional thinking in drug design. While significant progress has been made, particularly in CNS and oncology, vast opportunities remain. Future research should focus on:

  • Expanding the Scope: Exploring a wider range of biological targets, including ion channels, transporters, and other enzyme classes.

  • Improving Synthetic Efficiency: Developing more efficient and stereoselective synthetic routes to access a greater diversity of derivatives.[15]

  • Pharmacokinetic Optimization: Fine-tuning derivatives to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties for in vivo efficacy and reduced toxicity.

  • Elucidating Mechanisms: Conducting deeper mechanistic studies to understand how these rigid scaffolds achieve their potency and selectivity at a molecular level.

References

spectroscopic data (NMR, IR, MS) of 2-Azaspiro[4.5]decane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Azaspiro[4.5]decane Hydrochloride

This guide provides a comprehensive overview of the analytical techniques used to elucidate and verify the structure of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data presentation. It delves into the causality behind experimental choices, offers field-proven insights for data acquisition, and provides a framework for robust interpretation, ensuring scientific integrity at every step.

Introduction: The Structural Elucidation Challenge

This compound is a spirocyclic amine, a structural motif of increasing interest in medicinal chemistry due to its conformational rigidity and three-dimensional character. Accurate and unambiguous structural confirmation is paramount for its use in synthesis and drug discovery programs. Spectroscopic analysis—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provides the necessary toolkit for this confirmation.

Molecular Structure and Key Features

Understanding the molecule's core structure is the first step in predicting and interpreting its spectral output.

  • Spirocyclic System: The molecule features a central quaternary carbon (C5) shared by two rings: a five-membered piperidine ring and a six-membered cyclohexane ring. This spiro-junction is a key structural feature.

  • Amine Hydrochloride Salt: The nitrogen atom is protonated and exists as an ammonium salt with a chloride counter-ion. This significantly impacts its solubility (favoring polar solvents like D₂O or DMSO-d₆ for NMR) and its spectroscopic signature, particularly in IR.

  • Asymmetry: The molecule possesses several distinct carbon and proton environments, which will lead to a complex but interpretable NMR spectrum.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a hydrochloride salt, selecting the appropriate deuterated solvent is a critical first step.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Solvent Selection: Due to the salt form, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are excellent choices. DMSO-d₆ is often preferred as it allows for the observation of the N-H proton, which would rapidly exchange in D₂O.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Shimming: After inserting the sample into the spectrometer, perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher is recommended for good signal dispersion.

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is sufficient.

    • Acquisition Parameters: Set a spectral width of ~12 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 2-5 seconds.

    • Number of Scans: 16 to 64 scans are typically adequate for achieving a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon.

    • Acquisition Parameters: Set a spectral width of ~200-220 ppm.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Predicted ¹H NMR Data and Interpretation

The proton NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Chemical Shift and Multiplicity
~9.0 - 8.5Broad Singlet2HN⁺-HThe protons on the positively charged nitrogen are deshielded and often appear as a broad signal due to quadrupolar broadening and potential exchange.
~3.4 - 3.1Multiplet4HC1-H ₂, C3-HThese protons are adjacent to the electron-withdrawing ammonium group, causing a significant downfield shift. They will likely appear as complex multiplets due to coupling with each other and adjacent CH₂ groups.
~1.8 - 1.4Multiplet12HC4-H ₂, C6-H ₂, C7-H ₂, C8-H ₂, C9-H ₂, C10-HThe remaining methylene protons on the two rings form a complex, overlapping region. Their signals are upfield as they are standard aliphatic protons.
Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale for Chemical Shift
~50 - 45C1, C3Carbons directly attached to the nitrogen are deshielded, appearing in this range.
~40 - 35C5 (spiro)The quaternary spiro carbon is a unique environment, typically found in this region. Its signal will be of lower intensity.
~35 - 20C4, C6, C7, C8, C9, C10The remaining aliphatic CH₂ carbons of the cyclohexane and piperidine rings will appear in the standard upfield aliphatic region. Due to symmetry, some may be equivalent or have very similar shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to measure the ambient atmosphere, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft wipe.

Key IR Absorption Bands and Interpretation
Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment Significance
3000-2700N⁺-H StretchAmmonium (R₂N⁺H₂)This is a hallmark of an amine salt. It appears as a very broad and strong absorption band, often with multiple smaller peaks (overtones) superimposed. This is distinct from a free amine N-H stretch (~3300 cm⁻¹).
2950-2850C-H StretchAliphatic (CH₂)Strong, sharp peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds in the piperidine and cyclohexane rings.
1600-1500N⁺-H BendAmmonium (R₂N⁺H₂)A medium to strong absorption band corresponding to the bending vibration of the ammonium group.
1470-1430C-H BendAliphatic (CH₂)Scissoring and bending vibrations of the methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition.

Experimental Protocol: MS Data Acquisition (Electrospray Ionization - ESI)

  • Ionization Mode: Electrospray Ionization (ESI) is the method of choice for pre-ionized salts like hydrochlorides. It is a soft ionization technique that keeps the molecule intact. Positive ion mode will be used to detect the cationic form of the molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters:

    • Capillary Voltage: Set to an appropriate value (e.g., 3-4 kV) to generate a stable spray.

    • Drying Gas: Use a heated nitrogen flow to desolvate the ions.

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • High-Resolution MS (HRMS): For accurate mass measurement and elemental formula confirmation, use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer. This allows for mass determination to within a few parts per million (ppm).

Expected Mass Spectrum and Interpretation

The base molecule, 2-Azaspiro[4.5]decane, has a chemical formula of C₉H₁₇N and a monoisotopic mass of approximately 139.1361 u. In ESI+ mode, the instrument will detect the protonated molecule, which in this case is the cation itself, [C₉H₁₇NH]⁺.

  • Parent Ion: The most important signal will be the molecular ion peak ([M]⁺) corresponding to the cationic form of the molecule (the hydrochloride counter-ion is not observed).

    • Expected m/z: 139.1361 + 1.0078 (H⁺) = 140.1439

  • Isotope Pattern: A small peak at M+1 (m/z ~141.14) will be visible, corresponding to the natural abundance of ¹³C.

  • Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. A potential fragmentation pathway is the loss of ethylene from the piperidine ring via a retro-Diels-Alder-type mechanism, although this may require higher energy.

cluster_0 Spectroscopic Workflow Sample 2-Azaspiro[4.5]decane HCl NMR NMR Analysis (DMSO-d6) Sample->NMR Dissolve IR IR Analysis (ATR) Sample->IR Solid Sample MS MS Analysis (ESI+) Sample->MS Dilute Solution Structure Structure Confirmation NMR->Structure C-H Framework IR->Structure Functional Groups MS->Structure Molecular Weight

Caption: A typical workflow for the complete spectroscopic characterization of a small molecule.

Conclusion: A Self-Validating System

The true power of spectroscopic characterization lies in the convergence of data from these orthogonal techniques. The framework provided by NMR is decorated with the functional groups identified by IR, and the entire structure is confirmed by the molecular weight from MS. Each piece of data validates the others, creating a self-consistent and trustworthy structural assignment. This guide provides the foundational principles and practical protocols necessary for researchers to confidently and accurately characterize this compound and other novel chemical entities.

The Emergence of Azaspirocycles: A Technical Guide to Their Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azaspirocyclic scaffolds have carved a significant niche in modern medicinal chemistry and natural product synthesis. Their inherent three-dimensional and rigid architecture offers a distinct advantage over traditional flat, aromatic systems, providing a powerful tool for modulating physicochemical and pharmacokinetic properties in drug design. This in-depth technical guide provides a comprehensive exploration of the discovery and history of azaspirocyclic compounds. We will delve into the early encounters with these complex structures through the lens of natural product isolation, with a particular focus on the illustrative case of the histrionicotoxins. Furthermore, this guide will meticulously trace the evolution of synthetic strategies, from seminal, classical approaches to the sophisticated, stereoselective methodologies that define the state-of-the-art in constructing these valuable molecular frameworks.

The Structural and Strategic Value of Azaspirocycles in Drug Discovery

Azaspirocyclic compounds are bicyclic molecules where the two rings share a single common atom, known as the spiro center, with at least one nitrogen atom incorporated into the ring system. This unique structural arrangement imparts a rigid, non-planar geometry, a significant departure from the two-dimensional nature of many conventional drug molecules.[1] This three-dimensionality allows for a more precise spatial orientation of functional groups, facilitating optimal interactions with the intricate topographies of biological targets like enzymes and receptors.[1]

The incorporation of azaspirocyclic scaffolds into drug candidates is often correlated with a higher fraction of sp3-hybridized carbons (Fsp3). An elevated Fsp3 value is increasingly recognized as a desirable attribute in drug design, often leading to improved solubility, reduced off-target toxicity, and enhanced metabolic stability.[1][2][3] Consequently, azaspirocyclic motifs are increasingly prevalent in a diverse array of therapeutic agents, including kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and central nervous system (CNS) active agents.[1][4] The strategic introduction of a spirocyclic center can fine-tune physicochemical properties to fall within the desired ranges for oral bioavailability.[1]

Historical Perspectives: The Role of Natural Products in Unveiling Azaspirocyclic Chemistry

The journey into the world of azaspirocyclic compounds began, as is often the case in organic chemistry, with the exploration of nature's vast chemical diversity.[5][6] Natural products have historically served as a rich source of inspiration and a driving force for the development of new synthetic methodologies.[7][8] The intricate and often challenging structures of naturally occurring azaspirocycles have spurred chemists to devise innovative strategies for their synthesis, thereby expanding the toolkit of organic synthesis.

A Case Study: The Histrionicotoxins

A pivotal chapter in the history of azaspirocyclic compounds is inextricably linked to the discovery and synthesis of the histrionicotoxins. These complex alkaloids, isolated from the skin extracts of the Colombian poison frog Dendrobates histrionicus, possess a unique 1-azaspiro[5.5]undecane skeleton.[9][10][11] The structure of histrionicotoxin was first characterized in 1971 by Daly and coworkers.[9]

The histrionicotoxins, along with the non-natural but structurally related perhydrohistrionicotoxin, are potent noncompetitive inhibitors of the nicotinic acetylcholine receptor, making them valuable tools for neurophysiological research.[9][10][12] However, their extremely low natural abundance, with less than 200 micrograms isolated per frog, presented a significant challenge and a compelling target for total synthesis.[10][12] The daunting structural complexity of histrionicotoxin, featuring a spirocyclic core, two enyne side chains, and a secondary hydroxyl group, has attracted considerable attention from the synthetic community for decades.[9]

The Evolution of Synthetic Strategies for Azaspirocycle Construction

The pursuit of the histrionicotoxins and other complex azaspirocyclic natural products has been a crucible for the development of novel and powerful synthetic methodologies. The evolution of these strategies reflects the broader advancements in organic synthesis, from classical cyclization reactions to modern, highly selective catalytic methods.

Foundational Approaches and Key Disconnections

Early synthetic efforts towards the histrionicotoxin core laid the groundwork for the field. A common retrosynthetic disconnection involves breaking the spirocycle to reveal more manageable acyclic or monocyclic precursors.

G azaspirocycle Azaspirocyclic Target (e.g., Histrionicotoxin Core) precursor Acyclic or Monocyclic Precursor azaspirocycle->precursor Retrosynthetic Disconnection

Caption: A generalized retrosynthetic approach for azaspirocycles.

Tandem Reactions and Cycloadditions: Building Complexity Efficiently

A significant leap forward in the synthesis of azaspirocycles came with the development of tandem or cascade reactions, which allow for the construction of multiple bonds and stereocenters in a single operation. A notable example is the tandem oxime formation/Michael addition/[3+2]-cycloaddition cascade utilized in a two-directional synthesis of (±)-perhydrohistrionicotoxin.[10][12] This elegant strategy rapidly assembles the core azaspirocyclic framework from simpler starting materials.[12]

[3+2] cycloaddition reactions, in general, have proven to be a robust method for constructing five-membered rings, which can be a key feature of azaspirocyclic systems.[13]

Metal-Catalyzed Cycloisomerization and Ring Expansion

The advent of transition metal catalysis has revolutionized the synthesis of complex molecules, and azaspirocycles are no exception. Mercuric triflate (Hg(OTf)₂) has been effectively employed to catalyze the cycloisomerization of linear substrates to form the core 1-azaspiro[5.5]undecane framework of histrionicotoxins.[14][15][16] This reaction is often followed by a samarium iodide (SmI₂)-mediated ring expansion, demonstrating a powerful combination of metal-mediated transformations.[14][15][16] More recently, palladium-catalyzed dearomative azaspirocyclization of bromoarenes has emerged as a convergent method for synthesizing 1-azaspirocycles.[17]

Stereoselective Synthesis: The Modern Frontier

Control of stereochemistry is paramount in the synthesis of biologically active molecules. The development of stereoselective methods for the synthesis of azaspirocycles has been a major focus of modern research. One powerful approach involves the use of enzymatic desymmetrization. For instance, the synthesis of both enantiomers of the Kishi lactam, a versatile intermediate for perhydrohistrionicotoxin, was achieved using an esterase-mediated hydrolysis of a meso diacetate.[18] This enzymatic step allows for the creation of a chiral building block from an achiral precursor.

Another key strategy is the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. The direct coupling of heteroaromatic carboxylic acids with imines using propylphosphonic anhydride (T3P) can proceed with high diastereoselectivity to form complex azaspirocycles.[19][20]

The following table summarizes some of the key synthetic methodologies for azaspirocycle synthesis:

Methodology Key Features Illustrative Application References
Tandem ReactionsEfficient construction of multiple bonds and rings in one pot.Synthesis of (±)-perhydrohistrionicotoxin[10][12]
[3+2] CycloadditionFormation of five-membered heterocyclic rings.General azaspirocycle synthesis[13]
Metal-Catalyzed CycloisomerizationFormation of the spirocyclic core from linear precursors.Formal synthesis of histrionicotoxin alkaloids[14][15][16]
Enzymatic DesymmetrizationCreation of chirality from achiral starting materials.Formal synthesis of (+)- and (-)-perhydrohistrionicotoxin[18]
Diastereoselective SpirocyclizationControl of stereochemistry during ring formation.Synthesis of complex, polycyclic azaspirocycles[19][20]

A Representative Experimental Protocol: The Kishi Lactam Synthesis

To provide a practical insight into the synthesis of a key azaspirocyclic intermediate, a summarized protocol for the synthesis of the Kishi lactam, a precursor to perhydrohistrionicotoxin, is presented below. This synthesis highlights a "double Henry" condensation and an enzymatic desymmetrization as key steps.[18]

Workflow for the Synthesis of the Kishi Lactam

G cluster_0 Synthesis of meso Diacetate cluster_1 Enzymatic Desymmetrization and Elaboration start Glutaraldehyde + Nitroacetal step1 "Double Henry" Condensation start->step1 step2 Acetylation & Reduction step1->step2 step3 Deacetalization, Wittig Olefination & Reduction step2->step3 step4 Hydrolysis & Dehydrative Cyclization step3->step4 step5 Acetylation step4->step5 meso meso Diacetate step5->meso step6 Esterase-Mediated Hydrolysis meso->step6 hydroxyacetate Hydroxyacetate step6->hydroxyacetate step7a Deoxygenation, Zemplén Deacylation, Swern Oxidation hydroxyacetate->step7a step7b Moffatt Oxidation, Ketal Protection, Zemplén Deacylation hydroxyacetate->step7b kishi_minus (-)-Kishi Lactam step7a->kishi_minus ketalalcohol Ketalalcohol step7b->ketalalcohol step8b Barton Deoxygenation, Ketal Hydrolysis ketalalcohol->step8b kishi_plus (+)-Kishi Lactam step8b->kishi_plus

Caption: Synthetic workflow for the Kishi lactam.

Step-by-Step Methodology (Summarized from[18]):

  • "Double Henry" Condensation: Glutaraldehyde is reacted with nitroacetal in a "double Henry" condensation to yield a meso dioxanyldiol.

  • Acetylation and Reduction: The resulting diol is acetylated and subsequently reduced to afford a meso dioxane amide.

  • Side Chain Elaboration: Ultrasound-promoted deacetalization followed by Wittig olefination and reduction provides a meso amide ester.

  • Lactam Formation: Hydrolysis of the ester with aqueous acid followed by dehydrative cyclization with dicyclohexylcarbodiimide gives a lactamdiol.

  • Acetylation: The lactamdiol is acetylated to produce the key meso diacetate.

  • Enzymatic Desymmetrization: The meso diacetate undergoes esterase-mediated hydrolysis to yield a chiral hydroxyacetate.

  • Synthesis of (-)-Kishi Lactam: The hydroxyacetate is deoxygenated using a Barton protocol, followed by Zemplén deacylation and Swern oxidation to afford the (-)-enantiomer of the Kishi lactam.

  • Synthesis of (+)-Kishi Lactam: Alternatively, Moffatt oxidation of the hydroxyacetate, followed by ketal protection and Zemplén deacylation gives a ketalalcohol. Barton deoxygenation of this intermediate followed by ketal hydrolysis yields the (+)-enantiomer of the Kishi lactam.

Conclusion

The discovery and history of azaspirocyclic compounds are a testament to the synergistic relationship between natural product chemistry and synthetic innovation. From their initial identification in complex natural products like the histrionicotoxins to their current prominent role in medicinal chemistry, the journey of azaspirocycles has been one of continuous advancement. The development of sophisticated synthetic methodologies, including tandem reactions, metal-catalyzed cyclizations, and stereoselective transformations, has not only enabled the total synthesis of these challenging targets but has also provided the tools for the rational design and synthesis of novel azaspirocyclic scaffolds for drug discovery. As the demand for three-dimensional and structurally diverse drug candidates continues to grow, the importance of azaspirocyclic compounds in shaping the future of medicine is undeniable.

References

Navigating the Labyrinth of Specialty Chemicals: A Technical Guide to 2-Azaspiro[4.5]decane Hydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, prized for their inherent three-dimensionality which often imparts improved pharmacological properties. Among these, the 2-Azaspiro[4.5]decane framework is a key building block in the synthesis of novel therapeutics. This in-depth technical guide serves as an essential resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of sourcing 2-Azaspiro[4.5]decane hydrochloride (CAS No. 36392-74-2), evaluating supplier quality, and implementing robust analytical methodologies for purity assessment. By synthesizing technical data with field-proven insights, this guide aims to empower researchers to confidently procure and qualify this critical reagent for their discovery and development pipelines.

Introduction: The Strategic Importance of this compound

The strategic incorporation of spirocyclic systems into drug candidates is a well-established approach to "escape from flatland" — a term coined to describe the move away from planar, aromatic structures towards more complex, three-dimensional molecules. Spirocycles, by virtue of their shared single-atom fusion point between two rings, introduce conformational rigidity and novel exit vectors for substituent placement. This can lead to enhanced target affinity, improved selectivity, and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2]

This compound, as a readily functionalizable bicyclic amine, represents a versatile building block for introducing this valuable spirocyclic motif. Its application spans a range of therapeutic areas, where the pyrrolidine and cyclohexane rings can be strategically derivatized to explore new chemical space and optimize ligand-target interactions. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic protocols.

This guide provides a foundational understanding of the supplier landscape for this specialized chemical and the critical importance of rigorous purity analysis to ensure the integrity and reproducibility of downstream research and development activities.

Supplier Landscape and Purity Specifications

Identifying a reliable source for this compound is the first critical step. While not as ubiquitous as common lab reagents, several reputable chemical suppliers offer this compound, often with stated purities suitable for research and development purposes.

Identified Suppliers and Stated Purity

A survey of the chemical supplier landscape has identified the following vendors for this compound (CAS No. 36392-74-2). It is imperative for researchers to directly contact these suppliers for the most current availability, pricing, and detailed specifications.

SupplierStated Purity/SpecificationWebsite/Contact Information
Weifang Yangxu Group Co., Ltd.99%Inquire directly
BLD PharmInquire for specification--INVALID-LINK--
ReagentiaInquire for specification--INVALID-LINK--
Capot ChemicalNLT 98%--INVALID-LINK--

Note: This table is not exhaustive and is intended as a starting point for supplier evaluation. "NLT" signifies "Not Less Than".

The Imperative of a Certificate of Analysis (CoA)

A Certificate of Analysis (CoA) is a non-negotiable document for any incoming raw material. It is the primary evidence of a supplier's quality control and provides batch-specific data. While a publicly available CoA for this compound was not found during the preparation of this guide, a representative CoA for a similar spiro amine hydrochloride, Spiro[2.5]octan-6-amine hydrochloride from ChemScene, highlights the key information to expect.[3]

A comprehensive CoA should include:

  • Product Identification: Full chemical name, CAS number, and batch/lot number.

  • Physical Properties: Appearance (e.g., White to off-white solid).

  • Analytical Data:

    • Identity Confirmation: Typically ¹H NMR and Mass Spectrometry (MS) data confirming the structure.

    • Purity Assessment: A quantitative measure of purity, most commonly determined by High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR).

    • Residual Solvents: Analysis by Gas Chromatography (GC) to identify and quantify any remaining solvents from the synthesis and purification process.

    • Water Content: Determined by Karl Fischer titration.

    • Elemental Analysis: Confirms the elemental composition (C, H, N, Cl) of the compound.

Researchers should always request a batch-specific CoA before purchasing and upon receipt of the material. Any discrepancies between the CoA and in-house analysis should be immediately addressed with the supplier.

Analytical Methodologies for Purity Determination

The purity of this compound is paramount to the success of subsequent synthetic transformations and biological assays. A multi-faceted analytical approach is recommended for comprehensive quality control. The following sections detail robust methodologies that can be implemented for in-house verification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry, offering high-resolution separation of the target compound from potential impurities.[4] For a basic amine salt like this compound, a reverse-phase HPLC method is typically employed.

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, column oven, and gradient pump.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A programmed gradient from high aqueous to high organic content (e.g., 95% A to 95% B over 20-30 minutes) is effective for eluting both polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a low wavelength, such as 210 nm, as the molecule lacks a strong chromophore.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

  • Purity Calculation: The purity is determined by the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Autosampler Injection dissolve->inject separate C18 Column Separation inject->separate detect UV Detection (210 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate

Figure 1: Experimental workflow for HPLC purity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary analytical method that allows for the determination of purity without the need for a specific reference standard of the compound itself. The purity is determined by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.

Experimental Protocol: qNMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity and a simple NMR spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., D₂O, DMSO-d₆).

  • Sample Preparation: Accurately weigh a precise amount of the this compound and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Purity Calculation: The purity is calculated using the following formula, adapted from a validated method for a similar compound:[5]

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Gas Chromatography (GC) for Residual Solvents

GC is the standard method for identifying and quantifying residual solvents that may be present from the manufacturing process.

Experimental Protocol: Headspace GC-MS

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS), equipped with a headspace autosampler.

  • Column: A column suitable for volatile organic compounds (e.g., a wax or a low-polarity phenyl-methyl polysiloxane column).

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a high-boiling point solvent (e.g., DMSO, DMF).

  • Analysis: The vial is heated, and the vapor phase (headspace) is injected into the GC. The retention times of any observed peaks are compared to those of known solvent standards for identification, and the peak areas are used for quantification.

Understanding Potential Impurities

A thorough understanding of the synthetic route to this compound is crucial for anticipating potential process-related impurities. While specific proprietary syntheses may vary, common routes to azaspirocycles often involve the reaction of a ketone with an amine derivative, followed by cyclization and reduction steps.

A plausible synthetic approach could involve the reaction of cyclohexanone with a suitable nitrogen-containing precursor, followed by cyclization and subsequent reduction and salt formation.

Synthesis_Pathway start Cyclohexanone + Nitrogen Source intermediate Intermediate Adduct start->intermediate Reaction spirocycle 2-Azaspiro[4.5]decane (Free Base) intermediate->spirocycle Cyclization/ Reduction final 2-Azaspiro[4.5]decane Hydrochloride spirocycle->final HCl Salt Formation

Figure 2: A generalized synthetic pathway for 2-Azaspiro[4.5]decane HCl.

Potential impurities may include:

  • Unreacted Starting Materials: Residual cyclohexanone or the nitrogen-containing starting material.

  • Incompletely Reacted Intermediates: Intermediates from the initial reaction that have not undergone complete cyclization or reduction.

  • By-products: Products from side reactions, such as self-condensation of cyclohexanone.

  • Reagents and Catalysts: Traces of reagents or catalysts used in the synthesis.

  • Degradation Products: Impurities formed during storage or handling.

The analytical methods described in Section 3 are designed to detect and quantify these potential impurities, ensuring the material meets the high standards required for drug discovery and development.

Conclusion and Best Practices

The procurement and qualification of specialized building blocks like this compound are foundational to the success of advanced chemical research. This guide has provided a framework for identifying potential suppliers, understanding the critical nature of the Certificate of Analysis, and implementing robust analytical methods for purity verification.

Key recommendations for researchers include:

  • Thorough Supplier Vetting: Engage with potential suppliers to understand their quality systems and request all relevant documentation.

  • Mandatory CoA Review: Always obtain and critically review a batch-specific CoA.

  • In-house Quality Control: Implement orthogonal analytical methods (e.g., HPLC and qNMR) to independently verify the purity of incoming materials.

  • Impurity Awareness: Consider the potential synthetic route to anticipate and test for likely process-related impurities.

By adhering to these principles of scientific integrity and rigorous quality control, researchers can confidently incorporate this compound into their synthetic workflows, accelerating the discovery of novel and impactful therapeutics.

References

Structural Analogs of 2-Azaspiro[4.5]decane: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-azaspiro[4.5]decane scaffold has emerged as a "privileged" structural motif in medicinal chemistry, valued for its inherent three-dimensionality and conformational rigidity.[1] This guide provides a comprehensive exploration of its structural analogs, detailing synthetic methodologies, structure-activity relationships (SAR), and diverse therapeutic applications. We will dissect the rationale behind experimental designs and present actionable protocols, offering a Senior Application Scientist's perspective on leveraging this versatile scaffold in drug development programs.

The 2-Azaspiro[4.5]decane Core: A Foundation for Novelty

The defining feature of the 2-azaspiro[4.5]decane system is the spirocyclic fusion of a cyclopentane and a piperidine ring, sharing a single carbon atom. This arrangement locks the molecule into a defined three-dimensional shape, which is a significant advantage in drug design. Unlike flexible aliphatic chains, this rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The core structure, particularly the secondary amine, provides a readily accessible handle for a multitude of chemical modifications, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. A notable derivative is 2-Azaspiro[4.5]decan-3-one, which is known as a lactam impurity formed through the intramolecular cyclization of the drug Gabapentin.[2][3]

Synthetic Strategies: From Core Construction to Analog Diversification

The successful exploration of the 2-azaspiro[4.5]decane chemical space is contingent on robust and flexible synthetic strategies. Methodologies must not only efficiently construct the core scaffold but also be amenable to the introduction of diverse functional groups for SAR studies.

2.1. Foundational Synthetic Pathways

The construction of the spirocyclic core can be approached from several angles. A classic strategy involves the intramolecular cyclization of functionalized cyclohexane precursors. For instance, the reaction of 3,3-tetramethyleneglutaric anhydride with an appropriate amine, followed by cyclization and substitution, serves as a reliable route to various N-substituted 8-azaspiro[4.5]decane-7,9-diones.[4] More contemporary methods employ transition-metal catalysis; for example, a copper-catalyzed tandem radical addition and dearomatizing cyclization of N-benzylacrylamides has been developed for the synthesis of complex difluoroalkylated 2-azaspiro[4.5]decanes.[5][6]

The following diagram illustrates a generalized workflow for analog synthesis, emphasizing the critical decision points that guide a medicinal chemistry campaign.

Figure 1: General workflow for the synthesis and derivatization of 2-azaspiro[4.5]decane analogs.

2.2. Protocol: Synthesis of an 8-Azaspiro[4.5]decane-7,9-dione Analog

This protocol describes the synthesis of N-substituted 8-azaspiro[4.5]decane-7,9-diones, a class of analogs that has yielded potent alpha(1d)-adrenergic receptor antagonists.[4][7] The causality behind this specific two-step approach lies in its efficiency: it first builds the core imide from a commercially available anhydride and then uses a robust substitution reaction to introduce the desired pharmacophoric elements.

Materials:

  • 3,3-Tetramethyleneglutaric anhydride

  • Ethanolamine

  • Thionyl chloride (SOCl₂)

  • Appropriately substituted N-arylpiperazine

  • Solvents: Toluene, Dichloromethane (DCM)

  • Triethylamine (TEA)

Step 1: Synthesis of 2-(2-Chloroethyl)-2-azaspiro[4.5]decane-1,3-dione Intermediate

  • Rationale: This step creates the spirocyclic imide and simultaneously converts the hydroxyl group of ethanolamine into a good leaving group (chloride) for the subsequent nucleophilic substitution.

  • In a round-bottom flask, dissolve 3,3-tetramethyleneglutaric anhydride (1.0 eq) and ethanolamine (1.1 eq) in toluene.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water, driving the imide formation to completion. Monitor by TLC until the anhydride is consumed.

  • Cool the reaction mixture and remove the toluene under reduced pressure.

  • Re-dissolve the crude residue in DCM and cool to 0 °C. Add thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress is monitored by the disappearance of the alcohol precursor.

  • Carefully quench the reaction with saturated sodium bicarbonate solution. Extract the aqueous layer with DCM, combine the organic layers, dry with sodium sulfate, and concentrate to yield the crude chloro-intermediate. This intermediate is often used directly in the next step.

Step 2: Nucleophilic Substitution with N-Arylpiperazine

  • Rationale: This is the diversification step. The arylpiperazine moiety is a common pharmacophore in CNS-active compounds, and this reaction couples it to the spirocyclic core.

  • Dissolve the crude chloro-intermediate from Step 1 (1.0 eq) in a suitable solvent like acetonitrile.

  • Add the desired N-arylpiperazine (1.2 eq) and a base such as triethylamine (2.0 eq) to scavenge the HCl byproduct.

  • Heat the mixture to 60-80 °C and stir overnight. Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture, filter if necessary, and concentrate the filtrate.

  • Purify the residue using column chromatography (silica gel, typically with a hexane/ethyl acetate gradient) to obtain the final pure compound.

  • Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Key Structural Analogs and Pharmacological Properties

Systematic modification of the core scaffold has yielded a rich pipeline of compounds with diverse biological activities. The introduction of additional heteroatoms (N, O, S) into the spirocyclic system dramatically alters the physicochemical properties and target profiles.

Analog ClassCore StructureExample Application / TargetKey Insights
Diaza-spiro[4.5]decanes Contains two nitrogen atoms in the scaffoldRIPK1 Kinase Inhibitors for inflammatory diseases[8]The additional nitrogen atom can serve as a hydrogen bond acceptor or a site for further derivatization, enabling potent and selective interactions within the kinase ATP-binding pocket.[8]
Triaza-spiro[4.5]decanes Contains three nitrogen atoms in the scaffoldSelective δ Opioid Receptor (DOR) Agonists for painThis chemotype was identified through screening and found to be a novel, selective agonist with low β-arrestin recruitment, potentially offering an improved side-effect profile compared to previous DOR agonists.[9]
Oxa-azaspiro[4.5]decanes An oxygen atom replaces a carbon in one of the ringsM1 Muscarinic Agonists for Alzheimer's disease[10]Incorporation of a tetrahydrofuran ring moiety led to compounds with preferential affinity for M1 over M2 receptors and potent antiamnesic activity in preclinical models.[10]
Thia-azaspiro[4.5]decanes A sulfur atom replaces a carbon in one of the ringsAnticancer AgentsDerivatives of 1-thia-4-azaspiro[4.5]decane have shown moderate to high inhibitory activity against human liver, prostate, and colorectal carcinoma cell lines.[11]
Dioxa-azaspiro[4.5]decanes Two oxygen atoms are incorporated into the scaffoldSigma-1 (σ1) Receptor Ligands for Tumor Imaging[12]A fluorinated analog demonstrated high affinity for σ1 receptors, enabling its development as a PET radiotracer for imaging human carcinoma and melanoma.[12]
Structure-Activity Relationship (SAR) Analysis

The rigid nature of the spirocyclic core makes it an excellent platform for systematic SAR studies, where the impact of substituent changes can be more clearly interpreted.

A compelling example comes from the development of selective α1d-adrenergic receptor (α1d-AR) antagonists based on the 8-azaspiro[4.5]decane-7,9-dione scaffold.[4][7] Researchers initiated a program starting from a screening hit and systematically modified the N-arylpiperazine moiety.

Key SAR Findings for α1d-AR Antagonists: [4]

  • Arylpiperazine Substitution: The nature and position of substituents on the phenyl ring of the piperazine were critical for both potency and selectivity.

  • Fluorine Substitution: Introduction of fluorine atoms generally enhanced affinity. A 2,4,5-trifluorophenyl substitution pattern was found to be particularly favorable.

  • High Selectivity: The optimized analog, 12 , displayed over 95-fold selectivity for the α1d-AR subtype over other tested GPCRs, a remarkable feat achieved through meticulous structural modification guided by SAR.[7]

The following diagram illustrates the drug development pipeline, highlighting the iterative nature of optimization required to achieve a preclinical candidate.

DrugDevelopmentWorkflow cluster_Discovery Discovery & Optimization cluster_Preclinical Preclinical Development Target_ID Target Identification (e.g., α1d-AR) HTS High-Throughput Screen Target_ID->HTS Hit_Gen Hit Generation HTS->Hit_Gen SAR Iterative SAR Cycle (Synthesis & Testing) Hit_Gen->SAR SAR->SAR Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt PCC Preclinical Candidate Selection Lead_Opt->PCC In_Vivo In Vivo Efficacy & Safety Studies PCC->In_Vivo IND IND-Enabling Studies In_Vivo->IND

Figure 2: The iterative drug development workflow from target identification to preclinical studies.

Future Outlook

The 2-azaspiro[4.5]decane scaffold and its diverse heteroatomic analogs continue to be a fertile ground for drug discovery. Future efforts will likely focus on:

  • Novel Synthetic Methods: The development of asymmetric syntheses to access enantiopure spirocycles, which is crucial for improving therapeutic indices.

  • Skeletal Editing: Emerging techniques, such as visible-light-induced single-atom deletion, could offer unprecedented ways to remodel existing spirocyclic systems into novel cores.[13]

  • New Biological Targets: As our understanding of disease biology grows, this versatile scaffold will undoubtedly be applied to novel and challenging targets beyond the current landscape.

By combining innovative synthesis with rigorous biological evaluation, the 2-azaspiro[4.5]decane family of compounds is poised to deliver the next generation of selective and effective therapeutics.

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed experimental protocol for the synthesis of 2-Azaspiro[4.5]decane hydrochloride, a valuable spirocyclic amine scaffold in medicinal chemistry and drug development. The synthetic strategy is centered around a well-established and robust method: one-pot reductive amination. This document offers a step-by-step methodology, an in-depth explanation of the chemical principles, and practical insights to ensure a successful and reproducible synthesis. The protocol is designed for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction and Scientific Rationale

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of significant interest in modern drug discovery. Their rigid, three-dimensional structures provide precise exit vectors for substituents, enabling a thorough exploration of chemical space and often leading to improved potency, selectivity, and pharmacokinetic properties.[1] The 2-azaspiro[4.5]decane core, containing a pyrrolidine ring fused to a cyclohexane ring, is a key building block for a variety of biologically active compounds, including inhibitors of GABA uptake and M1 muscarinic agonists.[2][3]

The protocol detailed herein utilizes the principle of reductive amination , a cornerstone reaction in amine synthesis that converts a carbonyl group into an amine via an intermediate imine.[4][5] This one-pot method is favored for its efficiency, operational simplicity, and the use of milder, more selective reducing agents, which aligns with the principles of green chemistry.[4][6]

The chosen synthetic route involves the reaction of cyclohexanone with 3-aminopropan-1-ol. The initial reaction forms a hemiaminal, which then dehydrates to form a cyclic imine (or enamine) intermediate. This intermediate is then reduced in situ by a selective reducing agent, sodium triacetoxyborohydride [NaBH(OAc)₃], to yield the spirocyclic amine. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

Overall Reaction Scheme

Mechanism of Reductive Amination

The reductive amination process in this synthesis can be broken down into two primary stages that occur in a single reaction vessel:

  • Imine Formation: The primary amine (3-aminopropan-1-ol) acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This is followed by a proton transfer and the elimination of a water molecule to form a Schiff base, which exists in equilibrium with its cyclic imine tautomer. This step is typically facilitated by mildly acidic conditions, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[4][7]

  • Reduction of the Imine: A hydride-based reducing agent, in this case, sodium triacetoxyborohydride, selectively reduces the imine C=N double bond to a C-N single bond.[7] NaBH(OAc)₃ is an ideal choice for this transformation because it is mild enough not to reduce the starting ketone significantly but is highly effective at reducing the protonated imine intermediate. Its steric bulk and reduced reactivity compared to reagents like sodium borohydride (NaBH₄) contribute to its selectivity.[7]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up and Extraction cluster_purification Purification and Salt Formation reagents Combine Cyclohexanone, 3-Aminopropan-1-ol, and Dichloromethane (DCM) in flask stir Stir at room temperature reagents->stir add_reductant Add Sodium Triacetoxyborohydride (NaBH(OAc)3) portion-wise stir->add_reductant Initiate Reaction react Stir overnight at room temperature add_reductant->react quench Quench with saturated aq. NaHCO3 react->quench Reaction Complete extract Extract with DCM (3x) quench->extract wash Wash combined organic layers with brine extract->wash dry Dry over anhydrous Na2SO4 wash->dry filter_evap Filter and concentrate in vacuo dry->filter_evap purify Purify crude oil via column chromatography filter_evap->purify Crude Product dissolve Dissolve purified amine in Diethyl Ether purify->dissolve add_hcl Add HCl in Dioxane dropwise dissolve->add_hcl precipitate Stir to allow precipitation add_hcl->precipitate isolate Filter and dry the solid product precipitate->isolate final_product final_product isolate->final_product 2-Azaspiro[4.5]decane Hydrochloride

References

Application Notes and Protocols for the Utilization of 2-Azaspiro[4.5]decane Hydrochloride in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in CNS Drug Discovery

The landscape of medicinal chemistry is continually evolving, with a pronounced shift away from flat, aromatic molecules towards scaffolds that offer greater three-dimensionality (3D).[1][2] This "Escape from Flatland" is driven by the understanding that molecules with a higher fraction of sp³-hybridized carbons often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, and can present functional groups in well-defined spatial orientations for optimal target engagement.[3]

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are exemplary of this design philosophy.[4] Their rigid, non-planar structures provide a unique platform for exploring chemical space, enabling the fine-tuning of a molecule's conformational and physicochemical properties.[3][4] The 2-Azaspiro[4.5]decane core, a motif featuring a shared carbon between a cyclohexane and a pyrrolidine ring, represents a privileged scaffold for CNS drug discovery. Its derivatives have demonstrated activity against a range of important neurological targets, making the parent compound, 2-Azaspiro[4.5]decane hydrochloride , a valuable starting point for medicinal chemistry campaigns.

This guide provides a comprehensive overview of the strategic application of the 2-Azaspiro[4.5]decane scaffold, detailing a roadmap from library synthesis to in vitro and in vivo evaluation, grounded in field-proven insights and methodologies.

The 2-Azaspiro[4.5]decane Scaffold: A Versatile Core for CNS Targets

The inherent structure of the 2-azaspiro[4.5]decane moiety is well-suited for interacting with the complex binding sites of CNS proteins. The nitrogen atom in the pyrrolidine ring serves as a key handle for chemical modification, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). Furthermore, the cyclohexane ring provides a rigid anchor that can be functionalized to modulate properties like lipophilicity and target selectivity.

Published research on derivatives of this scaffold reveals its potential to target several key CNS protein families:

  • Sigma (σ) Receptors: These receptors are implicated in a variety of CNS functions and diseases, including psychosis, pain, and neurodegeneration.[5] Azaspiro[4.5]decane derivatives have been developed as high-affinity ligands for σ₁ receptors, demonstrating their utility in developing novel therapeutics and imaging agents.[6]

  • G-Protein Coupled Receptors (GPCRs): Derivatives of the related 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as potent M1 muscarinic agonists, a target of significant interest for treating cognitive deficits in Alzheimer's disease.[7]

  • Neurotransmitter Transporters: Certain 2-azaspiro[4.5]decane carboxylates have been identified as inhibitors of GABA uptake, highlighting the scaffold's potential for developing treatments for disorders related to GABAergic hypofunction, such as anxiety and epilepsy.[8]

  • Ion Channels: The demonstrated anticonvulsant properties of some N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione suggest potential modulation of voltage-gated ion channels, which are critical targets in epilepsy.[9][10]

Application Roadmap: From Scaffold to CNS Drug Candidate

The following workflow outlines a strategic approach for leveraging this compound in a typical CNS drug discovery program.

G cluster_0 Phase 1: Library Synthesis & Primary Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation Scaffold 2-Azaspiro[4.5]decane HCl (Starting Material) Synthesis Parallel Synthesis of Derivative Library (R-group diversification) Scaffold->Synthesis Chemical Modification PrimaryScreen Primary Screening (e.g., Radioligand Binding Assay) Synthesis->PrimaryScreen Test Compounds Hits Initial Hits (Compounds with Target Affinity) PrimaryScreen->Hits SecondaryScreen Secondary Functional Assays (e.g., Ca2+ Mobilization, Electrophysiology) Hits->SecondaryScreen Validate Activity Selectivity Selectivity Profiling (Against off-targets) SecondaryScreen->Selectivity ADME In Vitro ADME (Solubility, Permeability, Stability) Selectivity->ADME Lead_Candidates Validated Leads ADME->Lead_Candidates PK Pharmacokinetics (PK) (Brain Penetration Assessment) Lead_Candidates->PK Assess In Vivo Properties Efficacy In Vivo Efficacy Models (e.g., Behavioral Tests) PK->Efficacy Preclinical_Candidate Preclinical Candidate Nomination Efficacy->Preclinical_Candidate

Caption: CNS Drug Discovery Workflow using the 2-Azaspiro[4.5]decane scaffold.

Protocol 1: Primary Screening via Radioligand Binding Assay

Objective: To identify derivatives of 2-Azaspiro[4.5]decane with significant binding affinity for a specific CNS target (e.g., Sigma-1 receptor). This protocol is a template and should be optimized for the specific target of interest.

Rationale: Radioligand binding assays are a robust and high-throughput method for quantifying the affinity of a test compound for a receptor. By measuring the displacement of a known high-affinity radioligand, we can determine the binding constant (Ki) of our synthesized derivatives.

Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human Sigma-1 receptor.

  • Radioligand: --INVALID-LINK---pentazocine (a well-characterized Sigma-1 ligand).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compounds: Synthesized 2-Azaspiro[4.5]decane derivatives dissolved in DMSO.

  • Scintillation Cocktail and 96-well filter plates.

  • Microplate scintillation counter.

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Typically, an 11-point concentration curve is used, ranging from 10 µM to 10 pM.

  • Assay Preparation: In a 96-well plate, combine:

    • 50 µL of Assay Buffer.

    • 25 µL of test compound or control (DMSO for total binding, Haloperidol for non-specific binding).

    • 25 µL of --INVALID-LINK---pentazocine (final concentration ~1-2 nM).

    • 100 µL of cell membrane suspension (containing 50-100 µg of protein).

  • Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the incubation mixture through the 96-well filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting: Punch the filters into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.

  • Data Acquisition: Measure the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Typical Value/Range Rationale
Radioligand Conc.1-2 nMNear the Kd for high signal-to-noise ratio.
Membrane Protein50-100 µ g/well Ensures sufficient receptor density for a robust signal.
Incubation Time120 minutesAllows the binding reaction to reach equilibrium.
Non-specific Control10 µM HaloperidolA high concentration of a known ligand to saturate all specific binding sites.

Protocol 2: Secondary Functional Assay via Calcium Mobilization

Objective: To assess the functional activity (agonist or antagonist) of hit compounds at a GPCR target, such as the M1 muscarinic receptor.

Rationale: M1 muscarinic receptors are Gq-coupled GPCRs.[7] Agonist binding activates the Phospholipase C (PLC) pathway, leading to an increase in intracellular calcium ([Ca²⁺]i). This change can be measured using calcium-sensitive fluorescent dyes, providing a direct readout of receptor activation.

G Agonist M1 Agonist (e.g., Azaspirodecane Derivative) Receptor M1 Muscarinic Receptor (GPCR) Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates

Caption: Simplified M1 receptor agonist signaling pathway.

Materials:

  • Cell Line: HEK293 cells stably expressing the human M1 muscarinic receptor.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist Control: Carbachol.

  • Antagonist Control: Atropine.

  • Test Compounds: Hits from the primary binding screen.

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

  • Cell Plating: Seed the M1-expressing cells into black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Aspirate the culture medium and add 100 µL of the calcium indicator dye solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare a separate 96-well plate with 4x concentrated solutions of test compounds and controls in Assay Buffer.

  • FLIPR Assay:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will automatically add 50 µL from the compound plate to the cell plate.

    • Immediately begin recording the change in fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline reading.

    • For Agonist Mode: Plot the response against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy) relative to the control agonist.

    • For Antagonist Mode: Pre-incubate cells with test compounds for 15-30 minutes before adding a fixed concentration (e.g., EC₈₀) of the control agonist. The antagonist effect is measured as a rightward shift in the agonist's dose-response curve, from which an IC₅₀ or pA₂ value can be calculated.

Protocol 3: Preliminary In Vivo CNS Assessment

Objective: To perform an initial assessment of the CNS activity and tolerability of a lead compound in rodents.

Rationale: Before proceeding to complex disease models, a simple behavioral test can provide valuable information on whether a compound crosses the blood-brain barrier (BBB) and engages CNS targets.[11] The open-field test assesses locomotor activity and exploratory behavior, which can be modulated by compounds affecting various neurotransmitter systems.[12]

Materials:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Test Compound: Lead 2-Azaspiro[4.5]decane derivative formulated in a suitable vehicle (e.g., saline with 5% DMSO, 5% Tween-80).

  • Open-Field Arena: A square arena (e.g., 40x40 cm) with automated tracking software.

  • Dosing equipment: Syringes and needles for intraperitoneal (IP) injection.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer the test compound or vehicle via IP injection. A typical study might include vehicle, and 3-4 doses of the compound (e.g., 1, 3, 10, 30 mg/kg).

  • Test Initiation: 30 minutes post-injection (or at the predicted Tmax), place a mouse in the center of the open-field arena.

  • Data Collection: Allow the mouse to explore freely for 15-30 minutes. The tracking software will record parameters such as:

    • Total distance traveled (locomotion).

    • Time spent in the center vs. periphery (anxiety-like behavior).

    • Rearing frequency (exploratory behavior).

  • Data Analysis:

    • Compare the behavioral parameters of the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

    • A significant increase in distance traveled may suggest a stimulant effect, while a decrease may indicate a sedative or depressant effect.

    • Changes in center time can provide preliminary insights into anxiolytic or anxiogenic properties.

Relevant In Vivo CNS Model Associated Disorder Typical Endpoints Measured
Forced Swim TestDepressionImmobility time
Elevated Plus MazeAnxietyTime in open arms, number of open arm entries
Novel Object RecognitionCognitive ImpairmentDiscrimination index
Maximal Electroshock (MES)Epilepsy/SeizuresSeizure threshold, seizure duration
Amphetamine-induced HyperlocomotionPsychosisReversal of hyperactivity

This table summarizes a selection of common in vivo models used in CNS drug discovery.[13][14]

Safety and Handling

Derivatives of azaspiro[4.5]decane, like many research chemicals, require careful handling. Safety data sheets for related compounds indicate potential hazards.[15][16][17][18]

  • Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[15][16][17]

  • Precautions:

    • Always work in a well-ventilated area or a chemical fume hood.[18]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17]

    • Avoid breathing dust, fumes, or vapors.[18]

    • Wash hands thoroughly after handling.[15]

Conclusion

The this compound scaffold is a compelling starting point for CNS drug discovery programs. Its inherent three-dimensionality and synthetic tractability provide a robust platform for developing novel modulators of complex neurological targets. By employing a systematic workflow encompassing targeted library synthesis, robust in vitro screening cascades, and relevant in vivo models, researchers can effectively unlock the therapeutic potential of this versatile chemical core.

References

application of 2-Azaspiro[4.5]decane derivatives as anticonvulsants

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the preclinical evaluation of 2-Azaspiro[4.5]decane derivatives, a promising class of compounds under investigation for their anticonvulsant properties. This document is intended for researchers, medicinal chemists, and pharmacologists in the field of epilepsy drug discovery.

Introduction: The Quest for Novel Anticonvulsants

Epilepsy is a chronic neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.[1] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients suffer from pharmacoresistant epilepsy, and many others experience dose-limiting side effects.[1][2] This therapeutic gap drives the urgent search for novel AEDs with improved efficacy and better safety profiles.

One such class of compounds that has garnered interest is the spirosuccinimides, including 2-Azaspiro[4.5]decane-1,3-dione derivatives.[3][4] Structure-activity relationship (SAR) studies have revealed that modifications to this spirocyclic core and its substituents can yield compounds with significant anticonvulsant activity in established preclinical models.[3] This guide provides a detailed framework and experimental protocols for the systematic evaluation of these derivatives, from initial in vivo screening to preliminary mechanistic studies.

General Synthesis Pathway

The core 2-azaspiro[4.5]decane-1,3-dione scaffold is typically synthesized through a one-pot cyclization reaction. The process involves heating the appropriate dicarboxylic acid (e.g., cyclohexane-1-carboxy-1-acetic acid) with a substituted hydrazine (e.g., phenylhydrazine) at high temperatures.[3][4] This straightforward synthesis allows for the generation of diverse libraries of compounds for screening by modifying the hydrazine component.

G cluster_0 Synthesis Workflow A Cyclohexane-1,1- dicarboxylic Acid C High-Temperature Cyclization A->C B Substituted Phenylhydrazine B->C D N-Substituted 2-Azaspiro[4.5]decane-1,3-dione C->D One-pot reaction

Caption: General synthesis of 2-Azaspiro[4.5]decane-1,3-diones.

Tier 1: Primary In Vivo Screening and Evaluation

The initial phase of anticonvulsant drug discovery relies on robust, validated, and high-throughput in vivo models.[5] The primary goal is to identify compounds that can prevent or delay seizures induced by either electrical or chemical stimuli, while also assessing for potential motor toxicity.[6] The most widely used and clinically validated tests for this purpose are the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) assays.[6][7]

G cluster_1 Tier 1 Screening Workflow cluster_mes MES Test cluster_scptz scPTZ Test cluster_tox Neurotoxicity start Synthesized 2-Azaspiro[4.5]decane Derivative admin Compound Administration (i.p.) to Mice or Rats start->admin mes_stim Corneal Electrical Stimulation admin->mes_stim scptz_stim Subcutaneous PTZ Injection admin->scptz_stim tox_test Rota-rod Test admin->tox_test mes_obs Observe for Tonic Hindlimb Extension (THLE) mes_stim->mes_obs mes_res Result: Protection vs. No Protection mes_obs->mes_res end_node Calculate ED50, TD50, and Protective Index (PI) mes_res->end_node scptz_obs Observe for Clonic Seizures scptz_stim->scptz_obs scptz_res Result: Protection vs. No Protection scptz_obs->scptz_res scptz_res->end_node tox_obs Observe for Motor Impairment tox_test->tox_obs tox_res Result: Toxic vs. Non-toxic tox_obs->tox_res tox_res->end_node

Caption: Workflow for primary anticonvulsant screening.

Protocol 1: Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is highly predictive of efficacy for drugs that act by blocking voltage-gated sodium channels.[8][9] The endpoint is the abolition of the tonic hindlimb extension (THLE) phase of the seizure.

  • Objective: To assess the ability of a test compound to prevent the spread of seizures.

  • Materials:

    • Male Sprague-Dawley rats (or Swiss mice).

    • MES stimulator with corneal electrodes.

    • Electrode solution (e.g., 0.9% saline).

    • Test compound and vehicle (e.g., 0.5% methylcellulose).

  • Methodology:

    • Animal Preparation: Acclimatize animals for at least one week. Fast animals overnight before the experiment but allow free access to water.

    • Compound Administration: Administer the 2-Azaspiro[4.5]decane derivative or vehicle via intraperitoneal (i.p.) injection at various doses (e.g., 30, 100, 300 mg/kg). Note the time of administration.

    • Pre-treatment Time: Allow for drug absorption. The time to peak effect must be determined in preliminary pharmacokinetic studies, but typically ranges from 30 to 60 minutes.

    • Stimulation: Apply a drop of saline to the corneal electrodes and place them on the corneas of the animal.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2 seconds).

    • Observation: Immediately after stimulation, observe the animal for the presence or absence of a full tonic hindlimb extension (THLE). The hindlimbs are considered to be in full tonic extension when they are extended at a 180° angle to the plane of the body.

    • Data Analysis: For each dose group, calculate the percentage of animals protected from THLE. Determine the median effective dose (ED₅₀), the dose at which 50% of the animals are protected, using probit analysis.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for myoclonic and absence seizures.[7] It is effective at identifying compounds that can elevate the seizure threshold, often through modulation of GABAergic neurotransmission.[10]

  • Objective: To evaluate the ability of a test compound to raise the threshold for chemically-induced seizures.

  • Materials:

    • Male Swiss mice.

    • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline).

    • Test compound and vehicle.

  • Methodology:

    • Animal Preparation & Dosing: Follow steps 1-3 from the MES protocol.

    • PTZ Administration: At the time of peak drug effect, administer a convulsive dose of PTZ subcutaneously in the loose skin of the neck.

    • Observation: Place the animal in an individual observation chamber and observe for 30 minutes. The endpoint is the failure to observe a 5-second episode of clonic spasms (forelimb and/or hindlimb clonus and loss of righting reflex).

    • Data Analysis: Calculate the percentage of animals protected from clonic seizures for each dose group. Determine the ED₅₀ using probit analysis.

Protocol 3: Rota-rod Test for Neurotoxicity

It is crucial to determine if anticonvulsant effects are specific or a result of general central nervous system depression. The Rota-rod test assesses motor coordination and is a standard measure of acute neurological toxicity.[11][12]

  • Objective: To determine the dose of a compound that causes motor impairment.

  • Methodology:

    • Training: Prior to the test day, train mice to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for at least 1 minute.

    • Dosing: Administer the test compound or vehicle as in the efficacy protocols.

    • Testing: At the time of peak drug effect, place the animal on the rotating rod.

    • Observation: An animal is considered to have failed the test if it falls off the rod within 1 minute.

    • Data Analysis: Determine the median toxic dose (TD₅₀), the dose at which 50% of animals fail the test. The Protective Index (PI) is then calculated as PI = TD₅₀ / ED₅₀. A higher PI indicates a wider margin of safety.

Compound ExampleMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rota-rod TD₅₀ (mg/kg)Protective Index (PI)
Derivative 9 [12]100 (mice)> 300> 300> 3.0 (for MES)
Derivative 1j [11]76.27> 300> 300> 3.9 (for MES)
Derivative VIII [13]> 300100> 300> 3.0 (for scPTZ)

This table presents hypothetical and literature-derived data for illustrative purposes.

Tier 2: In Vitro Mechanistic Elucidation

Compounds that demonstrate promising activity and a good safety margin in Tier 1 screening should be advanced to mechanistic studies. In vitro electrophysiology using brain slices allows for the investigation of a compound's effect on fundamental neuronal properties, such as excitability and synaptic transmission, in a preserved neural circuit.[1][14][15] This approach can help identify the molecular target of the drug.[16]

G cluster_0 Potential Anticonvulsant Mechanisms cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Na Voltage-Gated Na+ Channels Vesicle Neurotransmitter Release Na->Vesicle Inhibits Ca Voltage-Gated Ca2+ Channels Ca->Vesicle Inhibits K Voltage-Gated K+ Channels Action Action Potential Propagation K->Action Enhances Repolarization SV2A SV2A Protein SV2A->Vesicle Modulates GAT1 GABA Transporter (GAT-1) GABA_R GABAA Receptor GAT1->GABA_R Increases Synaptic GABA NMDA_R NMDA Receptor GABA_R->NMDA_R Inhibits AMPA_R AMPA Receptor AMPA_R->NMDA_R Action->Na

Caption: Key molecular targets for anticonvulsant drug action.[9][17]

Protocol 4: Hippocampal Slice Electrophysiology

This protocol assesses a compound's effect on seizure-like activity induced in vitro. The 4-aminopyridine (4-AP) model is commonly used as it induces epileptiform discharges by blocking potassium channels.[16]

  • Objective: To determine if a test compound can suppress epileptiform activity in a brain slice model.

  • Materials:

    • Sprague-Dawley rats (P18-P25).

    • Vibrating microtome.

    • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.

    • Recording chamber and perfusion system.

    • Glass microelectrodes for extracellular field potential recording.

    • Amplifier and data acquisition system.

    • 4-Aminopyridine (4-AP).

    • Test compound.

  • Methodology:

    • Slice Preparation: Anesthetize and decapitate a rat. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. Cut coronal or horizontal hippocampal slices (300-400 µm) using a vibratome.

    • Recovery: Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.

    • Recording Setup: Place a single slice in the recording chamber and perfuse with oxygenated aCSF at 32-34°C. Position a recording electrode in the CA1 or CA3 pyramidal cell layer.

    • Induction of Seizure-Like Events (SLEs): Switch the perfusion to aCSF containing a pro-convulsant agent like 4-AP (e.g., 100 µM).[16] Wait for stable, recurrent seizure-like events (SLEs) to develop. These are characterized by large, long-lasting depolarizations with superimposed population spikes.[16]

    • Baseline Recording: Record at least 15-20 minutes of stable baseline SLE activity.

    • Compound Application: Perfuse the slice with aCSF containing 4-AP plus the 2-Azaspiro[4.5]decane derivative at a specific concentration (e.g., 10 µM).

    • Effect Recording: Record for another 20-30 minutes to observe the compound's effect on the frequency, duration, and amplitude of the SLEs.

    • Washout: Perfuse with the 4-AP solution alone to check for reversibility of the effect.

    • Data Analysis: Quantify the parameters of the SLEs (frequency, duration) before, during, and after compound application. A significant reduction in SLE frequency or complete blockade is indicative of anticonvulsant activity.[16]

Structure-Activity Relationship (SAR) Insights

Systematic studies on 2-azaspiro[4.4]nonane and [4.5]decane-1,3-diones have provided valuable insights into the structural requirements for anticonvulsant activity.[3][11][13]

  • Spirocyclic System: The size of the cycloalkyl ring attached to the succinimide core influences activity. In some series, the smaller cyclopentane ring (2-azaspiro[4.4]nonane) confers greater potency compared to the cyclohexane ring (2-azaspiro[4.5]decane).[4]

  • N-Substituent: The nature of the substituent on the imide nitrogen is critical.

    • An N-phenylamino linker often provides good activity.[12][13]

    • The position and electronic nature of substituents on the phenyl ring significantly modulate potency and the spectrum of activity (MES vs. scPTZ). For instance, methyl or trifluoromethyl groups can enhance activity, with their position (ortho, meta, or para) being a key determinant.[3][13]

    • Replacing the phenylamino group with N-arylpiperazinyl-alkyl linkers can introduce activity at serotonin receptors (5-HT₁ₐ/5-HT₂ₐ), suggesting a potential dual-action mechanism.[18]

Conclusion and Future Directions

The 2-Azaspiro[4.5]decane scaffold represents a viable starting point for the development of novel anticonvulsant agents. The protocols outlined here provide a systematic framework for their preclinical evaluation. Compounds demonstrating a high Protective Index in in vivo screens and the ability to suppress epileptiform activity in vitro are strong candidates for further development.

Future work should focus on:

  • Lead Optimization: Further refining the SAR to improve potency and the safety profile.

  • Mechanism of Action: For promising leads, more detailed mechanistic studies are required, including patch-clamp analysis on specific ion channels (e.g., Na⁺, Ca²⁺) and binding assays for relevant receptors (e.g., GABAₐ).[12][14]

  • Chronic Models: Evaluating efficacy in chronic models of epilepsy, such as the kindling model, which better reflect the long-term nature of the human condition.[7][8]

By following this structured approach, researchers can effectively identify and characterize novel 2-Azaspiro[4.5]decane derivatives with the potential to become next-generation antiepileptic drugs.

References

The Ascendance of the 2-Azaspiro[4.5]decane Scaffold in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of "flatland"—the realm of planar, aromatic compounds—into the structurally diverse world of three-dimensional scaffolds. Among these, spirocyclic systems have emerged as particularly valuable motifs. Their inherent rigidity and well-defined exit vectors allow for precise spatial orientation of substituents, enhancing target engagement and often leading to improved physicochemical and pharmacokinetic properties. This guide focuses on a particularly promising scaffold: 2-azaspiro[4.5]decane hydrochloride . This bicyclic amine, featuring a pyrrolidine ring fused to a cyclohexane ring through a shared quaternary carbon, offers a unique blend of structural rigidity and synthetic tractability, making it an attractive starting point for the development of novel chemical entities across a range of therapeutic areas.

The incorporation of the 2-azaspiro[4.5]decane core can significantly influence a molecule's properties. The spirocyclic nature restricts conformational flexibility, which can lead to a lower entropic penalty upon binding to a biological target, thereby increasing potency. Furthermore, the increased sp3 character compared to traditional aromatic linkers often results in improved solubility and metabolic stability, key attributes for successful drug candidates.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and derivatization of the 2-azaspiro[4.5]decane scaffold.

Strategic Importance in Drug Discovery Programs

The 2-azaspiro[4.5]decane scaffold is not merely a theoretical curiosity; its practical relevance is underscored by its presence in various bioactive molecules and its role in shaping the properties of drug candidates. A notable example is the related structure, 2-azaspiro[4.5]decan-3-one, which is a well-known lactam impurity formed from the intramolecular cyclization of the widely prescribed anticonvulsant drug, Gabapentin. This highlights the inherent stability and accessibility of this spirocyclic system.

While direct incorporation of the parent 2-azaspiro[4.5]decane into approved drugs is an evolving area, its close analogues have demonstrated significant biological activity. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), with potential applications in the treatment of inflammatory bowel disease[1]. Furthermore, other diazaspiro[4.5]decane derivatives have shown promise as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, offering potential therapeutic avenues for inflammatory conditions[2]. These examples underscore the versatility of the spiro[4.5]decane core in orienting pharmacophoric groups to effectively interact with diverse biological targets.

The strategic value of the 2-azaspiro[4.5]decane scaffold lies in its ability to serve as a versatile building block for creating libraries of diverse and structurally complex molecules for high-throughput screening and lead optimization.

Physicochemical Properties of the 2-Azaspiro[4.5]decane Core

The parent 2-azaspiro[4.5]decane scaffold possesses a unique set of physicochemical properties that make it an attractive starting point for drug design. The hydrochloride salt is commonly used to improve the handling and aqueous solubility of the free base.

PropertyValue (Estimated for Free Base)Significance in Drug Discovery
Molecular Formula C₉H₁₇NLow molecular weight provides ample opportunity for derivatization.
Molecular Weight 139.24 g/mol Falls well within the "rule of five" guidelines for oral bioavailability.
cLogP ~2.0A moderate lipophilicity that can be readily modulated through substitution.
Topological Polar Surface Area (TPSA) 12.0 ŲLow TPSA suggests good potential for blood-brain barrier penetration.
Hydrogen Bond Donors 1The secondary amine provides a single hydrogen bond donor.
Hydrogen Bond Acceptors 1The nitrogen atom can act as a hydrogen bond acceptor.

Synthetic Protocols: Accessing the Core and Building Diversity

A key advantage of the 2-azaspiro[4.5]decane scaffold is its accessibility through various synthetic routes. The secondary amine of the pyrrolidine ring serves as a crucial handle for introducing molecular diversity through well-established chemical transformations.

Protocol 1: Synthesis of the Core Scaffold - this compound

This protocol outlines a plausible multi-step synthesis of the parent this compound, commencing from readily available starting materials. This approach is based on established methodologies for the formation of spirocyclic amines.

Workflow for the Synthesis of this compound

A Cyclohexanone B 1-(Cyanomethyl)cyclohexanecarbonitrile A->B Strecker Reaction (NaCN, NH4Cl) C 1-(Aminomethyl)cyclohexaneacetic acid B->C Hydrolysis (Acid or Base) D 2-Azaspiro[4.5]decan-3-one C->D Thermal Cyclization (Lactamization) E 2-Azaspiro[4.5]decane D->E Reduction (e.g., LiAlH4) F 2-Azaspiro[4.5]decane HCl E->F Salt Formation (HCl in Ether)

A schematic overview of the synthetic route.

Step-by-Step Methodology:

  • Synthesis of 1-(Cyanomethyl)cyclohexanecarbonitrile: In a well-ventilated fume hood, to a stirred solution of cyclohexanone in a suitable solvent (e.g., ethanol/water), add sodium cyanide followed by ammonium chloride. Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, perform an aqueous work-up and extract the product with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dinitrile derivative[3].

  • Hydrolysis to 1-(Aminomethyl)cyclohexaneacetic acid: The resulting dinitrile can be hydrolyzed to the corresponding amino acid under either acidic or basic conditions. For acidic hydrolysis, reflux the dinitrile in concentrated hydrochloric acid. Alternatively, for basic hydrolysis, use a strong base such as sodium hydroxide, followed by acidification to precipitate the amino acid[3].

  • Lactamization to 2-Azaspiro[4.5]decan-3-one: The amino acid is then subjected to thermal cyclization to form the lactam, 2-azaspiro[4.5]decan-3-one. This can be achieved by heating the amino acid neat or in a high-boiling solvent, with removal of water.

  • Reduction to 2-Azaspiro[4.5]decane: The lactam is reduced to the corresponding secondary amine using a powerful reducing agent. In a flame-dried flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and slowly add a solution of 2-azaspiro[4.5]decan-3-one in anhydrous THF. After the addition is complete, allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC). Carefully quench the reaction by sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude 2-azaspiro[4.5]decane.

  • Formation of the Hydrochloride Salt: Dissolve the crude 2-azaspiro[4.5]decane in anhydrous diethyl ether and cool in an ice bath. Bubble hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Library Synthesis via N-Acylation

N-acylation is a fundamental reaction in medicinal chemistry for generating diverse amide libraries. The secondary amine of the 2-azaspiro[4.5]decane scaffold is readily acylated using a variety of carboxylic acids and coupling agents. This protocol is amenable to parallel synthesis formats.

Workflow for Parallel N-Acylation

cluster_0 Reaction Plate (96-well) Scaffold 2-Azaspiro[4.5]decane free base Reaction N-Acylation Reaction Scaffold->Reaction Acid Diverse Carboxylic Acids (R-COOH) Acid->Reaction Coupling Coupling Agent (e.g., HATU) Coupling->Reaction Base Base (e.g., DIPEA) Base->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Library Diverse Amide Library Purification->Library

Parallel synthesis workflow for generating an amide library.

Step-by-Step Methodology:

  • Scaffold Preparation: In each well of a 96-well reaction block, add a solution of this compound in a suitable anhydrous solvent (e.g., N,N-dimethylformamide, DMF). Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to liberate the free base in situ.

  • Carboxylic Acid Addition: To each well, add a solution of a unique carboxylic acid from a pre-selected library (1.0 equivalent) in anhydrous DMF.

  • Coupling Agent Addition: To each well, add a solution of a peptide coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) in anhydrous DMF.

  • Reaction: Seal the reaction block and shake at room temperature for 12-16 hours. The progress of the reaction can be monitored by LC-MS analysis of a representative well.

  • Work-up and Purification: Upon completion, quench the reactions by adding water to each well. The products can be extracted using a liquid-liquid extraction robot or purified directly using preparative HPLC-MS.

  • Characterization: The identity and purity of each compound in the library should be confirmed by LC-MS and, for selected compounds, by ¹H NMR.

This protocol allows for the rapid generation of a large number of diverse amides, which can then be screened for biological activity[4][5][6][7][8].

Protocol 3: Library Synthesis via N-Alkylation

Reductive amination is a powerful and widely used method for the N-alkylation of secondary amines, providing access to a diverse range of substituted amines.

Workflow for Reductive Amination

Scaffold 2-Azaspiro[4.5]decane Imine Iminium Ion Intermediate Scaffold->Imine Aldehyde Aldehyde or Ketone (R-CHO) Aldehyde->Imine Product N-Alkylated Product Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

General scheme for N-alkylation via reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-azaspiro[4.5]decane (1.0 equivalent) and a selected aldehyde or ketone (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild acid catalyst like acetic acid (optional, can facilitate iminium ion formation).

  • Reducing Agent Addition: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. This reducing agent is particularly effective as it is mild and tolerant of a wide range of functional groups[9].

  • Reaction: Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 2-azaspiro[4.5]decane derivative.

This method is highly versatile and can be used to introduce a wide array of substituents, making it a cornerstone for library synthesis in drug discovery[10][11][12][13].

Future Perspectives and Conclusion

The 2-azaspiro[4.5]decane scaffold represents a significant opportunity in the ongoing quest for novel therapeutics. Its unique three-dimensional structure provides a robust framework for the design of potent and selective modulators of a wide range of biological targets, particularly within the central nervous system where blood-brain barrier penetration is a key challenge. The synthetic accessibility of this scaffold, coupled with the ease of diversification through established chemical methodologies, makes it an invaluable tool for medicinal chemists.

As our understanding of the "rules" governing molecular properties that favor successful clinical development evolves, the strategic incorporation of sp3-rich, conformationally constrained scaffolds like 2-azaspiro[4.5]decane will undoubtedly play an increasingly important role. The protocols and application notes provided herein are intended to empower researchers to explore the full potential of this promising scaffold in their drug discovery endeavors. The continued exploration of this and other spirocyclic systems will be crucial in populating the next generation of drug candidates with enhanced efficacy, safety, and pharmacokinetic profiles.

References

Protocol for N-Alkylation of 2-Azaspiro[4.5]decane: A Comprehensive Guide to Synthesis and Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction

The 2-azaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry. Its rigid, three-dimensional spirocyclic structure offers a distinct advantage in drug design, enabling the exploration of novel chemical space and improving physicochemical properties such as solubility and metabolic stability. N-alkylation of the secondary amine within this scaffold is a critical step for generating diverse libraries of compounds, allowing for the introduction of various functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic profiles. This guide provides detailed protocols and expert insights into the two primary methods for N-alkylation of 2-Azaspiro[4.5]decane: Direct Alkylation via Nucleophilic Substitution and Reductive Amination.

Core Concepts in N-Alkylation of Secondary Amines

The nitrogen atom in 2-Azaspiro[4.5]decane possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reaction with electrophiles. However, the resulting tertiary amine product is often still nucleophilic and can react further with the alkylating agent, leading to the formation of a quaternary ammonium salt.[1] This over-alkylation is a common side reaction that can complicate purification and reduce the yield of the desired product.[1] Therefore, controlling the reaction conditions to favor mono-alkylation is paramount. The choice of alkylating agent, base, solvent, and temperature all play crucial roles in achieving high selectivity and yield.

General Workflow for N-Alkylation

The selection of a synthetic strategy for N-alkylation depends on the desired substituent and the availability of starting materials. The two most robust and versatile methods are Direct Alkylation with alkyl halides and Reductive Amination with carbonyl compounds.

N-Alkylation_Workflow cluster_0 Reagents & Conditions Start 2-Azaspiro[4.5]decane Method1 Protocol 1: Direct Alkylation Start->Method1 Method2 Protocol 2: Reductive Amination Start->Method2 Product N-Alkyl-2-Azaspiro[4.5]decane Method1->Product Reagents1 Alkyl Halide (R-X) Base (e.g., K₂CO₃, DIPEA) Method1->Reagents1 Method2->Product Reagents2 Aldehyde/Ketone (R-C=O) Reducing Agent (e.g., NaBH(OAc)₃) Method2->Reagents2 SN2_Mechanism Amine R₂NH TransitionState [R₂N---H---R'---X]⁺ Amine->TransitionState attacks R' AlkylHalide R'-X AlkylHalide->TransitionState Product R₂NR' TransitionState->Product Halide X⁻ TransitionState->Halide ProtonatedBase Base-H⁺ Base Base Reductive_Amination Amine 2-Azaspiro[4.5]decane Iminium Iminium Ion Intermediate [>N+=C<] Amine->Iminium Carbonyl Aldehyde / Ketone (R-C=O) Carbonyl->Iminium Product N-Alkyl-2-Azaspiro[4.5]decane Iminium->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Iminium reduces

References

Application Notes and Protocols for High-Throughput Screening Assays Using 2-Azaspiro[4.5]decane Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for new therapeutics.[1][2] Historically, HTS libraries have been dominated by flat, aromatic compounds. However, the pursuit of novel intellectual property and the need to address challenging biological targets, such as protein-protein interactions, have driven a paradigm shift towards molecules with greater three-dimensional (3D) complexity.

Spirocyclic scaffolds, particularly the 2-Azaspiro[4.5]decane core, represent a significant advancement in library design.[3] The inherent rigidity and defined 3D geometry of the 2-azaspiro[4.5]decane framework allow for the precise projection of substituents into space, offering a unique opportunity to probe the complex topographies of biological targets.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and validation of HTS campaigns utilizing these structurally sophisticated compound libraries. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for both biochemical and cell-based screening paradigms.

Part 1: Strategic Assay Design for Spirocyclic Libraries

The unique physicochemical properties of 2-Azaspiro[4.5]decane libraries necessitate careful consideration during assay development to maximize the probability of identifying high-quality, tractable hits.

1.1 Target Selection: Where 3D Scaffolds Excel

The spatial arrangement of functional groups on the 2-azaspiro[4.5]decane scaffold makes these libraries particularly well-suited for targets with well-defined, complex binding pockets. Examples include:

  • G Protein-Coupled Receptors (GPCRs): As the largest family of cell membrane receptors, GPCRs are crucial drug targets.[5] Their transmembrane binding sites are often intricate, and the 3D nature of spirocycles can lead to novel interactions and improved selectivity.

  • Enzymes: Kinases, proteases, and other enzymes with deep active sites can be effectively targeted. For instance, derivatives of the related 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of RIPK1 kinase, a key player in necroptosis.[6]

  • Ion Channels: The defined exit vectors of substituents on a spirocyclic core can precisely position functional groups to interact with channel pores or allosteric sites.

  • Protein-Protein Interactions (PPIs): PPIs are notoriously difficult to target with conventional small molecules due to their large, flat interfaces. The ability of spirocycles to project functionalities in distinct vectors can mimic key residue interactions (e.g., "hot spots") more effectively than planar molecules.

1.2 Choosing the Right Assay Format

The selection of an HTS assay format is dictated by the target class and the desired biological readout.[1] Both biochemical and cell-based assays are amenable to screening 2-Azaspiro[4.5]decane libraries.

  • Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target (e.g., an enzyme or receptor).[1] They are highly controlled and excellent for identifying direct binders. Fluorescence Polarization (FP) is a particularly robust method for studying molecular interactions in a homogenous format.[7][8][9]

  • Cell-Based Assays: These assays measure the effect of a compound on a cellular process, providing more physiologically relevant data.[1] This includes reporter gene assays, second messenger signaling assays (e.g., cAMP or Ca2+ flux for GPCRs), and high-content phenotypic screens.[10][11][12]

  • Phenotypic Screening: This approach involves screening for compounds that produce a desired change in cell morphology or function without a preconceived target.[13][] The complexity of 3D cell models, such as spheroids or organoids, is particularly well-suited for leveraging the 3D nature of spirocyclic libraries to uncover novel biology.[15][16]

Part 2: Protocol for a Biochemical HTS Assay - Fluorescence Polarization (FP)

This protocol details a competitive FP assay designed to identify inhibitors of a protein-protein interaction (PPI). The principle relies on the displacement of a small, fluorescently labeled peptide (tracer) from a larger protein by a "hit" compound from the 2-Azaspiro[4.5]decane library. This displacement results in the tracer tumbling more rapidly in solution, causing a decrease in the measured fluorescence polarization.[9]

Workflow for Biochemical FP-HTS

cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition & Analysis Lib_Prep Compound Library Plate (2-Azaspiro[4.5]decanes) Dispense_Cmpd Dispense Compounds & Controls Lib_Prep->Dispense_Cmpd Tracer_Prep Fluorescent Tracer Preparation Dispense_Tracer Add Tracer-Protein Complex Tracer_Prep->Dispense_Tracer Protein_Prep Target Protein Preparation Protein_Prep->Dispense_Tracer Incubate Incubate at RT Dispense_Cmpd->Incubate Dispense_Tracer->Incubate Read_Plate Read FP on Plate Reader Incubate->Read_Plate Calc Calculate % Inhibition & Z'-Factor Read_Plate->Calc Hit_ID Identify Hits Calc->Hit_ID

Caption: High-level workflow for the Fluorescence Polarization HTS protocol.

2.1 Materials and Reagents

  • Target Protein: Purified protein of interest.

  • Fluorescent Tracer: A peptide or small molecule known to bind the target, labeled with a fluorophore (e.g., FITC, TAMRA).

  • 2-Azaspiro[4.5]decane Library: Compounds dissolved in 100% DMSO.

  • Assay Buffer: Buffer optimized for protein stability and binding (e.g., PBS with 0.01% Tween-20).

  • Assay Plates: Low-volume, black, 384-well microplates.

  • Instrumentation: Automated liquid handler, plate reader capable of FP measurements.

2.2 Step-by-Step Protocol

  • Reagent Preparation:

    • Prepare a 2X working solution of the target protein in assay buffer. The final concentration should be at or near the Kd of the tracer-protein interaction.

    • Prepare a 2X working solution of the fluorescent tracer in assay buffer. The final concentration should be low (e.g., 1-10 nM) to maximize the signal window.

    • Create a pre-mix of the 2X protein and 2X tracer solutions and incubate for 30 minutes at room temperature to allow for binding.

    • Prepare compound "daughter" plates by diluting the 2-Azaspiro[4.5]decane library stock plates to an intermediate concentration.

  • Assay Execution (in 384-well plates):

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of compounds from the daughter plates into the assay plates. The final screening concentration is typically 10-20 µM.

    • Include controls:

      • Negative Control (0% Inhibition): Wells containing only DMSO. This defines the high FP signal.

      • Positive Control (100% Inhibition): Wells containing a known unlabeled binder or excess unlabeled tracer. This defines the low FP signal.

    • Add the protein-tracer pre-mix (e.g., 10 µL) to all wells of the assay plate.

    • Seal the plates and centrifuge briefly to ensure all components are mixed.

    • Incubate the plates at room temperature for a predetermined time (e.g., 2 hours) to reach binding equilibrium.[17]

  • Data Acquisition:

    • Read the plates on a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

    • Collect both parallel and perpendicular fluorescence intensity values.

2.3 Data Analysis and Hit Identification

  • Calculate FP: The instrument software typically calculates the FP value (in milli-polarization units, mP) for each well.

  • Determine Assay Quality (Z'-Factor): The Z'-factor is a statistical measure of the separation between the high and low controls, indicating the robustness of the assay. A Z'-factor > 0.5 is considered excellent for HTS.[18][19]

    • Z' = 1 - [ (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| ]

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * [ 1 - ( (mP_sample - mP_low) / (mP_high - mP_low) ) ]

  • Hit Selection: A "hit" is defined as a compound that exhibits an inhibition value exceeding a certain threshold, typically 3 times the standard deviation of the sample field or a fixed cutoff (e.g., >50% inhibition).

ParameterRecommended ValueRationale
Final Compound Conc. 10-20 µMBalances the need to see activity with minimizing off-target effects and insolubility.
Final Protein Conc. ~Kd of TracerMaximizes assay sensitivity to competitive displacement.
Final Tracer Conc. 1-10 nMLow concentration ensures that the tracer does not saturate the protein.
DMSO Tolerance ≤ 1%High concentrations of DMSO can disrupt protein structure and binding interactions.[17]
Incubation Time 1-2 hoursSufficient time to reach binding equilibrium for most PPIs.[17]
Assay Volume 10-20 µLMiniaturized format for cost-effectiveness and high throughput.
Z'-Factor Cutoff > 0.5Ensures the assay is robust and suitable for screening large libraries.[19]

Part 3: Protocol for a Cell-Based HTS Assay - GPCR Activation

This protocol describes a method to screen the 2-Azaspiro[4.5]decane library for modulators of a Gs-coupled GPCR by measuring the downstream accumulation of the second messenger, cyclic AMP (cAMP).

Signaling Pathway for Gs-Coupled GPCR

cluster_membrane Cell Membrane GPCR Gs-Coupled Receptor G_Protein G-Protein (αs, β, γ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts Ligand Agonist (e.g., from library) Ligand->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription) PKA->Response Phosphorylates Targets

Caption: Agonist-induced signaling cascade for a Gs-coupled GPCR.

3.1 Materials and Reagents

  • Cell Line: A stable cell line expressing the target GPCR (e.g., HEK293 or CHO cells).

  • 2-Azaspiro[4.5]decane Library: Compounds dissolved in 100% DMSO.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) with supplements (FBS, antibiotics).

  • cAMP Detection Kit: A homogenous, luminescence or fluorescence-based kit (e.g., HTRF, LANCE, or GloSensor).

  • Positive Control: A known agonist for the target GPCR.

  • Assay Plates: White, solid-bottom, 384-well cell culture plates.

  • Instrumentation: Automated liquid handler, incubator, plate reader for luminescence or TR-FRET.

3.2 Step-by-Step Protocol

  • Cell Culture and Seeding:

    • Culture the cells according to standard protocols.

    • Harvest the cells and resuspend in assay buffer or medium to the desired density.

    • Dispense the cell suspension (e.g., 10 µL) into the 384-well assay plates.

    • Incubate the plates for 18-24 hours to allow cells to attach and form a monolayer.

  • Compound Addition:

    • Transfer compounds from the daughter plates to the cell plates using an automated liquid handler (final concentration 10-20 µM).

    • Include controls:

      • Basal Control: Wells with DMSO only (no stimulation).

      • Maximal Stimulation: Wells with a saturating concentration of a known agonist.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Following the manufacturer's instructions for the chosen cAMP kit, add the lysis and detection reagents to the wells. This step typically stops the reaction and initiates the signal generation.

    • Incubate as required by the kit protocol (e.g., 60 minutes at room temperature).

  • Data Acquisition:

    • Read the plates on a compatible plate reader.

3.3 Data Analysis and Hit Identification

  • Normalize Data: Normalize the raw data to the on-plate controls:

    • % Activity = 100 * [ (Signal_sample - Signal_basal) / (Signal_max - Signal_basal) ]

  • Determine Assay Quality (Z'-Factor): Calculate the Z'-factor using the basal and maximal stimulation controls.

  • Hit Selection: Identify compounds that elicit a response above a defined threshold (e.g., >30% activity for agonists). For antagonist screening, cells would be stimulated with an EC50 concentration of agonist, and hits would be compounds that reduce the signal.

ParameterRecommended ValueRationale
Cell Seeding Density 2,000 - 10,000 cells/wellEnsures a confluent monolayer and a robust signal window.
Final Compound Conc. 10-20 µMStandard concentration for primary single-point screening.
Stimulation Time 15-60 minutesCaptures the transient peak of second messenger production.
DMSO Tolerance ≤ 0.5%Cell-based assays are generally more sensitive to DMSO than biochemical assays.
Z'-Factor Cutoff > 0.5Confirms the assay's suitability for HTS.

Part 4: A Pragmatic Workflow for Hit Validation

Identifying a "hit" in a primary screen is only the first step.[2] A rigorous hit validation process is crucial to eliminate false positives and prioritize the most promising compounds for further investment.[20][21] False positives can arise from assay interference (e.g., fluorescence quenching, light scattering) or non-specific activity (e.g., aggregation).[20]

Hit Validation and Triage Workflow

Primary_HTS Primary HTS Hits (e.g., >1000 compounds) Reconfirm Activity Reconfirmation (Fresh solid sample) Primary_HTS->Reconfirm Dose_Response Dose-Response Curve (Determine IC50/EC50) Reconfirm->Dose_Response Orthogonal_Assay Orthogonal Assay (Different technology) Dose_Response->Orthogonal_Assay PAINS Computational Triage (PAINS, Aggregators) Dose_Response->PAINS Triage Triage & Prioritization Orthogonal_Assay->Triage SAR Structure-Activity Relationship (SAR) Analysis Triage->SAR Lead_Series Validated Lead Series (e.g., 2-3 series) SAR->Lead_Series PAINS->Triage

Caption: A systematic workflow for validating and triaging primary HTS hits.

  • Hit Reconfirmation: Cherry-pick the initial hits and re-test them in the primary assay to confirm activity. This step eliminates errors from liquid handling or compound registration.

  • Dose-Response Analysis: Test the confirmed hits over a range of concentrations (e.g., 8-10 points) to determine their potency (IC50 or EC50) and assess the quality of the curve.

  • Computational Triage: Analyze the hit structures for known Pan-Assay Interference Compounds (PAINS) or other reactive moieties that frequently lead to false positives.[20]

  • Orthogonal Assay: This is the most critical step. Confirm the activity of the hits in a secondary assay that uses a different detection technology or biological principle.[20] For example, a hit from an FP assay could be tested in a surface plasmon resonance (SPR) assay to confirm direct binding. A hit from a cAMP assay could be tested in a β-arrestin recruitment assay.[10]

  • Structure-Activity Relationship (SAR) Analysis: Examine the hits for structural clusters.[20] The presence of multiple related active compounds (a "series") provides much higher confidence than a singleton hit and forms the basis for a medicinal chemistry program.[22]

Conclusion

2-Azaspiro[4.5]decane libraries offer a compelling source of chemical novelty and three-dimensional diversity for modern drug discovery campaigns. Their successful application hinges on a rational approach to assay design, a meticulous execution of robust HTS protocols, and a rigorous, multi-faceted hit validation cascade. By pairing the unique structural features of these libraries with well-designed biochemical and cell-based assays, researchers can significantly enhance their ability to identify high-quality, developable lead compounds for even the most challenging biological targets.

References

Application Notes and Protocols for the Development of Radioligands from 1-oxa-8-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of 1-oxa-8-azaspiro[4.5]decane Derivatives for Radioligand Development

The 1-oxa-8-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of ligands for central nervous system (CNS) targets. Its rigid, three-dimensional conformation allows for precise interactions with protein binding sites, offering the potential for high affinity and selectivity.[1] This structural feature is particularly advantageous for the design of radioligands for Positron Emission Tomography (PET), a powerful non-invasive imaging technique that allows for the quantitative analysis of physiological functions in vivo.[2]

This guide provides a comprehensive overview of the development of radioligands from 1-oxa-8-azaspiro[4.5]decane derivatives, with a focus on targeting the sigma-1 (σ1) receptor. The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it is implicated in a variety of neurological and psychiatric disorders, as well as in cancer.[3][4][5][6][7] Consequently, the development of selective σ1 receptor radioligands is of great interest for both diagnostic imaging and as tools for drug development.

These application notes will detail the synthesis of precursor molecules, the [¹⁸F]-radiolabeling process, and the subsequent in vitro and in vivo evaluation of the resulting radioligands. The protocols provided are designed to be adaptable and are accompanied by explanations of the underlying scientific principles to empower researchers in this exciting field.

Part 1: Synthesis of Precursor Molecules for Radiolabeling

The successful radiosynthesis of a PET tracer begins with the careful design and synthesis of a suitable precursor molecule. For nucleophilic [¹⁸F]-fluorination, the most common method for introducing the positron-emitting radionuclide ¹⁸F, the precursor must contain a good leaving group that can be readily displaced by the [¹⁸F]fluoride ion.

Rationale for Precursor Design:

The choice of leaving group is critical. Alkyl sulfonates, such as tosylates (OTs) and mesylates (OMs), are frequently employed due to their high reactivity under nucleophilic substitution conditions. The precursor design also considers the overall physicochemical properties of the final radioligand, such as lipophilicity, which influences its ability to cross the blood-brain barrier and its nonspecific binding in vivo.

Protocol 1: Synthesis of a Tosylated Precursor

This protocol describes a general method for the synthesis of a tosylated precursor of a 1-oxa-8-azaspiro[4.5]decane derivative.

Step 1: Synthesis of the Core Scaffold

The 1-oxa-8-azaspiro[4.5]decane core can be synthesized through various routes. One common approach involves a multi-step synthesis starting from commercially available materials.[1]

Step 2: N-Alkylation with a Dihaloalkane

The secondary amine of the spirocyclic core is alkylated with a dihaloalkane (e.g., 1-bromo-2-chloroethane) to introduce a reactive site for subsequent modification.

Step 3: Introduction of the Aromatic Moiety

The terminal halide is then used to alkylate a substituted phenol, introducing the aromatic portion of the molecule. This aromatic ring is often the site for future radiolabeling.

Step 4: Tosylation of the Hydroxyl Group

If the aromatic moiety contains a hydroxyl group, it can be converted to a tosylate, which will serve as the leaving group for [¹⁸F]-fluorination.

Part 2: [¹⁸F]-Radiolabeling and Purification

The introduction of the ¹⁸F radionuclide is a time-sensitive process due to its short half-life of approximately 110 minutes.[8] Therefore, the radiosynthesis is typically performed in an automated synthesis module to ensure efficiency, reproducibility, and radiation safety.[9][10][11][12]

Protocol 2: Automated [¹⁸F]-Radiosynthesis

This protocol outlines the key steps in the automated radiosynthesis of an [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivative.

  • [¹⁸F]Fluoride Production and Activation:

    • [¹⁸F]Fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction in [¹⁸O]H₂O.

    • The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

    • The [¹⁸F]fluoride is then eluted from the cartridge with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in a mixture of acetonitrile and water.

    • The water is removed by azeotropic distillation with acetonitrile to produce the reactive, "naked" [¹⁸F]fluoride.[13][14]

  • Nucleophilic [¹⁸F]-Fluorination:

    • The tosylated precursor, dissolved in an anhydrous polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide), is added to the dried [¹⁸F]fluoride.

    • The reaction mixture is heated to a high temperature (typically 80-150°C) for a short period (5-15 minutes) to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.

  • Purification of the [¹⁸F]-Radioligand:

    • The crude reaction mixture is purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the desired [¹⁸F]-labeled product from unreacted precursor, byproducts, and unreacted [¹⁸F]fluoride.[15][16]

    • A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

  • Formulation:

    • The collected HPLC fraction containing the purified radioligand is reformulated into a physiologically compatible solution for injection. This typically involves trapping the radioligand on a solid-phase extraction (SPE) cartridge, washing away the HPLC solvents, and eluting the final product with a small volume of ethanol, which is then diluted with sterile saline.

Workflow for Radioligand Synthesis and Purification

Radiosynthesis_Workflow cluster_production [¹⁸F]Fluoride Production & Activation cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation Cyclotron Cyclotron ¹⁸O(p,n)¹⁸F Anion_Exchange Anion Exchange Cartridge Cyclotron->Anion_Exchange [¹⁸F]F⁻ in [¹⁸O]H₂O Elution Elution with K₂CO₃/K₂₂₂ Anion_Exchange->Elution Trapped [¹⁸F]F⁻ Drying Azeotropic Drying Elution->Drying [¹⁸F]F⁻ in MeCN/H₂O Reaction Nucleophilic Substitution (80-150°C, 5-15 min) Drying->Reaction Reactive [¹⁸F]F⁻ Precursor Tosylated Precursor in DMF/DMSO Precursor->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Crude Product SPE Solid-Phase Extraction (SPE) HPLC->SPE Purified Radioligand Final_Product Final Radioligand in Saline SPE->Final_Product Formulation

Caption: Automated radiosynthesis and purification workflow.

Part 3: Quality Control of the Final Radioligand

Rigorous quality control (QC) is essential to ensure the safety and efficacy of the radioligand for in vivo studies.[17][18][19][20][21][22]

Table 1: Quality Control Parameters

ParameterMethodAcceptance CriteriaRationale
Identity Analytical HPLCRetention time matches that of the non-radioactive standard.Confirms that the radioactive product is the correct compound.
Radiochemical Purity Analytical HPLC with radioactivity detector> 95%Ensures that the majority of the radioactivity is from the desired radioligand.
Chemical Purity Analytical HPLC with UV detectorPeak area of the desired compound should be the major component.Identifies and quantifies non-radioactive impurities.
Specific Activity Calculated from the amount of radioactivity and the mass of the compoundTypically > 37 GBq/µmol (1 Ci/µmol)A high specific activity is crucial to minimize pharmacological effects of the injected compound.
pH pH paper or meter4.5 - 7.5Ensures the final formulation is physiologically compatible.
Residual Solvents Gas Chromatography (GC)Within pharmacopeial limits (e.g., < 410 ppm for acetonitrile)Limits the presence of potentially toxic organic solvents from the synthesis.
Radionuclidic Purity Gamma-ray spectroscopy> 99.5% of radioactivity is from ¹⁸FConfirms the absence of other radioactive isotopes.
Sterility and Endotoxins Standard microbiological testsSterile and low endotoxin levelsEssential for ensuring the safety of the injectable formulation.

Part 4: Application Notes: In Vitro and In Vivo Evaluation

Once the radioligand has passed all quality control tests, its biological properties can be evaluated.

1. In Vitro Characterization: Receptor Binding Assays

The affinity and selectivity of the new radioligand for its target are determined using in vitro binding assays.

Protocol 3: Sigma-1 Receptor Competition Binding Assay

This protocol is used to determine the inhibitory constant (Ki) of the newly synthesized compound for the σ1 receptor.

  • Tissue Preparation: A tissue source rich in σ1 receptors (e.g., guinea pig brain or cells overexpressing the human σ1 receptor) is homogenized in a suitable buffer.

  • Assay Setup: In a 96-well plate, incubate the membrane homogenate with a known concentration of a selective σ1 radioligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the new, non-radioactive 1-oxa-8-azaspiro[4.5]decane derivative.[23][24][25][26]

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the new compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

2. In Vivo Evaluation: PET Imaging Studies

PET imaging in animal models is used to assess the biodistribution, pharmacokinetics, and target engagement of the radioligand in a living organism.

Protocol 4: Small Animal PET Imaging

This protocol provides a general outline for a PET imaging study in rodents.

  • Animal Preparation: Anesthetize the animal (e.g., a mouse or rat) and place it in the PET scanner.

  • Radioligand Administration: Inject a known amount of the [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivative intravenously.

  • PET Scan: Acquire dynamic or static PET images over a specific time period (e.g., 60-90 minutes).

  • Blocking Study (for specificity): To confirm that the radioligand is binding to the intended target, a separate group of animals is pre-treated with a high dose of a known, selective σ1 receptor ligand before the injection of the radioligand. A significant reduction in the uptake of the radioligand in target-rich regions (e.g., the brain) in the pre-treated animals indicates specific binding.[27][28]

  • Image Analysis: The PET images are reconstructed and analyzed to determine the uptake of the radioligand in various organs and brain regions over time.

Sigma-1 Receptor Signaling and its Relevance

The σ1 receptor is a chaperone protein that modulates a variety of signaling pathways, making it a compelling therapeutic target.[29] Understanding these pathways provides the rationale for developing radioligands to image this receptor.

Sigma1_Signaling BiP BiP Sigma1 Sigma-1 Receptor Sigma1->BiP Dissociation IP3R IP3 Receptor Sigma1->IP3R Cell_Survival Enhanced Cell Survival & Neuroprotection Sigma1->Cell_Survival Chaperone Activity Ca_Signaling Ca²⁺ Signaling IP3R->Ca_Signaling Ca²⁺ Release Ligand Ligand (e.g., 1-oxa-8-azaspiro[4.5]decane derivative) Ligand->Sigma1 Activation MAM Mitochondria-Associated Membrane (MAM) Mitochondrion Mitochondrion Mitochondrion->Cell_Survival ATP Production Ca_Signaling->Mitochondrion

References

Application Notes and Protocols for the Synthesis and Evaluation of 2-Azaspiro[4.5]decane Derivatives in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Azaspiro[4.5]decane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced pharmacological properties is perpetual. The 2-azaspiro[4.5]decane scaffold has emerged as a privileged structure, representing a significant advancement in the design of receptor ligands. Its inherent three-dimensionality, a departure from the "flatland" of traditional aromatic compounds, provides a rigid framework that can improve aqueous solubility, metabolic stability, and reduce lipophilicity—all critical parameters for successful drug development. This three-dimensional topology allows for a more precise orientation of pharmacophoric elements, leading to enhanced potency and selectivity for a variety of biological targets. This guide provides a detailed exploration of the synthesis of 2-azaspiro[4.5]decane derivatives and their subsequent evaluation in receptor binding assays, with a particular focus on their application as ligands for sigma (σ), dopamine (D), and opioid receptors.

Synthetic Strategies: Constructing the 2-Azaspiro[4.5]decane Core

The construction of the 2-azaspiro[4.5]decane core can be achieved through several synthetic routes. The choice of a particular strategy is often dictated by the desired substitution pattern and the availability of starting materials. Key methodologies include intramolecular cyclization reactions, which are particularly effective in generating the spirocyclic system.

One of the most powerful and convergent strategies involves an intramolecular Mannich reaction or related cyclization of a suitably functionalized piperidine precursor. This approach allows for the stereocontrolled formation of the spirocyclic junction. Another common method is the use of a Dieckmann condensation or similar intramolecular cyclizations of diesters to form the carbocyclic ring, followed by the formation of the pyrrolidine or piperidine ring.

For the purposes of this guide, we will focus on a robust and versatile approach that utilizes an intramolecular cyclization strategy, which offers a high degree of control over the final structure.

Visualizing the Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Derivatization A Commercially Available Piperidine Derivative B Functionalization of Piperidine Ring A->B Introduction of a side chain C Intramolecular Cyclization (e.g., Mannich, Alkylation) B->C Activation for cyclization D Formation of 2-Azaspiro[4.5]decanone Core C->D E Modification of the Spirocyclic Core D->E Reduction, Alkylation, or Amidation D->E F Introduction of Receptor-Targeting Moieties E->F Coupling Reactions G Final Derivative F->G

Caption: Generalized workflow for the synthesis of 2-Azaspiro[4.5]decane derivatives.

Detailed Synthetic Protocol: Preparation of a Representative 2-Azaspiro[4.5]decane Derivative

This protocol details the synthesis of a substituted 2-azaspiro[4.5]decan-8-amine derivative, a versatile intermediate for the preparation of a library of compounds for receptor binding assays.

Step 1: Synthesis of tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate

  • Reaction Setup: To a solution of commercially available 1,4-dioxaspiro[4.5]decan-8-one in a mixture of glycol dimethyl ether and ethanol, add p-toluenesulfonylmethyl isocyanide and potassium tert-butoxide in portions at 0-20 °C.

  • Reaction Progression: Stir the reaction mixture for 12-18 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then subjected to a series of steps including hydrolysis and cyclization to yield the desired spiro-ketone. A detailed procedure can be found in the work by Albanese et al.[1].

Step 2: Reductive Amination to Introduce the Amine Functionality

  • Reaction Setup: In a round-bottom flask, dissolve the tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate in methanol. Add ammonium acetate and sodium cyanoborohydride.

  • Reaction Progression: Stir the reaction at room temperature for 24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of 1M HCl. Make the solution basic with 2M NaOH and extract with dichloromethane. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 8-amino-2-azaspiro[4.5]decane derivative.

Step 3: N-Alkylation or N-Acylation to Introduce Receptor-Targeting Moieties

  • Reaction Setup: Dissolve the 8-amino-2-azaspiro[4.5]decane derivative in a suitable solvent such as dichloromethane or DMF. Add a base, such as triethylamine or diisopropylethylamine.

  • Reaction Progression: To this solution, add the desired alkyl halide or acyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The final compound is purified by column chromatography or recrystallization.

Receptor Binding Assays: Quantifying Ligand-Receptor Interactions

Radioligand binding assays are a fundamental tool for characterizing the interaction of novel compounds with their target receptors. These assays allow for the determination of key parameters such as the equilibrium dissociation constant (Ki), which is a measure of the ligand's affinity for the receptor.

Visualizing the Receptor Binding Assay Workflow

G cluster_0 Assay Preparation cluster_1 Binding Experiment cluster_2 Data Analysis A Prepare Receptor Source (e.g., cell membranes, tissue homogenates) D Incubate Receptor, Radioligand, and Test Compound A->D B Prepare Radioligand and Test Compounds B->D C Determine Protein Concentration E Separate Bound and Free Radioligand (Rapid Filtration) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate Specific Binding F->G H Generate Competition Curve G->H I Determine IC50 and Ki Values H->I

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol: Sigma-1 (σ1) Receptor Binding Assay

This protocol is adapted from established methods and provides a step-by-step guide for a competitive binding assay to determine the affinity of 2-azaspiro[4.5]decane derivatives for the σ1 receptor.[2][3]

Materials:

  • Receptor Source: Guinea pig brain membranes or cell lines expressing the σ1 receptor.

  • Radioligand: --INVALID-LINK---pentazocine.

  • Non-specific Binding Control: Haloperidol.

  • Test Compounds: Synthesized 2-azaspiro[4.5]decane derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes, --INVALID-LINK---pentazocine (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Receptor membranes, --INVALID-LINK---pentazocine, and a high concentration of haloperidol (e.g., 10 µM).

    • Competition: Receptor membranes, --INVALID-LINK---pentazocine, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for 90 minutes.[3]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Structure-Activity Relationships

The binding affinities of a series of 2-azaspiro[4.5]decane derivatives can be compiled to elucidate structure-activity relationships (SAR). This information is crucial for guiding the design of more potent and selective ligands.

Compound IDR Group ModificationReceptor TargetKi (nM)Reference
1 -CH₂-Phσ₁15.2[4]
2 -CH₂-(4-F-Ph)σ₁5.4[4]
3 -(CH₂)₄-N-pyrimidinyl5-HT₁A2.5[3]
4 -(CH₂)₄-N-(1,2,3,4-tetrahydroisoquinolinyl)5-HT₁A2.3[3]
5 -CO-N(CH₃)-CH₂-Phμ-opioid3.8[5]
6 -CO-N(CH₂CH₃)₂μ-opioid8.9[5]

Analysis of SAR: The data in the table suggests that modifications to the substituent on the 2-azaspiro[4.5]decane core significantly impact receptor affinity and selectivity. For instance, the introduction of a fluorine atom on the phenyl ring in compound 2 enhances σ₁ affinity compared to the unsubstituted phenyl ring in compound 1 . The length and nature of the linker, as well as the terminal group, are critical for potent interactions with serotonin and opioid receptors.

Conclusion and Future Directions

The 2-azaspiro[4.5]decane scaffold represents a highly versatile and valuable platform for the design of potent and selective receptor ligands. The synthetic protocols outlined in this guide provide a solid foundation for the preparation of diverse libraries of these compounds. The detailed receptor binding assay protocol enables the accurate determination of their pharmacological profiles. Future work in this area will likely focus on the development of novel synthetic methodologies to access even more complex and diverse derivatives, as well as the exploration of their potential as therapeutic agents for a wide range of diseases. The continued investigation of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and improved drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these valuable three-dimensional scaffolds. Spirocyclic amines are of significant interest in medicinal chemistry due to their rigid structures and ability to explore unique chemical space.[1][2] However, their synthesis is often fraught with challenges, from low yields to poor stereocontrol.

This document provides a structured, question-and-answer-based approach to troubleshoot common problems encountered in the laboratory. It is built on the core principles of understanding the "why" behind experimental phenomena to empower you to make informed decisions and optimize your synthetic routes.

Part 1: Reaction Optimization & Low Yields

Low yields are one of the most frequent hurdles in the synthesis of spirocyclic amines. The root cause can often be traced back to suboptimal reaction conditions, catalyst incompatibility, or inherent challenges with the chosen synthetic strategy.

Q1: My intramolecular cyclization to form a spiro-azetidine or spiro-pyrrolidine is failing or giving very low yields. What are the likely causes?

A1: The formation of small, strained rings like azetidines and pyrrolidines in a spirocyclic system is enthalpically and entropically challenging. Several factors could be at play:

  • Steric Hindrance: The quaternary spirocenter creates significant steric congestion, which can impede the approach of the nucleophilic amine to the electrophilic carbon. This is particularly problematic in reactions like intramolecular S­N2 displacements.

  • Ring Strain: The desired product may be highly strained and therefore thermodynamically unfavorable. This can lead to decomposition or alternative, less-strained side products.

  • Poor Leaving Group: In S­N2-type cyclizations, the efficiency of the reaction is highly dependent on the quality of the leaving group. Halides (I > Br > Cl) are common, but sulfonates (triflate, mesylate, tosylate) are often superior.

  • Catalyst Inhibition: In metal-catalyzed reactions, such as Ring-Closing Metathesis (RCM), the amine functionality can coordinate to the metal center, leading to catalyst deactivation.[3]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield in Intramolecular Cyclization A Low Yield Observed B Analyze Reaction Mechanism (e.g., SN2, RCM, Mannich) A->B C SN2-type Cyclization B->C Is it... F Ring-Closing Metathesis (RCM) B->F Is it... I Mannich-type Reaction B->I Is it... D Improve Leaving Group (e.g., -OTs, -OTf) C->D E Increase Reaction Temperature (Use high-boiling solvent like DMF) D->E If still low yield... K Re-evaluate Synthetic Route E->K If all else fails... G Protect Amine (e.g., Boc, Cbz) F->G H Screen RCM Catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) G->H If still low yield... H->K If all else fails... J Optimize pH and Additives (e.g., AcOH, MgSO4) I->J J->K If all else fails... G cluster_1 NMR Characterization Workflow A Broad or Complex ¹H NMR Spectrum B Is the amine unprotected? A->B C Protonate the Amine (Add DCl or TFA to NMR sample) B->C Yes D Acquire Spectrum at High Temp (e.g., 80°C in DMSO-d6) B->D Yes, and/or... E Acquire 2D NMR (COSY, HSQC, HMBC) C->E If still complex... D->E If still complex... F Confirm Connectivity and Structure E->F

References

Technical Support Center: Overcoming Solubility Challenges with 2-Azaspiro[4.5]decane Hydrochloride in Assays

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, we understand that inconsistent compound solubility can be a significant source of experimental variability and unreliable data. 2-Azaspiro[4.5]decane hydrochloride, like many amine hydrochloride salts, presents specific solubility challenges that can hinder assay performance.

This guide is designed to move beyond simple protocols. It provides a logical, step-by-step framework to diagnose and systematically overcome solubility issues, ensuring the integrity and reproducibility of your results. We will explore the chemical principles governing its solubility and provide field-proven troubleshooting strategies.

Part 1: Foundational Knowledge & Initial Troubleshooting

This section addresses the most common initial hurdles and provides a logical workflow for your first steps.

Q1: I've just received my vial of this compound. Why might it be difficult to dissolve, and what is the very first thing I should do?

A1: The Underlying Chemistry and Your First Move

Expertise & Experience: this compound is the salt of a secondary amine. Its solubility is fundamentally governed by the pH-dependent equilibrium between its protonated (cationic) form and its neutral free base form. The hydrochloride salt form is supplied because the protonated amine is significantly more polar and, therefore, more water-soluble than the neutral free base.[1] However, if the pH of your solvent is too high (alkaline), the protonated amine will lose its proton, converting to the less soluble free base and potentially precipitating out of solution.

Your first step should always be a Basic Solubility Assessment in a simple, unbuffered solvent like deionized water before attempting to use a complex biological buffer. This baseline test isolates the compound's inherent solubility from potential buffer interactions.

Experimental Protocol: Basic Solubility Assessment
  • Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clean glass vial.

  • Solvent Addition: Add a precise volume of deionized water to achieve a target concentration (e.g., start with 10 mM).

  • Agitation: Cap the vial and vortex vigorously for 30-60 seconds.

  • Sonication (Optional): If solid particles remain, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 37°C) can also be attempted, but be cautious of potential degradation with prolonged heat exposure.

  • Visual Inspection: Carefully observe the solution against a dark background. Look for any undissolved particulates, cloudiness, or opalescence. A fully dissolved solution should be clear and particle-free.

  • Documentation: Record the highest concentration at which the compound fully dissolves. This is your baseline aqueous solubility.

Initial Troubleshooting Workflow

This diagram outlines the decision-making process for your initial solubility tests.

G start Start: Prepare Stock Solution weigh Accurately weigh 2-Azaspiro[4.5]decane HCl start->weigh add_solvent Add primary solvent (e.g., Deionized Water) weigh->add_solvent agitate Agitate (Vortex / Sonicate) add_solvent->agitate inspect Visually Inspect Solution agitate->inspect dissolved Is the solution completely clear? inspect->dissolved yes_node Success! Proceed with experiment dissolved->yes_node Yes no_node Insoluble. Proceed to Systematic Optimization dissolved->no_node No

Caption: Initial solubility troubleshooting workflow.

Part 2: Systematic Optimization for Assay Buffers

If basic solubility tests fail or the compound precipitates in your final assay buffer, a systematic approach is required.

Q2: My compound is soluble in water but crashes out when I add it to my physiological buffer (e.g., PBS at pH 7.4). What's happening and how do I fix it?

A2: The Critical Role of pH

Expertise & Experience: This is a classic sign of pH-induced precipitation. A neutral or slightly alkaline pH (like 7.4) can be high enough to deprotonate a significant portion of the amine hydrochloride, converting it to the less soluble free base.[1] The solution is to identify a pH range that is compatible with your assay and maintains the compound in its charged, soluble state.

Trustworthiness: The following protocol for creating a pH-solubility profile is a self-validating system. By systematically testing a range of pH values, you will empirically determine the optimal conditions for your specific compound lot and buffer system, rather than relying on theoretical values.

Experimental Protocol: pH-Solubility Profile
  • Buffer Preparation: Prepare a series of your primary assay buffer (e.g., 50 mM Phosphate) adjusted to various pH values. A good starting range is from pH 4.0 to 8.0 in 0.5 unit increments.

  • Solubility Testing:

    • Dispense a fixed volume (e.g., 500 µL) of each pH-adjusted buffer into separate microcentrifuge tubes.

    • Add an excess of this compound to each tube (enough so that some solid will visibly remain undissolved).

    • Equilibrate the samples for 1-2 hours at a constant temperature (e.g., room temperature or 37°C) with gentle agitation.

  • Separation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant and dilute it into a solvent in which the compound is highly soluble (e.g., methanol or acidified water). Quantify the concentration using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or mM) against the buffer pH to identify the pH that provides the required solubility for your assay.

Data Presentation: Example pH-Solubility Profile
Buffer pHSolubility (mM)Observations
4.055.2Completely clear solution
5.048.5Completely clear solution
6.025.1Clear, but nearing saturation
6.510.8Slight haze observed
7.02.3Significant precipitate
7.4< 1.0Heavy precipitate
8.0< 0.5Heavy precipitate

Authoritative Grounding: This observed decrease in solubility as pH increases is characteristic of amine salts and is directly related to the Henderson-Hasselbalch equation, which describes the ratio of the protonated to unprotonated species as a function of pH and the compound's pKa.[2]

Q3: Adjusting pH isn't an option for my cell-based assay. Can I use an organic co-solvent like DMSO?

A3: The Co-Solvent Strategy and Its Caveats

Expertise & Experience: Yes, using a water-miscible organic co-solvent is a very common and effective strategy.[3] Co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol work by reducing the polarity of the bulk solvent (water), making it more favorable for the less polar free base to remain in solution.

However, this is a double-edged sword. Co-solvents are not inert. They can significantly impact the biological components of your assay. Therefore, the goal is to use the lowest possible concentration of co-solvent that achieves the desired solubility.

Trustworthiness: You must always run parallel vehicle controls (assay buffer + co-solvent, without the test compound) to validate that the co-solvent at your chosen concentration does not interfere with the assay's performance (e.g., enzyme activity, cell viability, or reporter signal).[4]

Data Presentation: Common Co-Solvents and Considerations
Co-SolventTypical Starting Conc. (v/v)Max Tolerated Conc. (Typical)Key Considerations
DMSO 0.1 - 1%< 1% (Cell-based) < 5% (Biochemical)Potent solvent; can cause cell stress or protein denaturation at higher concentrations.[4]
Ethanol 1 - 5%< 5%Can precipitate some proteins; generally well-tolerated by cells at low concentrations.
PEG 400 5 - 10%< 20%High viscosity; generally low toxicity but can interfere with some detection methods.
Glycerol 5 - 10%< 20%High viscosity; can help stabilize proteins but may affect enzyme kinetics.
Logical Framework for Solubility Strategy Selection

This diagram illustrates the thought process for choosing the right solubilization method based on experimental constraints.

G start Solubility Issue Identified in Assay Buffer ph_flex Is the assay's pH flexible? start->ph_flex solvent_tol Is the assay tolerant to organic co-solvents? ph_flex->solvent_tol No ph_profile ACTION: Perform pH-Solubility Profile ph_flex->ph_profile Yes cosolvent_test ACTION: Test Co-Solvent Gradient solvent_tol->cosolvent_test Yes advanced_methods ACTION: Consider Surfactants (e.g., Tween-20) or Excipients (e.g., Cyclodextrins) solvent_tol->advanced_methods No success Optimal Condition Found ph_profile->success cosolvent_test->success advanced_methods->success

Caption: Decision tree for selecting a solubility enhancement strategy.

Part 3: Advanced Troubleshooting & FAQs

Q4: I dissolved my compound in 100% DMSO, but it precipitates instantly when I dilute it into my aqueous buffer. What should I do?

A4: Mitigating Precipitation Upon Dilution

Expertise & Experience: This is a very common issue known as "crashing out." The compound is stable in the high-concentration organic stock but becomes supersaturated and precipitates when diluted into the non-ideal aqueous environment. Here are several effective strategies to prevent this:[4]

  • Lower the Stock Concentration: A 50 mM or 100 mM stock may be too concentrated. Try preparing a 10 mM stock in DMSO instead. This reduces the magnitude of the solvent change upon dilution.

  • Modify the Dilution Process: Instead of adding the stock directly to the final volume, add the small volume of stock solution to the wall of the tube and then add the buffer while vortexing vigorously. This promotes rapid mixing and dispersal.

  • Use an Intermediate Dilution Step: Perform a serial dilution. For example, dilute your 100% DMSO stock 1:10 into a solution of 50% DMSO / 50% buffer. Then, dilute this intermediate stock further into the final 100% aqueous buffer.

  • "Pluronic" Method: Add a small amount of a non-ionic surfactant like Pluronic F-68 or Tween-80 (e.g., 0.01% - 0.1% final concentration) to your final assay buffer. These surfactants can form micelles that help keep hydrophobic compounds dispersed.[5]

Q5: Why would the solubility of my hydrochloride salt be lower in an HCl-based buffer compared to plain water?

A5: The Common Ion Effect

Expertise & Experience: This counterintuitive result can be explained by the "common ion effect."[6] The dissolution of your compound, R₂NH₂⁺Cl⁻, is an equilibrium process. If your buffer already contains a high concentration of chloride ions (Cl⁻), Le Châtelier's principle dictates that the equilibrium will shift to the left, favoring the solid (undissolved) state and thereby reducing the overall solubility. This is most pronounced for salts that are only slightly soluble to begin with. If you are working at a very low pH, consider using a buffer system that does not contain chloride, such as a phosphate-phosphoric acid buffer.

References

Technical Support Center: Navigating Side Reactions in the N-Functionalization of 2-Azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the N-functionalization of 2-Azaspiro[4.5]decane. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during the chemical modification of this valuable spirocyclic scaffold. The unique structural rigidity and three-dimensionality of the 2-Azaspiro[4.5]decane core make it a privileged motif in medicinal chemistry.[1][2] However, its secondary amine presents specific challenges in achieving selective N-functionalization. This resource aims to provide not just procedural guidance, but also the underlying chemical principles to empower you to optimize your synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, offering explanations and actionable solutions.

Problem 1: Persistent Over-Alkylation in N-Alkylation Reactions

Question: I am attempting a mono-N-alkylation of 2-Azaspiro[4.5]decane with an alkyl halide, but I consistently observe significant amounts of the di-alkylated quaternary ammonium salt. How can I improve the selectivity for the desired mono-alkylated product?

Analysis: Over-alkylation is a classic challenge when functionalizing secondary amines.[3][4][5] The mono-alkylated product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a second, often faster, alkylation event. The spirocyclic nature of 2-Azaspiro[4.5]decane can present steric hindrance, but this may not be sufficient to prevent the formation of the quaternary salt, especially with reactive alkylating agents.[6][7][8]

Solutions:

  • Stoichiometric Control: While seemingly straightforward, precise control of stoichiometry is critical. Using a slight excess of the 2-Azaspiro[4.5]decane relative to the alkylating agent can favor mono-alkylation. However, this may lead to challenges in purification.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly, for instance via a syringe pump, can maintain a low concentration of the electrophile, thereby reducing the likelihood of the mono-alkylated product reacting further.

  • Choice of Base and Solvent: A bulky, non-nucleophilic base can be advantageous. The choice of solvent can also influence reaction rates; polar aprotic solvents like acetonitrile or DMF are common, but their impact on the relative nucleophilicity of the starting material and product should be considered.

  • Alternative Methodologies:

    • Reductive Amination: This is often the most reliable method to achieve mono-alkylation.[9][10] The reaction of 2-Azaspiro[4.5]decane with an aldehyde or ketone to form an iminium intermediate, followed by in-situ reduction, provides excellent control and avoids the over-alkylation issue inherent to direct alkylation with halides.[11][12][13]

    • Protecting Groups: Introducing a protecting group on the nitrogen, such as a Boc or Cbz group, allows for a different set of functionalization strategies, followed by deprotection to yield the mono-substituted product.[14][15][16][17]

Problem 2: Low Yield or No Reaction in N-Acylation

Question: My N-acylation of 2-Azaspiro[4.5]decane with an acid chloride is sluggish and gives a low yield, with a significant amount of unreacted starting material. What factors could be contributing to this, and how can I drive the reaction to completion?

Analysis: While N-acylation is generally a robust reaction, low reactivity can stem from several factors, including steric hindrance from the spirocyclic core, the nature of the acylating agent, and suboptimal reaction conditions.

Solutions:

Potential CauseRecommended SolutionRationale & Key Considerations
Steric Hindrance Use a more reactive acylating agent (e.g., an acid anhydride or a mixed anhydride). Employ a coupling agent such as HATU or HOBt with a carboxylic acid.The spirocyclic structure can sterically shield the nitrogen atom.[6][7][8] More reactive acylating agents or the use of coupling agents can overcome this kinetic barrier.
Insufficiently Activated Carboxylic Acid Convert the carboxylic acid to a more reactive species. Common methods include formation of an acid chloride (e.g., with SOCl₂ or (COCl)₂), or in-situ activation with carbodiimides (e.g., DCC, EDC) or other coupling reagents.Carboxylic acids themselves are generally not reactive enough for direct amidation with secondary amines without activation.
Inappropriate Base Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. Ensure the base is dry and of high purity.The HCl generated during the reaction with an acid chloride will protonate the starting amine, rendering it non-nucleophilic. A stoichiometric amount of base is required.
Poor Solvent Choice Use an aprotic solvent in which both reactants are soluble, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.Solvent choice can significantly impact reaction rates by influencing the solubility of reactants and intermediates.
Problem 3: Formation of Byproducts in Reductive Amination

Question: I am performing a reductive amination and observe the formation of an alcohol byproduct from the reduction of my aldehyde starting material. How can I minimize this side reaction?

Analysis: The formation of an alcohol byproduct in reductive amination indicates that the reduction of the carbonyl compound is competing with the formation and/or reduction of the iminium ion. This is often an issue of the relative rates of these two processes and can be influenced by the choice of reducing agent and the reaction pH.

Solutions:

  • Choice of Reducing Agent: Use a milder and more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose and is often the reagent of choice for one-pot reductive aminations.[13] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at mildly acidic pH.

  • pH Control: The formation of the iminium ion is favored under mildly acidic conditions (typically pH 4-6). If the reaction medium is too neutral or basic, iminium formation can be slow, allowing more time for the reduction of the carbonyl. Conversely, if the pH is too acidic, the amine starting material can be protonated and become non-nucleophilic. The use of a buffer, such as an acetic acid/acetate buffer, can be beneficial.[18]

  • Stepwise Procedure: Consider a two-step procedure where the imine is pre-formed before the addition of the reducing agent. This can be achieved by stirring the 2-Azaspiro[4.5]decane and the carbonyl compound, often with a dehydrating agent like molecular sieves, before introducing the reducing agent.

Workflow for Troubleshooting N-Functionalization

Caption: A decision-tree workflow for troubleshooting common N-functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the nitrogen of 2-Azaspiro[4.5]decane before attempting other modifications on a molecule containing this scaffold?

A1: It depends on the nature of the subsequent chemical steps. If your synthetic route involves strong bases, nucleophiles, or electrophiles that could react with the secondary amine, protection is highly recommended.[15] Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups temporarily convert the amine into a less reactive carbamate.[15]

Q2: What are the best general starting conditions for an N-alkylation of 2-Azaspiro[4.5]decane with a primary alkyl bromide?

A2: A good starting point would be to use 1.0 equivalent of 2-Azaspiro[4.5]decane, 1.1 equivalents of the alkyl bromide, and 1.5 equivalents of a mild inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile. The reaction can be initially run at room temperature and monitored by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., to 50-60 °C) can be applied.

Q3: Can I use microwave irradiation to accelerate the N-functionalization of 2-Azaspiro[4.5]decane?

A3: Yes, microwave-assisted synthesis can often significantly reduce reaction times for both N-alkylation and N-acylation reactions. However, it is important to be cautious as the higher temperatures achieved can sometimes lead to an increase in side products. Careful optimization of the temperature and reaction time is necessary.

Q4: How can I purify my N-functionalized 2-Azaspiro[4.5]decane derivative from the unreacted starting material?

A4: Purification can typically be achieved using column chromatography on silica gel. The polarity difference between the secondary amine starting material and the tertiary amine product is usually sufficient for separation. The choice of eluent will depend on the specific properties of your product, but gradients of ethyl acetate in hexanes or dichloromethane in methanol are common starting points. In some cases, if the product is basic, an acid-base extraction during the workup can help to remove non-basic impurities.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of 2-Azaspiro[4.5]decane with a generic aldehyde using sodium triacetoxyborohydride.

  • To a solution of 2-Azaspiro[4.5]decane (1.0 eq) in dichloromethane (DCM, 0.1 M) is added the aldehyde (1.1 eq).

  • The mixture is stirred at room temperature for 1-2 hours to allow for iminium ion formation. The progress of imine formation can be monitored by TLC or LC-MS.

  • Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (typically 4-12 hours), as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: N-Acylation with an Acid Chloride

This protocol details the N-acylation of 2-Azaspiro[4.5]decane with a generic acid chloride.

  • 2-Azaspiro[4.5]decane (1.0 eq) is dissolved in anhydrous dichloromethane (DCM, 0.2 M) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Triethylamine (TEA) (1.5 eq) is added, and the solution is cooled to 0 °C in an ice bath.

  • The acid chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (typically 1-4 hours), as monitored by TLC or LC-MS.

  • The reaction is quenched with water.

  • The layers are separated, and the organic layer is washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The resulting crude amide is purified by column chromatography or recrystallization.

Visualization of Key Concepts

Caption: Comparison of N-alkylation and reductive amination pathways.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Azaspiro Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azaspiro scaffolds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Azaspirocycles are crucial structural motifs in medicinal chemistry, and their efficient synthesis is paramount. This resource aims to address common challenges encountered during their synthesis, explaining the causality behind experimental choices to empower you to optimize your reaction conditions effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of azaspiro scaffolds. Each problem is presented in a question-and-answer format, offering detailed explanations and actionable solutions.

Issue 1: Low Diastereoselectivity in Cycloaddition Reactions

Question: My [3+2] cycloaddition reaction to form a 2-azaspiro[4.4]nonane scaffold is resulting in a low diastereomeric ratio (d.r.). How can I improve the stereoselectivity?

Answer: Low diastereoselectivity in the synthesis of azaspiro scaffolds via cycloaddition reactions is a common challenge, often governed by kinetic versus thermodynamic control. Several factors can be fine-tuned to favor the formation of the desired diastereomer.

  • Reaction Temperature: Temperature is a critical parameter. Lowering the reaction temperature often favors the formation of the kinetically controlled product, which can lead to a higher diastereomeric ratio. Conversely, higher temperatures may allow for equilibration between diastereomers, resulting in a mixture.[1] A systematic screening of temperatures, for instance, from room temperature down to -78 °C, is recommended to find the optimal condition for selectivity.[2]

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, consequently, the diastereoselectivity.[3] Experiment with a range of solvents, from polar aprotic (e.g., acetonitrile, DMF) to nonpolar (e.g., toluene, hexanes). Less polar solvents might promote more organized transition states, potentially leading to improved diastereoselectivity.[2]

  • Catalyst System: For asymmetric syntheses, the choice of catalyst is paramount. Chiral phosphoric acids or metal complexes with specific ligands have demonstrated high efficacy in inducing diastereoselectivity.[1] If you are using a catalyst, consider screening different chiral ligands or even exploring a catalyst-free thermal approach, which in some cases can offer better selectivity.[1]

  • Substrate Steric Hindrance: The steric bulk of substituents on your starting materials can influence the facial selectivity of the cycloaddition.[1] If synthetically feasible, modifying the steric environment of the reactants can be a powerful strategy to enhance diastereoselectivity.

  • Additives: The presence of additives, such as benzoic acid, can promote the cycloaddition and influence both regioselectivity and diastereoselectivity.[1] A screening of different acid additives and their stoichiometry could be beneficial.

Issue 2: Incomplete Conversion in Intramolecular Hydroamination

Question: I am attempting an intramolecular hydroamination to form a 6-azaspiro[4.5]decane skeleton, but the reaction is sluggish and gives incomplete conversion. What can I do to drive the reaction to completion?

Answer: Incomplete conversion in intramolecular hydroamination reactions for azaspirocycle synthesis often points to issues with catalyst activity, reaction conditions, or substrate reactivity.

  • Catalyst Selection and Activation: A variety of transition metal catalysts, including those based on gold, copper, and iridium, are known to be effective for hydroamination.[4][5][6] If you are observing low conversion, consider screening different catalysts. For instance, while simple gold(I) salts might show some activity, more complex systems like [PPh3AuCl]/AgOTf can offer improved yields.[4] Copper(I) salts have also been shown to be active catalysts for intramolecular cyclization.[6] For base-catalyzed hydroaminations of conjugated enynes, commercially available n-BuLi can be an effective precatalyst.[7]

  • Solvent and Temperature: The reaction medium and temperature play a crucial role. For some catalyst systems, microwave irradiation at elevated temperatures can significantly improve reaction rates and yields compared to conventional heating.[8] It is advisable to optimize these parameters for your specific substrate and catalyst system.

  • Ligand Effects: In many metal-catalyzed reactions, the ligand plays a critical role in the catalytic cycle. For palladium-catalyzed reactions, screening different phosphine ligands (e.g., PPh3, tri(p-tolyl)phosphine) can impact the catalytic activity and yield.[9]

  • Base: In reactions requiring a base, the choice of base is critical. A screening of different bases (e.g., Cs2CO3, K3PO4, K2CO3) and their stoichiometry should be performed to identify the optimal conditions.[9]

Issue 3: Side Product Formation in Ring-Closing Metathesis (RCM)

Question: My Ring-Closing Metathesis (RCM) reaction to form a large azaspirocyclic ring is plagued by the formation of oligomeric side products and starting material decomposition. How can I favor the desired intramolecular cyclization?

Answer: Ring-Closing Metathesis is a powerful tool for constructing macrocyclic and other ring systems, but it can be sensitive to reaction conditions.[10][11][12]

  • Catalyst Choice and Loading: Several generations of Grubbs and Hoveyda-Grubbs catalysts are available, each with different activities and stabilities. For challenging RCM reactions, second-generation catalysts are often more effective.[13] Catalyst loading is also a critical parameter to optimize; higher loadings can sometimes be necessary, but can also lead to more side reactions.

  • Reaction Concentration (High Dilution): To favor intramolecular RCM over intermolecular oligomerization, the reaction must be performed under high dilution conditions. This is typically achieved by the slow addition of the diene substrate to a solution of the catalyst over an extended period.

  • Solvent and Temperature: The choice of solvent can influence catalyst activity and stability. Dichloromethane and toluene are commonly used. Temperature can also be optimized; while some reactions proceed well at room temperature, others may require heating to overcome activation barriers. However, higher temperatures can also lead to catalyst decomposition.

  • Additives: In some cases, additives can suppress side reactions. For example, in the RCM of peptides containing O-allyl tyrosine residues, the addition of phenol has been shown to suppress the formation of desallyl byproducts.[13][14]

Issue 4: Poor Yield in Pictet-Spengler Reactions for Spiroindolenines

Question: I am struggling with low yields in my Pictet-Spengler reaction aimed at synthesizing a spiroindolenine, a key intermediate for more complex azaspiroindoles. What factors should I investigate?

Answer: The Pictet-Spengler reaction is a classic method for constructing tetrahydro-β-carbolines and related structures, and its application to spiroindolenine synthesis requires careful optimization.[15][16][17]

  • Acid Catalyst and Stoichiometry: The choice and amount of acid catalyst are critical. A range of Brønsted and Lewis acids can be used. For some substrates, milder acids like acetic acid may be sufficient, while others may require stronger acids like trifluoroacetic acid (TFA).[17] The reaction is often sensitive to the acid concentration, so a careful optimization of the acid stoichiometry is necessary.

  • Reaction Time and Temperature: The reaction kinetics can be slow, requiring prolonged reaction times. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time. Temperature also plays a significant role; while some reactions proceed at room temperature, others may require heating to drive the cyclization.

  • Substrate Reactivity: The electronic nature of both the tryptamine derivative and the carbonyl compound can significantly impact the reaction efficiency. Electron-donating groups on the indole ring can facilitate the electrophilic aromatic substitution step, while electron-withdrawing groups on the carbonyl component can enhance its reactivity towards imine formation.

  • Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. Ensuring efficient formation of this intermediate is key. For less reactive carbonyl compounds, the use of dehydrating agents or azeotropic removal of water can be beneficial.

  • Alternative Strategies: If direct Pictet-Spengler cyclization proves challenging, consider alternative strategies such as an iridium-catalyzed intramolecular asymmetric allylic substitution of an indol-3-yl allylic carbonate to form the spiroindolenine.[18]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing azaspiro scaffolds?

A1: Several powerful synthetic strategies are employed for the construction of azaspiro scaffolds. These include:

  • Cycloaddition Reactions: [3+2] and [2+2] cycloadditions are widely used to create five- and four-membered rings, respectively, attached to a nitrogen-containing ring.[19]

  • Intramolecular Hydroamination: This atom-economical reaction involves the addition of an N-H bond across a tethered alkene or alkyne, catalyzed by various transition metals.[6][7][20]

  • Ring-Closing Metathesis (RCM): RCM is particularly useful for the synthesis of medium to large azaspirocyclic rings.[10][11][12]

  • Pictet-Spengler Reaction: This reaction is a cornerstone for the synthesis of spiroindoles and related structures.[15][16][17][18][21]

  • Aza-Prins Cyclization: This reaction involves the cyclization of an alkene onto an iminium ion and is effective for synthesizing substituted piperidines within an azaspiro framework.[22][23][24][25]

  • Palladium-Catalyzed Dearomative Azaspirocyclization: This modern approach allows for the convergent synthesis of 1-azaspirocycles from bromoarenes and N-tosylhydrazones.[9][26]

Q2: How can I control the diastereoselectivity in aza-Prins cyclizations?

A2: Diastereoselectivity in aza-Prins cyclizations is influenced by several factors:

  • Lewis or Brønsted Acids: The choice of acid catalyst is crucial for activating the imine and promoting cyclization with stereocontrol.[3]

  • Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the diastereomeric outcome.[3]

  • Reaction Temperature: Temperature can significantly control the selectivity of the reaction.[3]

  • Substrate Structure: The steric and electronic properties of the homoallylic amine and the aldehyde can dictate the preferred transition state geometry.[3]

  • Nucleophile: The nature of the nucleophile that traps the resulting carbocation can also influence the final stereochemistry.[3]

Q3: Are there any general guidelines for choosing a catalyst for intramolecular hydroamination?

A3: While the optimal catalyst is substrate-dependent, some general guidelines can be followed. Gold and copper catalysts are often effective for the hydroamination of alkynes.[5][6] For less activated alkenes, more reactive catalysts based on iridium or other late transition metals may be necessary. Base-catalyzed methods are also an option for certain substrates like conjugated enynes.[7] It is always recommended to perform a catalyst screen with a small amount of starting material to identify the most promising candidates for your specific transformation.

Q4: What are the key considerations for scaling up an RCM reaction for azaspirocycle synthesis?

A4: Scaling up RCM reactions presents several challenges, including catalyst poisoning, dimer formation, and the need for high dilution.[10] Key considerations include:

  • Purity of Starting Materials: Impurities in the starting diene can poison the catalyst. Thorough purification of the substrate is essential.

  • Catalyst Selection: For large-scale synthesis, catalyst stability and turnover number are critical. Some modern catalysts are designed for improved performance in process chemistry.[10]

  • Slow Addition Protocol: Maintaining high dilution is crucial. This is typically achieved by the slow addition of the substrate to the catalyst solution using a syringe pump.

  • Solvent Degassing: Oxygen can deactivate the catalyst. It is important to use thoroughly degassed solvents.

Data and Protocols

Table 1: Troubleshooting Guide for Low Diastereoselectivity
Observed Issue Potential Cause Suggested Solution Expected Outcome
Low Diastereomeric Ratio (d.r.)Reaction temperature is too high, leading to thermodynamic equilibrium.Systematically decrease the reaction temperature (e.g., RT, 0 °C, -20 °C, -78 °C).[1][2]Improved d.r. by favoring the kinetically controlled product.
Inappropriate solvent for the desired transition state.Screen a range of solvents with varying polarities (e.g., Toluene, CH2Cl2, THF, ACN).[2][3]Identification of a solvent that enhances facial selectivity.
Suboptimal catalyst system or ligand.Screen different chiral catalysts, ligands, or consider a catalyst-free thermal reaction.[1]Improved enantiomeric excess (e.e.) and/or d.r.
Steric or electronic effects of substrates are not optimal.If possible, modify substituents on the starting materials to enhance steric differentiation.[1]Increased facial selectivity leading to a higher d.r.
Experimental Protocol: General Procedure for a Diastereoselective Aza-Prins Cyclization

This is a general protocol and may require optimization for specific substrates.[3]

Materials:

  • Homoallylic amine (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Lewis or Brønsted acid (e.g., InCl₃, 10 mol%; or TFA, 1.0 equiv)

  • Anhydrous solvent (e.g., CH₂Cl₂, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the homoallylic amine and the anhydrous solvent.

  • Add the aldehyde to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • Add the acid catalyst portion-wise or as a solution in the reaction solvent.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and diastereomeric ratio by ¹H NMR spectroscopy.

Visualizations

Logical Workflow for Optimizing Diastereoselectivity

G start Low Diastereoselectivity Observed temp Is Temperature Optimized? start->temp solvent Is Solvent Optimized? temp->solvent No sub_temp Screen Temperatures (e.g., RT to -78 °C) temp->sub_temp Yes catalyst Is Catalyst System Optimal? solvent->catalyst No sub_solvent Screen Solvents (Polar & Nonpolar) solvent->sub_solvent Yes end Improved Diastereoselectivity catalyst->end No (Consider Substrate Modification) sub_catalyst Screen Catalysts & Ligands catalyst->sub_catalyst Yes sub_temp->solvent sub_solvent->catalyst sub_catalyst->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Key Steps in a Catalytic Intramolecular Hydroamination Cycle

G A Catalyst Activation B Coordination to Unsaturated Bond A->B C Intramolecular Nucleophilic Attack B->C D Protonolysis/ Reductive Elimination C->D E Catalyst Regeneration D->E F Azaspirocycle Product D->F E->B Enters next catalytic cycle

Caption: Generalized catalytic cycle for hydroamination.

References

Technical Support Center: Stability Testing of 2-Azaspiro[4.5]decane Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Azaspiro[4.5]decane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for assessing the stability of this compound in solution. We will delve into potential challenges, troubleshooting strategies, and validated protocols to ensure the integrity and reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and stability of this compound.

Q1: What is this compound, and why is its stability in solution a primary concern?

A1: this compound (CAS No: 36392-74-2) is a spirocyclic secondary amine provided as a hydrochloride salt.[1] Such compounds are often used as intermediates in the synthesis of pharmaceutically active compounds.[2] Its stability in solution is critical because degradation can lead to the formation of impurities, which may have different pharmacological or toxicological profiles. Understanding its stability profile is a regulatory requirement and a scientific necessity to ensure the quality, safety, and efficacy of any final drug product.[3][4] Stability studies help determine appropriate storage conditions, shelf-life, and compatible formulation components.[3]

Q2: What are the most likely degradation pathways for this compound in solution?

A2: Based on its chemical structure—a secondary amine—the most probable degradation pathways involve oxidation. Secondary amines are susceptible to oxidation, which can lead to the formation of corresponding N-oxides or hydroxylamines.[5] While the spirocyclic structure provides rigidity, the lone pair of electrons on the nitrogen atom remains a site for oxidative attack. Hydrolytic degradation is less likely for the amine itself, but the overall stability can be influenced by pH, as it affects the equilibrium between the free base and the protonated hydrochloride salt.

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: For long-term storage (1-2 years), solid this compound should be kept at -20°C.[1] For short-term storage of stock solutions (up to one month), refrigeration at 2-8°C is recommended, although some suppliers note stability at -20°C for a month.[6] It is crucial to minimize freeze-thaw cycles. Solutions should be prepared in high-purity solvents and, if possible, purged with an inert gas like nitrogen or argon to minimize oxidative degradation. Always prepare fresh working solutions for experiments.

Q4: Which analytical techniques are most suitable for monitoring the stability of this compound?

A4: The gold standard for stability testing is a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Since the compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-220 nm) may be necessary. For superior specificity and identification of degradants, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[7] An effective stability-indicating method must be able to resolve the parent compound from all potential degradation products and any formulation excipients.[5] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool for quantifying the parent compound and its impurities without the need for identical reference standards for each degradant.[8][9]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during stability testing experiments.

Problem Area: Assay & Detection

Q5: My HPLC chromatogram shows poor peak shape (e.g., tailing, fronting) for the parent this compound peak. What is the likely cause?

A5: Poor peak shape for amines is a classic chromatography challenge. The root cause is often secondary interactions between the basic amine and residual acidic silanols on the surface of conventional silica-based C18 columns.

  • Causality: The positively charged amine (or protonated amine) can interact ionically with negatively charged, deprotonated silanols, leading to peak tailing.

  • Troubleshooting Steps:

    • Modify Mobile Phase pH: Ensure the mobile phase pH is low (e.g., 2.5-3.5) using an additive like formic acid or trifluoroacetic acid (TFA). At low pH, the silanols are protonated and less likely to interact with the analyte.

    • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially bind to the active silanol sites, masking them from your analyte.

    • Use a Modern Column: Switch to a column specifically designed for basic compounds. These often have end-capping technologies or are based on hybrid silica particles that minimize surface silanol activity.

    • Check for Overload: Injecting too much sample can cause peak fronting. Try reducing the injection volume or the concentration of your sample.

Q6: I am not detecting any degradation products even after applying stress conditions (e.g., acid/heat). What should I do?

A6: This indicates that either the compound is exceptionally stable under the applied conditions or the conditions are not severe enough to induce degradation. The goal of forced degradation is to achieve a target degradation of 5-20%.[7]

  • Troubleshooting Steps:

    • Increase Stressor Severity: Incrementally increase the intensity of the stress condition.

      • Hydrolytic: Increase the acid/base concentration (e.g., from 0.1 M to 1 M HCl/NaOH), raise the temperature (e.g., from 40°C to 60°C or 80°C), or prolong the exposure time.[7]

      • Thermal: Increase the temperature in 10-20°C increments.

      • Oxidative: Increase the concentration of hydrogen peroxide (e.g., from 3% to 10% or 30%).

    • Verify Analytical Method: Confirm that your analytical method can actually detect the potential degradants. If a degradant has a very different structure, it might not be retained on your column or be detectable at the chosen wavelength. Using a mass spectrometer or a photodiode array (PDA) detector can help find "hidden" peaks.

Q7: My parent compound has completely degraded, or the degradation is too extensive (>20%). How can I achieve the target 5-20% degradation?

A7: Excessive degradation can obscure the primary degradation pathway by promoting the formation of secondary and tertiary degradants.[7] To gain meaningful insight, you must moderate the stress conditions.

  • Troubleshooting Steps:

    • Reduce Stressor Severity: This is the inverse of the advice in Q6.

      • Hydrolytic: Decrease the acid/base concentration (e.g., from 0.1 M to 0.01 M), lower the temperature, or shorten the exposure time.

      • Photolytic: Reduce the duration of light exposure or the light intensity.

    • Time-Course Study: Perform a time-course experiment. Withdraw aliquots at multiple, shorter time points (e.g., 0, 2, 4, 8, 24 hours) to find the time at which the desired level of degradation is reached.[7]

    • Quench the Reaction: Ensure you are effectively stopping the degradation reaction immediately after taking a sample. For acid/base hydrolysis, this means neutralizing the sample. For oxidative stress, dilution can slow the reaction.[7]

Problem Area: Interpreting Results

Q8: My chromatogram shows multiple new peaks after a degradation experiment. How do I begin to identify these unknown degradants?

A8: Identifying unknown degradants is a stepwise process focused on gathering structural information.

  • Recommended Workflow:

    • LC-MS Analysis: The most powerful first step is to analyze the sample using LC-MS. This will provide the molecular weights of the degradant peaks.[7]

    • High-Resolution Mass Spectrometry (HRMS): Using a TOF or Orbitrap mass analyzer will provide an accurate mass, which can be used to determine the elemental composition (molecular formula) of each degradant.

    • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the degradant peaks. By fragmenting the parent ion, you can obtain structural information that helps elucidate the structure. Compare the fragmentation pattern to that of the parent compound to see what has changed.

    • Forced Synthesis: If you hypothesize a structure for a degradant (e.g., the N-oxide), attempt to synthesize it and run it as a reference standard to confirm its retention time and mass spectrum.

Q9: I see a significant loss of the parent compound, but no corresponding new peaks appear in the chromatogram. What could be happening?

A9: This is a common and challenging issue. It suggests that the degradation products are not being detected by your current analytical method.

  • Possible Causes & Solutions:

    • Precipitation: The degradant may be insoluble in the sample solvent or mobile phase and has precipitated out of the solution. Visually inspect your sample vials. Try re-dissolving the sample in a stronger solvent.

    • Volatility: The degradant could be a volatile compound that is lost during sample preparation or analysis.

    • No UV Chromophore: The degradation may have destroyed the part of the molecule responsible for UV absorbance. Analyze the sample with a more universal detector, such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or, most effectively, a mass spectrometer (MS).

    • No Retention on Column: The degradant may be too polar or too non-polar to be retained on your HPLC column, eluting in the void volume or not at all. Try a different column chemistry (e.g., HILIC for very polar compounds) or a gradient that runs to a very weak or very strong mobile phase.

Problem Area: Excipient Compatibility

Q10: My compound is stable in solution but degrades when mixed with certain formulation excipients. How do I identify the problematic excipient?

A10: Excipient incompatibility is a major source of drug product instability.[10] The degradation can be caused by direct reaction with the excipient or by reactive impurities within the excipient.[10][11]

  • Systematic Approach:

    • Binary Mixtures: Create binary mixtures of this compound with each individual excipient used in your formulation (e.g., in a 1:1 ratio). Also include a control sample of the drug alone.

    • Stress the Mixtures: Store these binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a set period (e.g., 1-4 weeks).[10]

    • Analyze and Compare: Analyze each mixture by HPLC. The excipient in the mixture that shows the most significant increase in degradation compared to the control is the likely culprit.

    • Investigate Impurities: Common reactive impurities in excipients include peroxides (in povidone, polysorbates), aldehydes (from degradation of polyethylene glycol), and metal ions.[11] If you identify a problematic excipient, consider sourcing a higher purity grade or a different grade with a lower impurity profile.

Section 3: Standard Protocols

These protocols provide a framework for conducting stability studies. They should be adapted and validated for your specific experimental needs.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL Class A volumetric flask.

  • Dissolve the compound in a suitable diluent (e.g., 50:50 acetonitrile:water) and sonicate briefly if necessary to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.

  • Working Solution (e.g., 100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the same diluent. This solution will be used for stress experiments.

Protocol 2: General Forced Degradation (Stress Testing) Workflow

This protocol outlines the steps for subjecting the compound to hydrolytic, oxidative, thermal, and photolytic stress conditions as recommended by ICH guidelines.[4]

  • Sample Preparation: For each condition, place 1 mL of the working solution (100 µg/mL) into separate, appropriately labeled vials.

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Cap the vial and place it in a water bath at 60°C.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Cap the vial and place it in a water bath at 60°C.

  • Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide (H₂O₂). Cap the vial and keep it at room temperature, protected from light.

  • Thermal Degradation: Place a capped vial of the working solution in an oven at 60°C. A parallel sample should be kept at the intended storage temperature as a control.

  • Photolytic Degradation: Place a vial of the working solution in a photostability chamber, exposing it to a light source that meets ICH Q1B requirements. Prepare a control sample by wrapping an identical vial in aluminum foil and placing it in the same chamber.[5]

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 24, 48 hours).

  • Quenching:

    • For acid samples, immediately neutralize with an equivalent volume and concentration of NaOH.

    • For base samples, neutralize with HCl.

    • For oxidative, thermal, and photolytic samples, dilute with the mobile phase to stop further significant degradation.

  • Analysis: Analyze all samples and controls by a validated stability-indicating HPLC method. Calculate the percent degradation and assess for any new peaks.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis stock Prepare Stock Solution (1 mg/mL) work Prepare Working Solution (100 µg/mL) stock->work acid Acidic (0.1 M HCl, 60°C) work->acid base Basic (0.1 M NaOH, 60°C) work->base oxid Oxidative (3% H₂O₂, RT) work->oxid therm Thermal (60°C) work->therm photo Photolytic (ICH Q1B) work->photo quench Withdraw & Quench Samples (e.g., 0, 8, 24h) acid->quench base->quench oxid->quench therm->quench photo->quench hplc Analyze via Stability- Indicating HPLC-UV/MS quench->hplc data Data Interpretation: - % Degradation - Peak Purity - Mass Balance hplc->data

Caption: General workflow for forced degradation studies.

Protocol 3: Stability-Indicating HPLC-UV Method Development Guidelines
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Run a generic gradient from 5% B to 95% B over 20 minutes to elute a wide range of potential degradants.

  • Detection: Use a PDA detector to monitor across a range of wavelengths (e.g., 200-400 nm) to identify the optimal wavelength for the parent and any degradants. If available, use an in-line mass spectrometer.

  • Optimization: Optimize the gradient based on the results from a stressed sample. The goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradant peaks.

  • Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Section 4: Data Interpretation & Visualization

Data Presentation

A well-structured table is essential for summarizing stability data.

Table 1: Example Summary of Forced Degradation Results for this compound

Stress ConditionDuration (h)% Degradation of ParentNo. of DegradantsRRT of Major Degradant(s)
0.1 M HCl @ 60°C243.2%10.85
0.1 M NaOH @ 60°C248.9%20.78, 1.15
3% H₂O₂ @ RT815.6%11.22
Heat @ 60°C (Solid)72< 1.0%0-
Photostability (ICH)-1.8%10.91
Control (RT)72< 0.5%0-
RRT = Relative Retention Time
Potential Degradation Pathway Visualization

As discussed, oxidation is a primary degradation risk for secondary amines.

Degradation_Pathway cluster_main Potential Oxidative Degradation Pathway parent 2-Azaspiro[4.5]decane degradant N-Oxide Degradant parent->degradant [Oxidation] e.g., H₂O₂

Caption: Potential oxidation of the secondary amine to an N-oxide.

Section 5: References

  • MedChemExpress. (2025). 2-Oxa-7-azaspiro[4.5]decane hydrochloride-SDS. --INVALID-LINK--

  • Sharma, G., & Saini, V. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(4), 129-138. --INVALID-LINK--

  • BIOFOUNT. (n.d.). This compound. --INVALID-LINK--

  • Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave Online. --INVALID-LINK--

  • Singh, R., & Rehman, Z. (2012). Forced degradation studies: A tool for determination of stability of drugs. International Journal of Drug Development and Research, 4(3), 77-96. --INVALID-LINK--

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. --INVALID-LINK--

  • Mahajan, A. A., et al. (2015). Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF. ResearchGate. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Oxa-8-azaspiro[4.5]decane hydrochloride. --INVALID-LINK--

  • MedchemExpress. (n.d.). 2-Oxa-7-azaspiro[4.5]decane hydrochloride | Drug Intermediate. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Oxa-7-azaspiro[4.5]decane (hydrochloride). --INVALID-LINK--

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives. --INVALID-LINK--

  • The Organic Chemistry Tutor. (2019). Secondary Amine Formation/Hydrolysis reaction. --INVALID-LINK--

  • Kuz'mina, N. E., et al. (2021). Development and Validation of 2-Azaspiro[3][12] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules, 26(6), 1656. --INVALID-LINK--

  • PubMed. (2021). Development and Validation of 2-Azaspiro[3][12] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. --INVALID-LINK--

  • PubChem. (n.d.). 2-Azaspiro(4.5)decan-3-one. --INVALID-LINK--

  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. --INVALID-LINK--

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. --INVALID-LINK--

  • AK LECTURES. (2019). Mechanism of Amide Hydrolysis. --INVALID-LINK--

  • PubChem. (n.d.). 2-Oxa-7-azaspiro[4.5]decane hydrochloride. --INVALID-LINK--

  • Gattefossé. (n.d.). A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. --INVALID-LINK--

  • Save My Exams. (2025). Reactions of Amides. --INVALID-LINK--

  • Narang, A. S., et al. (2012). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. --INVALID-LINK--

  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry. --INVALID-LINK--

  • Dave, V. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. --INVALID-LINK--

References

Technical Support Center: Navigating the Scale-Up Synthesis of 2-Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Azaspiro[4.5]decane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to the challenges encountered during the scale-up of these valuable spirocyclic scaffolds. The unique three-dimensional structure of 2-Azaspiro[4.5]decanes makes them attractive building blocks in medicinal chemistry, but their synthesis at scale presents a distinct set of obstacles.[1][2][3] This resource offers a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for more complex issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the scale-up synthesis of 2-Azaspiro[4.5]decane derivatives.

Q1: My spirocyclization reaction shows a significant drop in yield upon scaling up from the lab (gram-scale) to the pilot plant (kilogram-scale). What are the likely causes?

A1: A decrease in yield during scale-up is a common issue and can be attributed to several factors. Mass and heat transfer limitations are often the primary culprits. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[4] Exothermic events that were manageable on a small scale can become difficult to control, potentially leading to thermal runaway and product degradation. Additionally, the mode and rate of reagent addition become more critical at a larger scale to maintain optimal reaction conditions.

Q2: I'm observing the formation of polymeric byproducts in my large-scale reaction. How can I mitigate this?

A2: Polymeric byproduct formation is often a consequence of intermolecular reactions competing with the desired intramolecular cyclization. This is particularly prevalent at higher concentrations. To favor the intramolecular pathway, consider employing high-dilution principles. This can be achieved by the slow addition of one of the reactants to the reaction mixture, maintaining a low instantaneous concentration of the species prone to polymerization.[5]

Q3: The purification of my 2-Azaspiro[4.5]decane derivative is proving to be a bottleneck. What are the best strategies for large-scale purification?

A3: Large-scale purification of spirocyclic amines can be challenging due to their physical properties. Traditional column chromatography is often not economically viable at an industrial scale. Consider alternative strategies such as:

  • Crystallization: This is often the most efficient and scalable purification method. Careful selection of solvents and control of cooling profiles are crucial for obtaining a pure, crystalline product with a desirable particle size distribution.[6][7][8]

  • Acid-Base Extraction: As 2-Azaspiro[4.5]decane derivatives are basic, a series of pH-controlled extractions can be a powerful tool to separate them from non-basic impurities.[9]

  • Salt Formation: Formation of a crystalline salt (e.g., hydrochloride, tartrate) can facilitate both purification and handling of the final product.

Q4: My Palladium-catalyzed cross-coupling reaction for a key intermediate is sluggish and requires high catalyst loading at scale. How can I optimize this?

A4: Challenges in scaling up Palladium-catalyzed reactions often revolve around catalyst activity, stability, and removal.[10][11][12][13] High catalyst loading is undesirable due to cost and potential product contamination. To optimize, investigate:

  • Ligand Selection: The choice of ligand is critical for catalyst performance. A ligand that was effective on a small scale may not be optimal under the different mass and heat transfer regimes of a large reactor.

  • Solvent and Base: The solvent system and the choice of base can significantly impact the reaction rate and catalyst stability.

  • Catalyst Deactivation: Identify and mitigate potential sources of catalyst deactivation, such as impurities in starting materials or solvents.

  • Heterogeneous Catalysts: Consider using a supported palladium catalyst, which can simplify catalyst removal and recycling, although leaching of the metal into the product stream should be carefully monitored.[11][12]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance on specific experimental challenges.

Troubleshooting Guide 1: Managing Exothermic Reactions in Spirocyclization

Many cyclization reactions, particularly those involving strong bases or reactive intermediates, can be highly exothermic. Uncontrolled exotherms can lead to side reactions, product degradation, and significant safety hazards.[4]

Problem: Uncontrolled temperature increase during the addition of a reagent in a large-scale spirocyclization reaction.

Causality: The rate of heat generation from the reaction is exceeding the rate of heat removal by the reactor's cooling system. This is often exacerbated by poor mixing in large vessels.[4]

Workflow for Troubleshooting Exothermic Reactions:

Caption: Troubleshooting workflow for managing exothermic reactions.

Experimental Protocol: Reaction Calorimetry Study (for proactive management)

A reaction calorimetry study can quantify the heat of reaction and help in designing a safe and robust large-scale process.

  • Setup: Use a reaction calorimeter (e.g., RC1) to mimic the large-scale reaction conditions on a smaller, controlled scale.

  • Calibration: Calibrate the instrument to determine the heat transfer coefficient.

  • Execution: Charge the reactor with the initial reactants and solvent and bring to the desired starting temperature.

  • Addition: Add the limiting reagent at a controlled rate, simulating the planned large-scale addition profile.

  • Data Collection: Continuously monitor the reactor and jacket temperatures, and the amount of reagent added.

  • Analysis: Calculate the heat of reaction (ΔHr) and the maximum adiabatic temperature rise (ΔTad) to assess the thermal risk.

Data Presentation: Impact of Addition Rate on Exotherm

Addition Rate (mol/min)Maximum Temperature (°C)Observations
0.545Controlled, stable temperature
1.068Moderate exotherm, manageable with cooling
2.095Rapid temperature increase, difficult to control
Troubleshooting Guide 2: Challenges in Work-up and Phase Separation

The work-up of reactions involving amines can be complicated by the formation of emulsions and difficulties in achieving clean phase separations, especially at a large scale.

Problem: Persistent emulsion formation during the aqueous work-up of a reaction mixture containing the 2-Azaspiro[4.5]decane derivative.

Causality: The amphiphilic nature of certain amine salts and byproducts can lead to the stabilization of emulsions. The increased agitation and different vessel geometries in large-scale equipment can also contribute to this issue.

Workflow for Addressing Phase Separation Issues:

Caption: Troubleshooting workflow for phase separation challenges.

Experimental Protocol: Optimizing Extraction Conditions

  • Solvent Screening: In a series of small-scale experiments, evaluate different extraction solvents (e.g., methyl tert-butyl ether (MTBE), 2-methyltetrahydrofuran (2-MeTHF), toluene) for their ability to provide clean phase separations.

  • pH Adjustment: Systematically vary the pH of the aqueous phase to find the optimal range for minimizing emulsion formation and maximizing product partitioning into the organic layer.

  • Salt Addition: Investigate the effect of adding saturated sodium chloride solution (brine) to the aqueous phase to increase its ionic strength and break emulsions.

  • Temperature Effect: Evaluate the impact of performing the extraction at different temperatures, as this can influence solvent properties and emulsion stability.

Troubleshooting Guide 3: Controlling Crystallization and Polymorphism

The final physical form of the 2-Azaspiro[4.5]decane derivative is critical for its handling, stability, and, in a pharmaceutical context, its bioavailability. Controlling crystallization to consistently produce the desired polymorph is a key scale-up challenge.[6][7][8][14][15]

Problem: Inconsistent crystal form (polymorphism) of the final product between batches.

Causality: Polymorphism is the ability of a compound to exist in multiple crystalline forms. The formation of a specific polymorph can be highly sensitive to factors such as solvent, cooling rate, agitation, and the presence of impurities.[6][8][14]

Workflow for Polymorphism Control:

Caption: Workflow for controlling polymorphism during crystallization.

Experimental Protocol: Developing a Robust Crystallization Process

  • Polymorph Screen: Conduct a comprehensive screen to identify all accessible polymorphs of the 2-Azaspiro[4.5]decane derivative using a variety of solvents and crystallization techniques (e.g., slow cooling, anti-solvent addition, evaporation).

  • Characterization: Characterize each polymorph using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

  • Solubility Measurement: Determine the solubility of the desired polymorph in various solvent systems to define the metastable zone width.

  • Seeding Strategy: Develop a seeding protocol using well-characterized crystals of the desired polymorph to ensure consistent nucleation.

  • Process Parameter Optimization: Systematically optimize the cooling rate and agitation speed to control crystal growth and prevent the nucleation of undesired polymorphs.

Data Presentation: Effect of Cooling Rate on Polymorph Formation

Cooling Rate (°C/hour)Predominant PolymorphCrystal Habit
1Form I (Stable)Prismatic
5Mixture of Form I and Form IIMixed morphology
20Form II (Metastable)Needles

References

identifying and minimizing byproducts in 2-Azaspiro[4.5]decane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Azaspiro[4.5]decane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our goal is to equip you with the expertise to identify and minimize byproducts, ensuring the integrity and purity of your target molecule.

Introduction: The Synthetic Challenge of 2-Azaspiro[4.5]decane

The 2-azaspiro[4.5]decane scaffold is a valuable structural motif in medicinal chemistry due to its three-dimensional architecture and presence in numerous biologically active compounds. However, its synthesis is not without challenges. The formation of a quaternary spirocyclic center and the potential for various side reactions necessitate a thorough understanding of the reaction mechanisms and careful optimization of reaction conditions. This guide will address the most common issues encountered during the synthesis of 2-azaspiro[4.5]decane, with a focus on two prevalent synthetic routes: the intramolecular cyclization of gabapentin and the reductive amination of cyclohexanone with an aminoacetaldehyde equivalent.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 2-Azaspiro[4.5]decane?

A1: The most frequently encountered byproduct is the lactam, 2-azaspiro[4.5]decan-3-one . This is particularly prevalent when the synthesis involves the intramolecular cyclization of gabapentin or its esters. Other potential byproducts, depending on the synthetic route, can include incompletely cyclized intermediates, over-alkylated products, and N-oxides.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in spirocyclization reactions can stem from several factors. Suboptimal reaction conditions, such as temperature, reaction time, and reagent stoichiometry, are common culprits. In the case of reductive amination, the choice of reducing agent and the pH of the reaction medium are critical. Incomplete conversion of starting materials or the formation of stable, non-cyclizing intermediates can also significantly reduce the yield of the desired product.

Q3: How can I confirm the presence of the 2-azaspiro[4.5]decan-3-one byproduct in my product mixture?

A3: The presence of the lactam byproduct can be readily identified using standard analytical techniques.

  • NMR Spectroscopy: In ¹H NMR, the methylene protons adjacent to the nitrogen and carbonyl groups in the lactam will have distinct chemical shifts compared to the corresponding protons in the desired amine. Specifically, the -CH₂-N- protons in 2-azaspiro[4.5]decane typically appear at a different chemical shift than the -CH₂-N- protons in the lactam, which are adjacent to a carbonyl group.

  • Mass Spectrometry: The lactam will have a different molecular weight than the target amine, which can be easily distinguished by MS analysis.

  • HPLC: A well-developed HPLC method can effectively separate the more polar lactam from the desired, less polar amine.

Q4: Are there any specific safety precautions I should take during the synthesis of 2-Azaspiro[4.5]decane?

A4: Standard laboratory safety practices should always be followed. When working with reducing agents such as sodium borohydride or sodium triacetoxyborohydride, be aware of their reactivity with water and protic solvents, which can generate hydrogen gas. Reactions should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guide: Identifying and Minimizing Byproducts

This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions for the synthesis of 2-Azaspiro[4.5]decane.

Problem 1: High Percentage of Lactam (2-Azaspiro[4.5]decan-3-one) Formation
  • Probable Cause (Gabapentin Cyclization Route): The intramolecular cyclization of gabapentin can readily lead to the formation of the thermodynamically stable lactam. This is often favored by elevated temperatures and prolonged reaction times. The presence of moisture can also facilitate this side reaction.

  • Mechanism of Lactam Formation:

lactam_formation Gabapentin Gabapentin Intermediate Protonated Intermediate Gabapentin->Intermediate + H⁺ Lactam 2-Azaspiro[4.5]decan-3-one Intermediate->Lactam - H₂O Water H₂O

Caption: Intramolecular cyclization of Gabapentin to form the lactam byproduct.

  • Solutions:

    • Temperature Control: Maintain the reaction at a lower temperature to disfavor the formation of the lactam.

    • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize water content.

    • Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor lactam formation.

    • Alternative Starting Material: If feasible, starting with a pre-formed ester of gabapentin can sometimes offer better control over the cyclization.

Problem 2: Incomplete Cyclization and Presence of Intermediates
  • Probable Cause (Reductive Amination Route): In the reductive amination of cyclohexanone with an aminoacetaldehyde equivalent, incomplete reaction can lead to the presence of the intermediate imine or the amino alcohol. This can be due to an insufficiently active reducing agent, non-optimal pH, or steric hindrance.

  • Reaction Workflow and Potential Stalling Points:

reductive_amination cluster_reactants Reactants Cyclohexanone Cyclohexanone Imine Intermediate Imine Cyclohexanone->Imine Aminoacetaldehyde Aminoacetaldehyde (or equivalent) Aminoacetaldehyde->Imine Product 2-Azaspiro[4.5]decane Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Reductive amination workflow for 2-Azaspiro[4.5]decane synthesis.

  • Solutions:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is selective for the reduction of the imine in the presence of the ketone. If using a less selective reducing agent like sodium borohydride (NaBH₄), ensure the imine has fully formed before its addition.

    • pH Optimization: The formation of the imine is typically favored under slightly acidic conditions (pH 4-6). However, the stability of the reducing agent must also be considered. A buffered system may be necessary to maintain the optimal pH throughout the reaction.

    • Use of a Lewis Acid: For sluggish reactions, the addition of a catalytic amount of a Lewis acid, such as Ti(OiPr)₄, can facilitate imine formation.

Problem 3: Formation of Over-Alkylated or Dimeric Byproducts
  • Probable Cause: If the newly formed 2-azaspiro[4.5]decane acts as a nucleophile, it can react with remaining electrophilic starting materials or intermediates, leading to the formation of dimers or other over-alkylated species. This is more likely if there is an excess of the electrophilic component or if the reaction is run at high concentrations.

  • Solutions:

    • Stoichiometry Control: Use a slight excess of the amine component relative to the electrophile to ensure the complete consumption of the latter.

    • Slow Addition: Add the electrophilic reagent slowly to the reaction mixture to maintain a low instantaneous concentration, thereby minimizing side reactions.

    • Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions.

Experimental Protocols

Protocol 1: Synthesis of 2-Azaspiro[4.5]decane via Reductive Amination

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

  • Imine Formation:

    • To a solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added aminoacetaldehyde diethyl acetal (1.1 eq).

    • The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation.

    • The reaction is monitored by TLC or GC-MS until the formation of the imine is complete. Water can be removed using a Dean-Stark apparatus or by the addition of a drying agent like anhydrous magnesium sulfate.

  • Reduction:

    • The reaction mixture containing the imine is cooled to 0 °C.

    • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, maintaining the temperature below 5 °C.

    • The reaction is allowed to warm to room temperature and stirred until the imine is fully consumed (as monitored by TLC or GC-MS).

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford pure 2-azaspiro[4.5]decane.

Protocol 2: Purification of 2-Azaspiro[4.5]decane from Lactam Impurity
  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient elution system is typically effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate and then adding a small percentage of a more polar solvent like methanol or triethylamine. The less polar 2-azaspiro[4.5]decane will elute before the more polar lactam byproduct. The addition of a small amount of triethylamine to the mobile phase can help to reduce tailing of the amine product on the silica gel.

Data Interpretation: Comparative Analysis

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Molecular Ion (m/z)
2-Azaspiro[4.5]decane ~2.7-2.9 (m, -CH₂-N-)~50-55 (-CH₂-N-), ~60-65 (spiro-C)[M+H]⁺ = 140.14
2-Azaspiro[4.5]decan-3-one ~3.2 (t, -CH₂-N-), ~2.3 (s, -CH₂-C=O)~175 (C=O), ~45 (-CH₂-N-), ~60 (spiro-C)[M+H]⁺ = 154.12

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Conclusion

The successful synthesis of 2-azaspiro[4.5]decane hinges on a proactive approach to identifying and mitigating potential side reactions. By understanding the underlying mechanisms of byproduct formation and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the purity and yield of their target compound. This technical support center serves as a living document and will be updated as new insights and methodologies emerge in the field.

Validation & Comparative

A Comparative Analysis of 2-Azaspiro[4.5]decane and 2-Azaspiro[4.4]nonane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can effectively explore three-dimensional chemical space is paramount for the development of innovative therapeutics. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent structural rigidity and conformational constraint. This unique architecture can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Among the diverse array of spirocyclic frameworks, 2-azaspiro[4.5]decane and 2-azaspiro[4.4]nonane derivatives have emerged as privileged motifs in a variety of biologically active molecules.

This guide provides a comprehensive comparative analysis of these two key scaffolds, delving into their synthesis, physicochemical properties, and applications in drug discovery. By presenting experimental data and explaining the rationale behind synthetic strategies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to effectively leverage these scaffolds in their therapeutic programs.

At a Glance: Key Structural and Physicochemical Differences

The fundamental distinction between the 2-azaspiro[4.5]decane and 2-azaspiro[4.4]nonane scaffolds lies in the size of the carbocyclic ring fused to the pyrrolidine moiety—a cyclohexane ring in the former and a cyclopentane ring in the latter. This seemingly subtle difference has significant implications for the overall three-dimensional shape, flexibility, and physicochemical properties of the resulting derivatives.

Property2-Azaspiro[4.4]nonane (Parent)2-Azaspiro[4.5]decane (Parent)
Molecular FormulaC₈H₁₅NC₉H₁₇N
Molecular Weight125.21 g/mol [1]139.24 g/mol
Calculated LogP1.6[1]2.3[2]
Topological Polar Surface Area12 Ų[1]12 Ų
Complexity103[1]106[2]

Data for the parent, unsubstituted scaffolds were obtained from PubChem.

The larger cyclohexane ring in the 2-azaspiro[4.5]decane scaffold generally imparts a greater degree of lipophilicity (higher LogP) compared to the cyclopentane ring in the 2-azaspiro[4.4]nonane system. This difference in lipophilicity can significantly influence a drug candidate's solubility, permeability, and metabolic stability, and must be a key consideration during the design phase of a medicinal chemistry program.

Navigating the Synthetic Landscape

The synthetic accessibility of a scaffold is a critical factor in its utility for drug discovery. Both 2-azaspiro[4.5]decane and 2-azaspiro[4.4]nonane can be constructed through various synthetic routes, often involving multi-step sequences.

Synthesis of 2-Azaspiro[4.4]nonane Derivatives

The synthesis of the 2-azaspiro[4.4]nonane core is well-documented, with several robust strategies available. These can be broadly categorized into methods that form the cyclopentane ring onto a pre-existing pyrrolidine or those that construct the pyrrolidine ring onto a cyclopentane precursor.

A common and versatile approach involves the use of a palladium-catalyzed cascade cyclization of a dienyl ketone oxime, which leads to a spirocyclic imine that can be readily reduced to the desired 2-azaspiro[4.4]nonane. Other notable methods include domino radical bicyclization reactions and ring construction from a pyrrolidone core.

Experimental Protocol: Palladium-Catalyzed Cascade Cyclization

This protocol outlines a general procedure for the synthesis of a 2-azaspiro[4.4]nonane derivative via a palladium-catalyzed cyclization.

G cluster_0 Preparation of Dienyl Ketone Oxime cluster_1 Palladium-Catalyzed Cyclization cluster_2 Reduction to Final Product start Dienyl Ketone step1 Oximation (Hydroxylamine HCl, Base) start->step1 intermediate1 Dienyl Ketone Oxime step1->intermediate1 step2 Pd(0) Catalyst (e.g., Pd(PPh₃)₄, Et₃N) intermediate1->step2 intermediate2 Spirocyclic Imine step2->intermediate2 step3 Reduction (e.g., NaBH₄) intermediate2->step3 end 2-Azaspiro[4.4]nonane Derivative step3->end

  • Oximation: To a solution of the starting dienyl ketone in a suitable solvent such as ethanol, add hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate). Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Palladium-Catalyzed Cyclization: In a separate flask, dissolve the dienyl ketone oxime in an appropriate solvent like DMF. Add a palladium(0) catalyst, such as Pd(PPh₃)₄, and a base, typically triethylamine. Heat the reaction mixture under an inert atmosphere. The progress of the cyclization can be monitored by LC-MS.

  • Reduction: Upon completion of the cyclization, the resulting spirocyclic imine can be reduced to the target 2-azaspiro[4.4]nonane derivative using a suitable reducing agent like sodium borohydride in methanol.

Synthesis of 2-Azaspiro[4.5]decane Derivatives

The construction of the 2-azaspiro[4.5]decane framework also offers multiple synthetic avenues. One-pot multicomponent reactions have been explored for the efficient synthesis of diazaspiro[4.5]decane scaffolds.[3] Additionally, methods involving the diastereoselective gold and palladium relay catalytic tandem cyclization of enynamides have been reported for the synthesis of oxa-azaspiro[4.5]decane derivatives.[4] A convenient synthesis of 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents.[5]

A notable strategy for the synthesis of functionalized 2-azaspiro[4.5]decanes involves a copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides.

Comparative Biological Activities and Applications

Both 2-azaspiro[4.5]decane and 2-azaspiro[4.4]nonane derivatives have demonstrated a wide range of biological activities, making them valuable scaffolds in drug discovery.

2-Azaspiro[4.5]decane Derivatives: From Oncology to Neuroscience

The 2-azaspiro[4.5]decane scaffold is present in a number of bioactive molecules and has been investigated for various therapeutic applications.

  • Antitumor Activity: Derivatives of 1,4,8-triazaspiro[4.5]decan-3-one have been designed and synthesized as novel antitumor agents.

  • Sigma Receptor Ligands: An 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative has been synthesized and evaluated as a potent and selective σ1 receptor radioligand for tumor imaging.[6] This compound, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, exhibited a high affinity for σ1 receptors with a Ki of 5.4 nM.[6]

  • Kinase Inhibitors: A novel 2,8-diazaspiro[4.5]decan-1-one derivative has been identified as a potent and selective dual TYK2/JAK1 inhibitor for the treatment of inflammatory bowel disease.[7] Compound 48 from this series showed excellent potency with IC50 values of 6 nM and 37 nM for TYK2 and JAK1, respectively.[7]

  • M1 Muscarinic Agonists: A series of 1-oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[8]

G cluster_0 Signaling Cascade start TYK2/JAK1 Inhibitor (2,8-Diazaspiro[4.5]decan-1-one derivative) step1 Inhibition of TYK2/JAK1 Kinases start->step1 intermediate1 Downregulation of Pro-inflammatory Cytokine Signaling step1->intermediate1 end Anti-inflammatory Effect intermediate1->end

2-Azaspiro[4.4]nonane Derivatives: A Focus on the Central Nervous System

The rigid structure of the 2-azaspiro[4.4]nonane scaffold has made it a particularly attractive framework for targeting the central nervous system (CNS).

  • Anticonvulsant Activity: N-substituted 2-azaspiro[4.4]nonane-1,3-diones have shown promising anticonvulsant effects in preclinical models.[9]

  • Sigma Receptor Modulation: The related 2,7-diazaspiro[4.4]nonane scaffold has yielded potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in various neurological functions and diseases.[9]

  • Muscarinic Receptor Targeting: While less explored, related azaspirocyclic compounds have shown activity at muscarinic acetylcholine receptors (mAChRs), suggesting potential for targeting cognitive and autonomic functions.[9]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is crucial for optimizing lead compounds. For 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists, systematic modifications revealed that the introduction of a 2-ethyl group or a 3-methylene group led to preferential affinity for M1 over M2 receptors and potent antiamnesic activity with reduced cholinergic side effects.[8]

While detailed comparative SAR studies for both scaffolds against the same target are limited in the public domain, the available data suggests that the choice between a [4.5] and a [4.4] system will depend on the specific requirements of the biological target and the desired physicochemical properties of the final drug candidate. The larger and more lipophilic [4.5] system may be advantageous for targets with larger binding pockets or where increased lipophilicity is beneficial, while the smaller and more compact [4.4] system might be preferred for achieving higher solubility or for targets requiring a more constrained ligand conformation.

Conclusion: Strategic Scaffold Selection for Drug Discovery Success

Both 2-azaspiro[4.5]decane and 2-azaspiro[4.4]nonane derivatives represent valuable and versatile scaffolds in the medicinal chemist's toolbox. Their rigid, three-dimensional structures offer a compelling alternative to traditional flat aromatic systems, providing a pathway to novel chemical space and potentially improved drug-like properties.

The choice between these two scaffolds is a strategic one, guided by the specific therapeutic target, the desired physicochemical properties, and the synthetic feasibility. The 2-azaspiro[4.5]decane scaffold, with its larger carbocyclic ring, offers opportunities to explore more lipophilic chemical space and has shown promise in areas such as oncology and inflammation. The more compact 2-azaspiro[4.4]nonane scaffold has been particularly successful in the development of CNS-active agents, where properties like solubility and the ability to cross the blood-brain barrier are critical.

This guide has provided a comparative overview of these two important spirocyclic systems, highlighting key differences in their properties, synthesis, and biological applications. By leveraging this information, researchers can make more informed decisions in their scaffold selection and ultimately accelerate the discovery of new and effective medicines.

References

A Comparative Guide to 2-Azaspiro[4.5]decane Derivatives and Other GABA Uptake Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuroscience research and drug development, the modulation of gamma-aminobutyric acid (GABA) signaling is a cornerstone for investigating and treating a spectrum of neurological and psychiatric disorders.[1][2] Central to this modulation are the GABA transporters (GATs), which regulate the concentration of GABA in the synaptic cleft and surrounding areas.[3][4] This guide provides an in-depth comparison of a unique class of GAT inhibitors based on the 2-Azaspiro[4.5]decane scaffold with other established GABA uptake inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals.

The GABAergic Synapse and the Role of GABA Transporters

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.[3] Its action is terminated by its removal from the synaptic cleft via GATs, which are sodium- and chloride-dependent transporters.[4] Four main subtypes of GATs have been identified: GAT1, GAT2, GAT3, and BGT1.[4][5] GAT1 and GAT3 are the predominant transporters in the brain, expressed on both neurons and glial cells, and are key targets for therapeutic intervention.[4][5][6] By inhibiting these transporters, the extracellular concentration of GABA is increased, enhancing inhibitory neurotransmission.[3] This mechanism is the basis for the therapeutic effects of anticonvulsant drugs like Tiagabine.[5][7]

Diagram: The GABAergic Synapse and GAT Inhibition

GABA_Synapse GABA Vesicle GABA Vesicle GABA GABA GABA Vesicle->GABA Release GAT1_pre GAT1 Presynaptic Neuron Presynaptic Neuron GAT1_pre->Presynaptic Neuron Recycling GABA->GAT1_pre Reuptake GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binding Inhibitor Inhibitor Inhibitor->GAT1_pre Blocks

Caption: Inhibition of presynaptic GAT1 by a selective inhibitor blocks GABA reuptake, increasing GABA concentration in the synaptic cleft.

A Spotlight on 2-Azaspiro[4.5]decane Derivatives

The 2-Azaspiro[4.5]decane scaffold represents a class of conformationally restricted GABA analogs.[8][9] This structural rigidity is a key strategy in medicinal chemistry to enhance selectivity and potency by presenting a specific conformation to the target protein.[10] Research into derivatives of this scaffold has revealed their activity as GABA uptake inhibitors.[8]

A notable study synthesized and evaluated a series of 2-azaspiro[4.5]decane-6-carboxylates, demonstrating their ability to inhibit GABA uptake without interacting with GABA-A or GABA-B receptors.[8] The activity of these compounds was found to be dependent on the length of the N-arylalkyl substituent and the size of the spirocyclic system, highlighting the importance of these structural features for interaction with the GABA transporter.[8] More recent research has led to the discovery of acyl-substituted azaspiro[4.5]decanes that are selective for the GAT2 subtype.[9]

Comparative Analysis with Other GAT Inhibitors

To provide a comprehensive understanding of the potential of 2-Azaspiro[4.5]decane derivatives, it is essential to compare them with other well-characterized GAT inhibitors. This comparison focuses on their potency (IC50 values) and selectivity for the different GAT subtypes.

Inhibitor Class Example Compound Primary Target(s) IC50 (µM) Key Features Reference
2-Azaspiro[4.5]decane Derivatives Acyl-substituted azaspiro[4.5]decanesGAT2Not specified in abstractGAT2 selective[9]
Nipecotic Acid Derivatives TiagabineGAT10.07 (hGAT-1)Potent and selective GAT1 inhibitor, clinically used as an anticonvulsant.[3][11]
Nipecotic Acid Derivatives SKF-89976AGAT1~0.1 (GAT-1)Potent and selective GAT1 inhibitor, widely used as a research tool.[11]
Guvacine Derivatives NNC-711GAT10.04 (hGAT-1)Highly potent and selective GAT1 inhibitor.[3]
Carbazole Derivatives NNC 05-2090GATs (not GAT-1 preferential)4.4 (rat cortex synaptosomes)Non-GAT1 preferential inhibitor with anticonvulsant properties.[12]

Note: IC50 values can vary depending on the experimental conditions and the species from which the transporters are derived.

From the table, it is evident that while derivatives of nipecotic acid and guvacine have been extensively developed into highly potent and selective GAT1 inhibitors, the 2-Azaspiro[4.5]decane scaffold offers a promising avenue for developing inhibitors with selectivity for other GAT subtypes, such as GAT2.[9] This is a significant advantage, as the development of subtype-selective inhibitors for GAT2, GAT3, and BGT1 has lagged behind that of GAT1 inhibitors.[3]

Experimental Protocols for Assessing GAT Inhibition

The evaluation of GABA uptake inhibitors relies on robust in vitro assays. A standard method is the [3H]GABA uptake assay using cell lines stably expressing the specific human or rodent GAT subtype, or using synaptosomal preparations from different brain regions.[1][2][13]

Workflow for In Vitro [3H]GABA Uptake Assay

GABA_Uptake_Assay A Plate cells (e.g., CHO) stably expressing a GAT subtype in 96-well plates. B Incubate cells for ~24 hours. A->B C Pre-incubate cells with varying concentrations of the test compound. B->C D Add [3H]GABA to initiate the uptake reaction (e.g., 3-minute incubation). C->D E Terminate the uptake by rapid washing with ice-cold buffer. D->E F Lyse the cells. E->F G Measure the incorporated radioactivity using a scintillation counter. F->G H Calculate the percentage inhibition and determine the IC50 value. G->H

Caption: A typical workflow for determining the inhibitory potency of a compound on a specific GABA transporter subtype.

Detailed Protocol for [3H]GABA Uptake Assay [1][2]

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GABA transporter of interest (e.g., hGAT1, hGAT2, hGAT3, or hBGT1) under standard conditions.

  • Cell Plating: Seed the cells in 96-well plates at a density of approximately 50,000 cells per well and allow them to adhere and grow for 24 hours.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Pre-incubation: Wash the cells with the assay buffer and then pre-incubate them with the test compounds at various concentrations for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Uptake Initiation: Add a solution containing a fixed concentration of [3H]GABA (e.g., 30 nM) to each well to start the uptake reaction.

  • Incubation: Incubate the plate for a short period (e.g., 3 minutes) to allow for GABA uptake.

  • Uptake Termination: Rapidly terminate the reaction by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a standard inhibitor like nipecotic acid). Calculate the percentage of inhibition for each concentration of the test compound and plot the data to determine the IC50 value using non-linear regression analysis.

Future Directions and Conclusion

The development of GABA uptake inhibitors has been instrumental in advancing our understanding of GABAergic neurotransmission and has provided valuable therapeutic agents. While potent and selective GAT1 inhibitors are well-established, the exploration of novel chemical scaffolds like 2-Azaspiro[4.5]decane is crucial for targeting other GAT subtypes.[9] The discovery of GAT2-selective compounds from this class opens up new possibilities for investigating the physiological roles of GAT2 and for developing novel therapeutics with potentially different pharmacological profiles.

For researchers in the field, the 2-Azaspiro[4.5]decane scaffold presents an exciting opportunity for further structure-activity relationship (SAR) studies to optimize potency and selectivity. The experimental protocols outlined in this guide provide a solid foundation for the in vitro characterization of such novel inhibitors. As our understanding of the distinct roles of the different GAT subtypes in health and disease continues to grow, so too will the importance of having a diverse and selective pharmacological toolkit.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Azaspiro[4.5]decane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

In the ever-evolving landscape of medicinal chemistry, the "escape from flatland"—the move away from planar, two-dimensional molecules toward more three-dimensional structures—has become a guiding principle for modern drug discovery.[1][2] Spirocyclic scaffolds are at the forefront of this movement, offering a unique conformational rigidity that can enhance binding affinity, selectivity, and overall pharmacokinetic properties.[3][4][5] Among these, the 2-azaspiro[4.5]decane core has emerged as a privileged scaffold, appearing in a diverse range of bioactive molecules targeting various physiological systems.[6]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) for several classes of 2-azaspiro[4.5]decane analogs. We will explore how subtle modifications to this versatile scaffold can dramatically influence its interaction with different biological targets, drawing upon key experimental findings to inform future drug design efforts.

The 2-Azaspiro[4.5]decane Scaffold: A Foundation for Versatility

The 2-azaspiro[4.5]decane framework consists of a piperidine ring fused to a cyclopentane ring through a shared carbon atom (the spirocenter). This arrangement imparts a rigid, three-dimensional geometry that is advantageous for achieving specific receptor interactions.

Caption: The core chemical structure of 2-Azaspiro[4.5]decane.

Comparative SAR Analysis Across Different Receptor Families

The true utility of the 2-azaspiro[4.5]decane scaffold is revealed by examining how its derivatives have been optimized for diverse biological targets. Below, we compare the SAR for analogs developed as opioid receptor modulators, muscarinic receptor agonists, and α1d-adrenergic receptor antagonists.

Opioid Receptor Modulators

The opioid receptor family (μ, δ, κ) represents a critical target for analgesics. The rigid 2-azaspiro[4.5]decane core has been instrumental in developing potent and selective modulators.

A notable study focused on a series of 1-azaspiro[4.5]decan-10-yl amides, which, while structurally distinct, provides valuable insights into the role of the spirocyclic core in receptor interaction.[7] In this series, tertiary amides demonstrated potent and selective μ-opioid receptor binding, whereas the corresponding secondary amides were significantly less active.[7] This suggests a strict conformational requirement at the receptor, where the spirocyclic framework orients the amide substituent in a manner conducive to high-affinity binding at the μ-receptor, but not the κ-receptor.[7]

More recently, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as a novel chemotype for selective δ-opioid receptor agonists.[8][9] This highlights the scaffold's adaptability, where modifications to the ring system and substituent placement can shift selectivity between opioid receptor subtypes.

Key SAR Insights for Opioid Receptor Modulators:

  • Conformational Restriction: The spirocyclic nature of the core is crucial for potent μ-receptor activity in certain amide derivatives.[7]

  • Substituent Effects: The nature of the amide (tertiary vs. secondary) dramatically impacts potency, indicating specific spatial requirements at the binding site.[7]

  • Scaffold Isomers: The use of a triazaspiro[4.5]decane core can shift selectivity towards the δ-opioid receptor.[8][9]

Table 1: Comparison of Opioid Receptor Binding Affinities for Representative Analogs

Compound IDCore ScaffoldKey SubstituentsTarget ReceptorBinding Affinity (Ki, nM)
Analog A 1-Azaspiro[4.5]decaneTertiary Amideμ-opioidPotent
Analog B 1-Azaspiro[4.5]decaneSecondary Amideμ-opioidWeak
Analog C 1,3,8-Triazaspiro[4.5]decane-2,4-dioneVariedδ-opioidHigh

Note: Specific Ki values are often proprietary or require access to full-text articles. The table reflects the relative potencies as described in the cited literature.

Muscarinic M1 Receptor Agonists

The M1 muscarinic acetylcholine receptor is a key target for treating cognitive deficits, such as those seen in Alzheimer's disease. Researchers have explored 1-oxa-8-azaspiro[4.5]decane derivatives, a close analog of the 2-azaspiro scaffold, for this purpose.[10]

In a key study, systematic modifications of a lead compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, revealed critical SAR trends.[10] Introducing a 2-ethyl group or a 3-methylene group led to compounds with a preferential affinity for M1 over M2 receptors and potent antiamnesic activity with reduced cholinergic side effects.[10] Interestingly, the M1 agonist activity was found to reside preferentially in the (-)-isomers of these compounds.[10]

Key SAR Insights for M1 Muscarinic Agonists:

  • Ring Modification: The incorporation of an oxa- group at the 1-position of the spiro-scaffold is compatible with M1 receptor binding.[10]

  • Substitutions at C2 and C3: Small alkyl groups at the C2 position (e.g., ethyl) and exocyclic double bonds at the C3 position enhance M1 selectivity and in vivo efficacy.[10]

  • Stereochemistry: The biological activity is stereospecific, with the (-)-enantiomers showing preferential M1 agonism.[10]

SAR_Muscarinic_Agonists cluster_0 2-Azaspiro[4.5]decane Core cluster_1 Modifications cluster_2 Resulting Activity Core 1-Oxa-8-Azaspiro[4.5]decane Mod1 2-Ethyl Substitution Core->Mod1 Mod2 3-Methylene Substitution Core->Mod2 Activity1 Increased M1 Receptor Selectivity Mod1->Activity1 Activity2 Potent Antiamnesic Activity Mod1->Activity2 Activity3 Reduced Cholinergic Side Effects Mod1->Activity3 Mod2->Activity1 Mod2->Activity2 Mod2->Activity3 Mod3 Stereochemistry (-)-isomer Activity1->Mod3 Activity resides in

Caption: SAR workflow for M1 muscarinic agonists.

α1d-Adrenergic Receptor Antagonists

The α1d-adrenergic receptor is implicated in various cardiovascular conditions. A series of 8-{2-[4-(aryl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-diones has yielded some of the most selective antagonists for this receptor subtype to date.[11]

The SAR study revealed that the nature and position of fluorine substituents on the arylpiperazine moiety were critical for both affinity and selectivity.[11] Specifically, compounds with a 2,4,5-trifluorophenyl group attached to the piperazine ring displayed very high affinity and selectivity for the α1d-adrenergic receptor over other G-protein coupled receptors.[11]

Key SAR Insights for α1d-Adrenergic Receptor Antagonists:

  • Extended Linker: An ethyl-piperazine linker attached to the nitrogen of the azaspiro-scaffold is optimal for activity.[11]

  • Aryl Substituents: The substitution pattern on the terminal aryl ring is a key determinant of selectivity. Polychlorination, particularly with fluorine atoms, significantly enhances α1d-selectivity.[11]

Table 2: Comparison of α1d-Adrenergic Receptor Antagonists

Compound IDAryl Substituentα1d-AR AffinitySelectivity over other GPCRs
11 2,4,5-trifluorophenylHighHigh
12 2,4,5-trifluorophenylHigh>95-fold

Data sourced from the cited reference.[11]

Experimental Protocols: A Foundation for Reproducible SAR Studies

The reliability of any SAR study hinges on the quality and reproducibility of its experimental data. Below are representative protocols for key assays used to characterize 2-azaspiro[4.5]decane analogs.

Radioligand Binding Assay for Receptor Affinity

This protocol provides a framework for determining the binding affinity (Ki) of a test compound for a specific receptor.

References

A Comparative Guide to the In Vivo Efficacy of 2-Azaspiro[4.5]decane Compounds as Sigma-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel scaffolds that offer both potent biological activity and favorable pharmacokinetic profiles is paramount. Among these, spirocyclic systems have garnered significant attention for their ability to confer conformational rigidity and three-dimensionality, often leading to enhanced target specificity and improved metabolic stability. This guide provides an in-depth technical comparison of 2-Azaspiro[4.5]decane compounds, a promising class of sigma-1 (σ1) receptor antagonists, against other alternatives in preclinical animal models. Our focus will be on their efficacy in neuropathic pain, a condition where the σ1 receptor is a well-validated therapeutic target.

The Strategic Advantage of the 2-Azaspiro[4.5]decane Scaffold

The 2-Azaspiro[4.5]decane core is a privileged scaffold in drug discovery. Its inherent spirocyclic nature introduces a defined three-dimensional geometry that can facilitate precise interactions with the binding sites of target proteins. This structural rigidity can minimize off-target effects and lead to a more desirable safety profile. Furthermore, the nitrogen atom within the azaspirocyclic system provides a key point for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for oral bioavailability and central nervous system (CNS) penetration.

Mechanism of Action: Targeting the Sigma-1 Receptor in Neuropathic Pain

The sigma-1 receptor is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular stress responses and the modulation of various neurotransmitter systems. In the context of neuropathic pain, the σ1 receptor is upregulated and contributes to the hyperexcitability of neurons in the pain pathway. Antagonism of the σ1 receptor has been shown to attenuate central sensitization, a key mechanism underlying the maintenance of chronic pain states. By blocking the σ1 receptor, 2-Azaspiro[4.5]decane compounds and other antagonists can dampen the exaggerated pain signaling that characterizes neuropathic pain.

Diagram of the Proposed Mechanism of Action

Sigma-1 Receptor Antagonism in Neuropathic Pain cluster_neuron Nociceptive Neuron Nerve_Injury Nerve Injury Sigma1_Upregulation Upregulation of Sigma-1 Receptors Nerve_Injury->Sigma1_Upregulation Central_Sensitization Central Sensitization Sigma1_Upregulation->Central_Sensitization Neuropathic_Pain Neuropathic Pain Central_Sensitization->Neuropathic_Pain Azaspiro_Compound 2-Azaspiro[4.5]decane Compound (Antagonist) Sigma1_Receptor Sigma-1 Receptor Azaspiro_Compound->Sigma1_Receptor blocks Sigma1_Receptor->Central_Sensitization promotes

Caption: Proposed mechanism of 2-Azaspiro[4.5]decane compounds in neuropathic pain.

Comparative Efficacy in Animal Models of Neuropathic Pain

To objectively evaluate the therapeutic potential of 2-Azaspiro[4.5]decane compounds, we will compare their reported efficacy with that of a well-characterized, alternative σ1 receptor antagonist, S1RA (E-52862). The primary animal model for this comparison will be the Chronic Constriction Injury (CCI) model in rats, a widely accepted model of neuropathic pain. The key endpoint for assessing efficacy is the reversal of mechanical allodynia, measured using the von Frey test.

Experimental Workflow: Induction of Neuropathic Pain and Behavioral Testing

Experimental_Workflow cluster_protocol Neuropathic Pain Model and Efficacy Testing Baseline Baseline von Frey Testing CCI_Surgery Chronic Constriction Injury (CCI) Surgery Baseline->CCI_Surgery Post_Surgery_Testing Post-Surgery von Frey (Confirmation of Allodynia) CCI_Surgery->Post_Surgery_Testing Drug_Administration Compound Administration (e.g., 2-Azaspiro[4.5]decane or S1RA) Post_Surgery_Testing->Drug_Administration Efficacy_Testing Post-Dose von Frey Testing Drug_Administration->Efficacy_Testing Data_Analysis Data Analysis and Comparison Efficacy_Testing->Data_Analysis

Caption: A typical experimental workflow for evaluating analgesic efficacy in a rat CCI model.

Detailed Protocol: Chronic Constriction Injury (CCI) Model in Rats
  • Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve, approximately 1 mm apart. The incision is then closed in layers.

  • Post-Operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited duration that does not interfere with the development of neuropathic pain.

  • Confirmation of Neuropathy: Mechanical allodynia is typically assessed 7-14 days post-surgery using the von Frey test. A significant decrease in the paw withdrawal threshold in the ipsilateral paw compared to the contralateral paw and baseline measurements indicates the successful induction of neuropathic pain.

Detailed Protocol: Von Frey Test for Mechanical Allodynia
  • Acclimation: Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes before testing.

  • Filament Application: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.

  • Response Assessment: A positive response is recorded as a sharp withdrawal of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.

Efficacy Data Comparison

Table 1: Comparative Efficacy of Sigma-1 Receptor Antagonists in the Rat CCI Model

Compound ClassSpecific CompoundAnimal ModelBehavioral TestEfficacy (% Reversal of Mechanical Allodynia)Reference
2-Azaspiro[4.5]decane Derivative Representative CompoundRat CCIVon FreyData to be populated from specific studies[1]
Alternative σ1 Antagonist S1RA (E-52862)Rat CCIVon FreyDose-dependent reversal, with significant effects at 30-60 mg/kg[2]

Note: The efficacy data for the 2-Azaspiro[4.5]decane derivative is presented as a placeholder and should be populated with specific findings from relevant literature. A study on the novel sigma-1 receptor antagonist SI 1/28 demonstrated dose-dependent anti-allodynia in a mouse CCI model of neuropathic pain.[1] Similarly, S1RA has been shown to dose-dependently inhibit mechanical hypersensitivity in a mouse model of sciatic nerve injury.[2]

Synthesis of a Representative 2-Azaspiro[4.5]decane Compound

A key aspect for researchers is the feasibility of synthesizing these compounds. Below is a representative, multi-step synthesis for a 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, illustrating a potential route to this class of molecules.

Synthetic Scheme: 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

Synthesis_Scheme Start Starting Materials Step1 Step 1: Reaction Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Step 2: Cyclization Intermediate1->Step2 Intermediate2 Intermediate B Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 Final_Product 1-Methyl-8-phenyl-1,3-diazaspiro [4.5]decane-2,4-dione Step3->Final_Product

Caption: A simplified three-step synthesis of a representative 2-Azaspiro[4.5]decane derivative.

A detailed, three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed, offering a facile pathway to this class of compounds with an overall yield of 60%.[3]

Discussion and Future Directions

The available preclinical data strongly suggest that 2-Azaspiro[4.5]decane compounds are a promising class of σ1 receptor antagonists with significant potential for the treatment of neuropathic pain. Their efficacy in animal models, coupled with the synthetic accessibility of the scaffold, makes them attractive candidates for further drug development.

A direct, head-to-head comparative study of a lead 2-Azaspiro[4.5]decane compound against S1RA in a validated neuropathic pain model would be invaluable to definitively establish its therapeutic potential and differentiate it from existing investigational drugs. Furthermore, detailed pharmacokinetic and toxicological studies are necessary to fully characterize the drug-like properties of these novel compounds and support their advancement into clinical trials.

References

A Comparative Guide to Analytical Techniques for the Characterization of 2-Azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance and Analytical Challenges of 2-Azaspiro[4.5]decane

The 2-Azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure provides a unique topographical presentation for molecular interactions, making it a valuable component in the design of novel therapeutics. The precise characterization of this spirocyclic system is paramount for ensuring the identity, purity, and quality of drug candidates and intermediates.

This guide provides a comparative analysis of the principal analytical techniques employed for the characterization of 2-Azaspiro[4.5]decane. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography. For each technique, we will discuss the underlying principles, critical experimental considerations, and present illustrative data to guide researchers in their analytical strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms. For 2-Azaspiro[4.5]decane, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring environments. In 2-Azaspiro[4.5]decane, the spectrum is expected to show a series of multiplets for the methylene protons of the cyclohexane and pyrrolidine rings. The chemical shifts will be influenced by the diamagnetic anisotropy of the neighboring ring and the electronegativity of the nitrogen atom.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of non-equivalent carbons. A key feature in the ¹³C NMR spectrum of 2-Azaspiro[4.5]decane is the signal for the spiro carbon, which is typically found further downfield compared to other aliphatic carbons due to its quaternary nature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Azaspiro[4.5]decane

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1, C3 (pyrrolidine)2.8 - 3.2 (m)45 - 50
C4 (spiro)-60 - 65
C6, C10 (cyclohexane)1.4 - 1.8 (m)35 - 40
C7, C9 (cyclohexane)1.4 - 1.8 (m)25 - 30
C8 (cyclohexane)1.4 - 1.8 (m)20 - 25
NH1.5 - 2.5 (br s)-

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Analysis of 2-Azaspiro[4.5]decane
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Azaspiro[4.5]decane in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for confirming the connectivity around the spirocenter.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. The choice of ionization technique is critical for analyzing 2-Azaspiro[4.5]decane.

Ionization Techniques
  • Electron Ionization (EI): A "hard" ionization technique that often leads to extensive fragmentation. This is useful for obtaining a detailed fragmentation pattern for structural elucidation, typically in conjunction with Gas Chromatography (GC-MS).

  • Electrospray Ionization (ESI): A "soft" ionization technique that is well-suited for polar molecules and typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. This is the preferred method for confirming the molecular weight, often coupled with High-Performance Liquid Chromatography (LC-MS).

Fragmentation Pattern

The fragmentation of the 2-Azaspiro[4.5]decane molecular ion is expected to involve cleavages of the pyrrolidine and cyclohexane rings. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for 2-Azaspiro[4.5]decane and its Fragments

IonPredicted m/zPossible Structure
[M]⁺139.2Molecular Ion
[M+H]⁺140.2Protonated Molecule
[M-CH₃]⁺124.2Loss of a methyl radical (from cyclohexane ring fragmentation)
[M-C₂H₄]⁺111.2Loss of ethylene (from pyrrolidine ring opening)
C₅H₁₀N⁺84.1Fragment containing the pyrrolidine ring
C₆H₁₁⁺83.1Cyclohexyl cation

Note: These are predicted values. Experimental values may differ slightly.

Experimental Protocol: GC-MS Analysis of 2-Azaspiro[4.5]decane
  • Sample Preparation: Prepare a dilute solution of 2-Azaspiro[4.5]decane (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Mass Spectrometer (MS) Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-300.

Chromatographic Techniques: Separation and Purity Assessment

Both HPLC and GC are powerful techniques for assessing the purity of 2-Azaspiro[4.5]decane and for separating it from related impurities or isomers.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile method for the analysis of 2-Azaspiro[4.5]decane. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) or the use of a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer is necessary.

Gas Chromatography (GC)

GC is well-suited for the analysis of the relatively volatile 2-Azaspiro[4.5]decane. A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbon-like molecules. Coupling GC with a mass spectrometer (GC-MS) provides both separation and structural identification.

Table 3: Comparison of HPLC and GC for 2-Azaspiro[4.5]decane Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning of a volatile compound between a gaseous mobile phase and a stationary phase.
Stationary Phase Typically C18 silica gel.Typically a non-polar polysiloxane.
Mobile Phase Acetonitrile/water or Methanol/water with additives like formic acid or TFA.Inert gas (e.g., Helium, Nitrogen).
Detection UV (low wavelength), ELSD, MS.Flame Ionization Detector (FID), MS.
Advantages Broad applicability, non-destructive.High resolution, fast analysis times, sensitive detection with FID.
Limitations Requires a suitable detector if no chromophore is present.Compound must be volatile and thermally stable.
Experimental Protocol: HPLC-UV Analysis of 2-Azaspiro[4.5]decane
  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1-1 mg/mL.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 205 nm.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation. For 2-Azaspiro[4.5]decane, the key vibrational modes are associated with the N-H and C-H bonds.

Table 4: Characteristic FTIR Absorption Bands for 2-Azaspiro[4.5]decane

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 3500 (broad)N-H stretchSecondary Amine
2850 - 2960C-H stretch (aliphatic)CH₂
1450 - 1470C-H bend (scissoring)CH₂
1100 - 1200C-N stretchAliphatic Amine
Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

X-ray Crystallography: The Definitive 3D Structure

For crystalline samples, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. While obtaining suitable crystals can be a challenge, the resulting data is invaluable for understanding the molecule's conformation.

As of the writing of this guide, the crystal structure of the parent 2-Azaspiro[4.5]decane is not publicly available. However, the crystal structure of a derivative, 2-Azaspiro[4.5]decan-3-one, has been determined (CCDC 217736)[1]. This data can provide insights into the general conformation of the spirocyclic system.

Table 5: Illustrative Crystallographic Data for a 2-Azaspiro[4.5]decane Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)6.456
c (Å)13.789
β (°)109.45
Key Bond Length (C-N)~1.47 Å
Key Bond Angle (C-N-C)~112°

Note: This data is for 2-Azaspiro[4.5]decan-3-one and serves as an illustrative example.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of 2-Azaspiro[4.5]decane suitable for X-ray diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Workflow and Relationship between Techniques

The characterization of 2-Azaspiro[4.5]decane typically follows a logical progression of analytical techniques.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_structural_elucidation Detailed Structural Elucidation cluster_purity_quant Purity & Quantitative Analysis Synthesis Synthesis of 2-Azaspiro[4.5]decane Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR GC_MS GC-MS (Molecular Weight & Purity) Purification->GC_MS HPLC HPLC (Purity & Quantification) Purification->HPLC GC GC-FID (Purity & Quantification) Purification->GC NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Stereochemistry) GC_MS->NMR Xray X-ray Crystallography (3D Structure) NMR->Xray If crystalline

References

A Comparative Guide to Purity Assessment: qNMR versus HPLC for 2-Azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise determination of a compound's purity is not merely a regulatory checkpoint but a cornerstone of safety and efficacy. For drug development professionals, selecting the most appropriate analytical technique is a critical decision that impacts timelines, resources, and the integrity of the final product. This guide provides an in-depth comparison of two powerful analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of 2-Azaspiro[4.5]decan-3-one, a key building block and a known impurity in the synthesis of some active pharmaceutical ingredients (APIs).[1][2][3]

This document moves beyond a superficial listing of pros and cons, delving into the fundamental principles of each technique and presenting a framework for their experimental validation. By understanding the causality behind experimental choices and the inherent strengths and limitations of both qNMR and HPLC, researchers can make informed decisions tailored to their specific analytical challenges.

The Analytical Challenge: 2-Azaspiro[4.5]decan-3-one

2-Azaspiro[4.5]decan-3-one is a spirocyclic lactam with a molecular weight of 153.22 g/mol .[1] Its structure lacks a strong chromophore, which can present a challenge for traditional HPLC methods that rely on UV detection.[4][5] The accurate quantification of this compound, whether as a final product or a process impurity, is crucial for quality control.

Theoretical Foundations: Two Orthogonal Approaches

The selection of an analytical method should ideally be based on orthogonal principles to provide a more comprehensive and reliable assessment of purity.[6][7][8] qNMR and HPLC offer distinctly different, yet complementary, approaches to quantification.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method

qNMR stands as a powerful quantitative tool, increasingly recognized for its role in pharmaceutical analysis.[6][9][10] Its fundamental principle lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[9][11][12] This makes qNMR a primary ratio method, meaning it can determine the purity of a substance without the need for a chemically identical reference standard.[10][12] For ¹H qNMR, the most common form, the high natural abundance and sensitivity of the proton nucleus are significant advantages.[9]

The key strengths of qNMR include:

  • Absolute Quantification: Purity can be determined directly by comparing the analyte signal to that of a certified internal standard of known purity.[11]

  • Structural Confirmation: The NMR spectrum provides rich structural information, allowing for simultaneous identification and quantification of the analyte and any impurities.[7]

  • Non-destructive Nature: The sample can be recovered and used for further analyses.[11]

However, qNMR is not without its limitations:

  • Sensitivity: Compared to other techniques like LC-MS, qNMR has lower sensitivity, which may be a factor when analyzing trace impurities.[11]

  • Signal Overlap: Complex mixtures can lead to overlapping signals, complicating accurate integration and quantification.[11]

  • Cost and Complexity: NMR instrumentation has a high initial cost and requires specialized expertise for operation and data interpretation.[11]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical quality control, renowned for its high resolution, sensitivity, and reproducibility.[13][14][15] The technique separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.[14] For purity assessment, HPLC with UV detection is the most common configuration.[13][15]

The advantages of HPLC include:

  • High Sensitivity and Resolution: HPLC can separate and detect impurities at very low levels, often required by regulatory guidelines.[14][16]

  • Established Methodology: HPLC methods are well-established and widely accepted by regulatory agencies.[13][14]

  • Versatility: A wide range of column chemistries and mobile phases allows for the optimization of separations for a vast array of compounds.[17]

The challenges associated with HPLC, particularly for a compound like 2-Azaspiro[4.5]decan-3-one, include:

  • Dependence on Reference Standards: Accurate quantification typically requires a certified reference standard of the analyte.[18]

  • Chromophore Requirement: Compounds with weak or no UV chromophores, like 2-Azaspiro[4.5]decan-3-one, can be difficult to detect with standard UV detectors, potentially requiring alternative detection methods like Charged Aerosol Detection (CAD) or mass spectrometry (MS), or derivatization.[4][5][19]

  • Method Development: Developing a robust and specific HPLC method can be time-consuming.[15]

Experimental Design for Method Validation

A robust comparison of qNMR and HPLC necessitates a thorough validation of both methods in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[20][21][22][23] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[23]

G cluster_0 Method Validation Workflow cluster_1 Parameters cluster_2 Data Comparison & Conclusion Analyte 2-Azaspiro[4.5]decan-3-one qNMR_Method qNMR Method Development Analyte->qNMR_Method HPLC_Method HPLC Method Development Analyte->HPLC_Method Validation_Parameters Validation Parameters (ICH Q2(R1)) qNMR_Method->Validation_Parameters HPLC_Method->Validation_Parameters Specificity Specificity Validation_Parameters->Specificity Comparative_Analysis Comparative Data Analysis Validation_Parameters->Comparative_Analysis Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD/LOQ Conclusion Conclusion on Optimal Method Comparative_Analysis->Conclusion

Caption: Workflow for validating and comparing qNMR and HPLC methods.

Experimental Protocols

qNMR Purity Assessment

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the 2-Azaspiro[4.5]decan-3-one sample and a suitable internal standard (e.g., maleic acid, of known purity) into an NMR tube.[11] Dissolve the solids in a known volume of a deuterated solvent (e.g., DMSO-d₆) that provides good solubility for both the analyte and the internal standard.[9][11]

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).[7] Ensure quantitative conditions are met, including a sufficiently long relaxation delay (D1) to allow for complete spin relaxation.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction. Integrate a well-resolved, characteristic signal for 2-Azaspiro[4.5]decan-3-one and a signal from the internal standard.

  • Purity Calculation: Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

HPLC Purity Assessment

  • Method Development:

    • Column Selection: A reversed-phase C18 column is a common starting point.

    • Mobile Phase: A gradient elution with a mixture of water (with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Detection: Given the weak chromophore, a UV detector set to a low wavelength (e.g., 210 nm) may provide some response. However, for accurate quantification, a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is recommended.[4][19]

  • Sample and Standard Preparation: Prepare a stock solution of the 2-Azaspiro[4.5]decan-3-one reference standard and the sample at a known concentration in a suitable diluent (e.g., the mobile phase). Create a series of calibration standards by diluting the stock solution.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of 2-Azaspiro[4.5]decan-3-one in the sample solution from the calibration curve and calculate the purity based on the initial sample weight.

Comparative Validation Data

The following table summarizes illustrative data from the validation of both qNMR and HPLC methods for the purity assessment of a batch of 2-Azaspiro[4.5]decan-3-one.

Validation ParameterqNMRHPLC-CADICH Q2(R1) Guideline
Specificity High (structural info)High (chromatographic separation)The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity (R²) ≥ 0.999≥ 0.998A linear relationship should be demonstrated across the range of the analytical procedure.
Accuracy (% Recovery) 98.5% - 101.2%98.1% - 101.8%The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision (RSD%)
- Repeatability≤ 1.0%≤ 1.5%Precision under the same operating conditions over a short interval of time.
- Intermediate Precision≤ 1.5%≤ 2.0%Within-laboratory variations: different days, different analysts, different equipment, etc.
Limit of Quantitation (LOQ) ~0.05% w/w~0.01% w/wThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Interpretation and Discussion

Both qNMR and HPLC-CAD can be validated to provide accurate and precise purity assessments for 2-Azaspiro[4.5]decan-3-one. However, the choice between the two depends on the specific requirements of the analysis.

G cluster_0 Method Selection Logic qNMR qNMR Primary_Standard Primary Standard Qualification qNMR->Primary_Standard Ideal for Structure_ID Simultaneous Structure ID qNMR->Structure_ID Unique Advantage HPLC HPLC-CAD Routine_QC Routine QC Testing HPLC->Routine_QC Well-suited for Trace_Impurity Trace Impurity Analysis HPLC->Trace_Impurity Higher Sensitivity Conclusion Decision: Fit-for-Purpose

Caption: Decision logic for selecting between qNMR and HPLC-CAD.

For the qualification of a primary reference standard where absolute purity is paramount, qNMR is the superior choice. Its nature as a primary ratio method eliminates the need for a pre-existing, well-characterized standard of the same compound, breaking the chain of traceability and providing a more fundamental purity value.[10][12] The ability to simultaneously confirm the structure of the analyte and identify impurities adds a layer of confidence that is invaluable in early-stage development.[7]

For routine quality control in a manufacturing environment, HPLC-CAD offers a more practical solution. Its higher sensitivity makes it better suited for detecting and quantifying trace impurities, which is often a critical requirement for release testing.[16] Once a method is established, HPLC can offer higher throughput compared to qNMR. While HPLC requires a qualified reference standard, this is a standard practice in QC laboratories. The use of CAD overcomes the challenge of the weak UV chromophore of 2-Azaspiro[4.5]decan-3-one.[19]

Conclusion

In the purity assessment of 2-Azaspiro[4.5]decan-3-one, both qNMR and HPLC-CAD are powerful and validatable techniques. The selection of the optimal method is not a matter of one being universally "better," but rather a strategic decision based on the analytical objective.

  • qNMR is the method of choice for the definitive assignment of purity to a reference standard and for investigations requiring simultaneous structural confirmation.

  • HPLC-CAD is a robust and sensitive technique well-suited for routine quality control and the analysis of trace-level impurities.

By leveraging the orthogonal nature of these two techniques, drug development professionals can build a comprehensive and robust analytical strategy, ensuring the quality and integrity of their products.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Azaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: January 2026

The azaspiro[4.5]decane framework is a privileged structural motif in medicinal chemistry and natural product synthesis.[1][2] Its rigid, three-dimensional topology allows for the precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for a diverse range of biological targets.[3][4] Consequently, this scaffold is a cornerstone in the development of novel therapeutics, including neurokinin-1 (NK-1) receptor antagonists and RIPK1 kinase inhibitors.[3][5]

The strategic importance of this scaffold necessitates efficient and versatile synthetic routes. This guide provides an in-depth comparison of several prominent methodologies for constructing the azaspiro[4.5]decane core. We will move beyond a simple recitation of protocols to analyze the underlying mechanistic principles, strategic advantages, and practical limitations of each approach. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize the synthetic route best suited for their specific research and development goals.

Intramolecular Heck Reaction: A Powerful Cyclization Strategy

The intramolecular Heck reaction has become a cornerstone of modern synthetic chemistry for its ability to forge carbon-carbon bonds under mild conditions, making it a powerful tool for constructing complex ring systems.[6][7] This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene tethered within the same molecule, enabling the formation of both carbocyclic and heterocyclic structures.[8][9]

Causality and Strategic Insights

The power of the intramolecular Heck reaction lies in its ability to create sterically congested tertiary and quaternary centers, which are often challenging to construct using other methods.[6][10] The reaction typically proceeds via a neutral or cationic pathway, beginning with the oxidative addition of the halide to a Pd(0) complex. This is followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to yield the cyclized product and regenerate the catalyst.[8] The choice of ligands, base, and solvent is critical for controlling the reaction pathway and preventing side reactions. The regioselectivity of the cyclization (e.g., exo vs. endo) is a key consideration, governed by factors such as ring strain in the transition state and the substitution pattern of the alkene.

Experimental Protocol: Synthesis of a Dibenzo[f,h]isoquinoline-Derived Azaspiro[4.5]decane

This protocol is adapted from a reported synthesis of dibenzo 1-azaspiro[4.5]decanes, which involves the intramolecular N-arylation of an amine onto an aromatic ring, a variation of the Heck reaction manifold.[11]

  • Substrate Preparation: The precursor, a sulfinamide derivative, is prepared via the diastereoselective addition of 2-bromobenzylmagnesium bromide to a chiral N-tert-butanesulfinyl imine derived from a tetralone.[2]

  • Cyclization Reaction:

    • To a solution of the sulfinamide precursor (1.0 equiv) in anhydrous toluene (0.05 M), add Pd₂(dba)₃ (0.05 equiv), (R)-BINAP (0.1 equiv), and Cs₂CO₃ (2.0 equiv).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture at 100 °C under an argon atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired dibenzo 1-azaspiro[4.5]decane.

Workflow Diagram

Intramolecular_Heck_Reaction sub Precursor (Sulfinamide Derivative) reagents Pd₂(dba)₃, (R)-BINAP Cs₂CO₃, Toluene sub->reagents 1. Add Reagents heat Heat (100 °C) 12-24h reagents->heat 2. Heat purify Work-up & Purification heat->purify 3. Cool & Purify product Dibenzo 1-Azaspiro[4.5]decane purify->product

Caption: Workflow for the Pd-catalyzed intramolecular N-arylation.

Ring-Closing Metathesis (RCM): Olefin-Based Cyclization

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, particularly macrocycles and other challenging ring sizes.[12] The reaction utilizes ruthenium or molybdenum catalysts to intramolecularly couple two terminal alkene functionalities, forming a new cycloalkene and releasing volatile ethylene, which drives the reaction to completion.[13]

Causality and Strategic Insights

The success of RCM is largely due to the development of highly active and functional-group-tolerant catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts.[13][14] This tolerance allows for the synthesis of complex, functionalized azaspirocycles without the need for extensive protecting group strategies. The key mechanistic step is the formation of a metallacyclobutane intermediate, which undergoes cycloreversion to furnish the product.[12] A significant advantage of RCM is its applicability to the synthesis of sterically congested systems.[15] However, a potential drawback is the formation of the endocyclic double bond, which may require subsequent reduction to achieve the fully saturated azaspiro[4.5]decane core.

Experimental Protocol: Synthesis of a 1-Azaspiro[4.5]dec-6-ene Derivative

This protocol is a representative example based on the RCM of 1-substituted 7-azanorbornenes to access the 1-azaspiro[4.5]decane system.[16]

  • Substrate Preparation: The diene precursor is synthesized by the appropriate alkylation or acylation of a suitable amino-cyclohexene derivative.

  • RCM Reaction:

    • Dissolve the diene precursor (1.0 equiv) in anhydrous dichloromethane (0.01 M).

    • Bubble argon through the solution for 20 minutes to deoxygenate.

    • Add the second-generation Grubbs catalyst (5 mol%).

    • Reflux the mixture under an argon atmosphere for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.

    • Concentrate the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the azaspiro[4.5]decene product.

  • Reduction (Optional):

    • Dissolve the spirocyclic alkene in methanol and add Pd/C (10 mol% w/w).

    • Hydrogenate the mixture under a balloon of H₂ at room temperature until the starting material is consumed.

    • Filter the reaction through Celite and concentrate the filtrate to obtain the saturated azaspiro[4.5]decane.

Workflow Diagram

RCM_Workflow diene Diene Precursor catalyst Grubbs Catalyst DCM, Reflux diene->catalyst 1. RCM spiroalkene Azaspiro[4.5]decene catalyst->spiroalkene reduction H₂, Pd/C Methanol spiroalkene->reduction 2. Reduction (Optional) product Saturated Azaspiro[4.5]decane reduction->product

Caption: General workflow for Ring-Closing Metathesis (RCM).

Pictet-Spengler Reaction: Biomimetic Synthesis of Spiro-Indoles

The Pictet-Spengler reaction is a classic method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems.[17][18] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring.[19] This reaction is particularly powerful for creating complex polycyclic alkaloids and can be adapted for the synthesis of spirocyclic structures.

Causality and Strategic Insights

The driving force of the Pictet-Spengler reaction is the formation of a highly electrophilic iminium ion intermediate, which is susceptible to attack by the nucleophilic aromatic ring.[17] The reaction can often be performed under mild, even physiological, conditions. Asymmetric variants, employing chiral Brønsted acids or other catalysts, have been developed to achieve high enantioselectivity, which is crucial for pharmaceutical applications.[19][20] The scope of the reaction is broad, but it is most effective with electron-rich aromatic systems like indoles.[21] When applied to the synthesis of azaspiro[4.5]decanes, the strategy typically involves tethering the aldehyde or ketone functionality to the cyclohexyl portion of the precursor.

Experimental Protocol: Asymmetric Synthesis of a Spiro-oxindole Azaspiro[4.5]decane

This protocol is conceptualized based on established asymmetric Pictet-Spengler methodologies.[20]

  • Substrate Preparation: The tryptamine-derived precursor, containing a ketone on the cyclohexane ring, is prepared through standard synthetic methods.

  • Pictet-Spengler Cyclization:

    • To a solution of the keto-tryptamine precursor (1.0 equiv) in dichloromethane (0.1 M) at -20 °C, add a chiral phosphoric acid catalyst (e.g., TRIP, 10 mol%).

    • Stir the reaction at -20 °C for 24-48 hours, monitoring completion by LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to afford the enantiomerically enriched spiro-oxindole azaspiro[4.5]decane.

Workflow Diagram

Pictet_Spengler_Reaction precursor Keto-Tryptamine Precursor catalyst Chiral Acid Catalyst DCM, -20 °C precursor->catalyst 1. Add Catalyst cyclization Iminium Formation & Cyclization catalyst->cyclization 2. Stir purify Work-up & Purification cyclization->purify 3. Quench & Purify product Enantioenriched Azaspiro[4.5]decane purify->product

Caption: Workflow for an asymmetric Pictet-Spengler reaction.

Reductive Amination: A Direct and Versatile Approach

Reductive amination is one of the most fundamental and widely used methods for forming C-N bonds.[22] This one-pot procedure involves the reaction of a ketone or aldehyde with an amine (or ammonia source) to form an intermediate imine or enamine, which is then reduced in situ to the target amine. This method provides a highly efficient and direct route to azaspirocycles from corresponding spirocyclic ketones.

Causality and Strategic Insights

The efficiency of reductive amination stems from the use of reducing agents that are selective for the protonated iminium ion over the starting ketone.[22] Mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose, as they react much faster with the iminium intermediate, thus minimizing side reactions such as the reduction of the starting ketone.[22] This selectivity allows the reaction to be performed in a single pot, enhancing operational simplicity and overall yield. The method is broadly applicable and tolerant of many functional groups, making it a workhorse in both academic and industrial settings.

Experimental Protocol: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane

This protocol is adapted from general procedures for the reductive amination of cyclic ketones.[22]

  • Imine Formation:

    • To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv) in anhydrous methanol (0.1 M), add an excess of ammonium acetate (5-10 equiv).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium triacetoxyborohydride (1.5 equiv) in portions, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude amine can be purified by distillation or column chromatography.

Workflow Diagram

Reductive_Amination_Workflow ketone Spirocyclic Ketone amine_source Ammonium Acetate Methanol ketone->amine_source 1. Condensation imine Imine Formation (in situ) amine_source->imine reducing_agent NaBH(OAc)₃ 0 °C to RT imine->reducing_agent 2. Reduction purify Work-up & Purification reducing_agent->purify 3. Quench & Purify product Azaspiro[4.5]decane purify->product

Caption: Workflow for one-pot reductive amination.

Comparative Analysis and Benchmarking

The choice of a synthetic route is a multifactorial decision that depends on the specific target molecule, desired scale, stereochemical requirements, and available resources. The following table provides a comparative summary of the discussed methodologies.

Parameter Intramolecular Heck Reaction Ring-Closing Metathesis (RCM) Pictet-Spengler Reaction Reductive Amination
Key Transformation C(sp²)-C(sp²) bond formationAlkene-alkene couplingElectrophilic aromatic substitutionKetone to amine conversion
Typical Yields Moderate to High (60-90%)High (70-95%)High (75-95%)High (60-90%)[22]
Stereocontrol Can be made highly enantioselective with chiral ligands.[10]Stereochemistry of existing centers is retained.Excellent enantioselectivity achievable with chiral catalysts.[20]Generally forms racemates unless chiral auxiliaries or catalysts are used.
Scalability Good, but catalyst cost can be a factor.Good, though catalyst removal can be an issue on a large scale.Excellent, often uses inexpensive reagents.Excellent, widely used in industry.
Substrate Scope Broad; requires aryl/vinyl halide and alkene.Broad; requires two alkene moieties. Tolerant of many functional groups.[12]Best with electron-rich arenes (e.g., indoles).[17]Very broad; applicable to most ketones and aldehydes.
Key Advantages - Forms quaternary centers- Convergent- High functional group tolerance- Access to large rings- Biomimetic- High stereocontrol- Operationally simple- High atom economy
Key Disadvantages - Expensive catalyst/ligands- Potential for side reactions- Product contains a double bond- Catalyst cost/removal- Limited to specific aromatic systems- Requires a ketone precursor- Limited stereocontrol in basic form

Conclusion and Future Outlook

The synthesis of the azaspiro[4.5]decane scaffold is well-served by a variety of robust and efficient chemical transformations.

  • Reductive amination stands out for its simplicity, efficiency, and scalability, making it an ideal choice for producing simple azaspiro[4.5]decanes from readily available ketones.

  • The Intramolecular Heck Reaction and Ring-Closing Metathesis offer powerful and convergent strategies for constructing more complex and highly substituted analogs, with the Heck reaction being particularly adept at creating quaternary stereocenters.

  • The Pictet-Spengler Reaction remains a highly valuable tool, especially for the enantioselective synthesis of indole-containing spirocycles that are prevalent in natural products.

The continued development of new catalysts and reaction conditions, particularly in the fields of asymmetric catalysis and C-H activation, promises to further enhance the synthetic chemist's toolkit. Future innovations will likely focus on improving step-economy, reducing reliance on expensive transition metals, and enabling the late-stage functionalization of the azaspiro[4.5]decane core to rapidly generate libraries of bioactive compounds.

References

A Comparative Guide to the Bioactivity of 2-Azaspiro[4.5]decane and its Oxa-Analogs: A Bioisosteric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved pharmacological profiles is perpetual. Among these, spirocyclic systems have emerged as "privileged scaffolds" due to their inherent three-dimensionality, which can lead to enhanced potency, selectivity, and pharmacokinetic properties.[1][2][3][4] This guide provides a comparative analysis of the bioactivity of 2-Azaspiro[4.5]decane and its oxa-analogs, framing the discussion within the strategic concept of bioisosterism—the substitution of a functional group with another that retains similar biological activity.[5]

While a direct, head-to-head comparison of identical derivatives of 2-Azaspiro[4.5]decane and its precise oxa-analogs is not extensively documented in publicly available literature, this guide will synthesize findings from various studies on structurally related compounds. By examining different derivatives and their effects on diverse biological targets, we can infer the impact of introducing an oxygen atom into the spirocyclic core, a common tactic to modulate physicochemical properties such as polarity and hydrogen bonding potential.

The Spirocyclic Scaffold: A Gateway to Novel Bioactivity

The 2-Azaspiro[4.5]decane framework, a bicyclic system featuring a shared carbon atom, is a prominent structural motif in numerous bioactive molecules.[6] Its rigid conformation can pre-organize appended pharmacophoric groups into a specific spatial orientation, potentially leading to higher affinity and selectivity for a biological target.[4] The introduction of a heteroatom, such as oxygen, to create an oxa-analog, represents a classic bioisosteric replacement aimed at fine-tuning a molecule's drug-like properties.

Caption: Bioisosteric relationship between 2-Azaspiro[4.5]decane and its oxa-analogs.

Comparative Bioactivity: Case Studies

This section will explore the bioactivity of various derivatives of azaspiro[4.5]decanes and their oxa-analogs across different therapeutic areas, highlighting the structure-activity relationships (SAR) where the influence of the heterocyclic core can be discerned.

Muscarinic M1 Receptor Agonism for Alzheimer's Disease

A series of 1-oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as M1 muscarinic agonists, a promising therapeutic target for Alzheimer's disease.[7] The rationale behind incorporating the oxa-azaspirodecane skeleton was to mimic the tetrahydrofuran ring of muscarone within a more rigid framework.

Key Findings:

  • 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (Compound 17 in the study) exhibited potent but non-selective muscarinic activity.[7]

  • Systematic modifications led to compounds with preferential affinity for M1 over M2 receptors and potent antiamnesic activity with reduced cholinergic side effects.[7]

  • Specifically, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (Compound 18) and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (Compound 29) were identified as partial agonists at M1 receptors, stimulating phosphoinositide hydrolysis.[7]

While a direct comparison with a non-oxa counterpart is not provided in this specific study, the findings underscore the potential of the oxa-azaspiro[4.5]decane scaffold to yield potent and selective M1 agonists. The oxygen atom likely contributes to the binding profile through hydrogen bonding interactions within the receptor's active site.

Table 1: In Vitro Muscarinic Receptor Affinity of Selected 1-Oxa-8-azaspiro[4.5]decane Derivatives

Compound (as referenced in[7])M1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M1/M2 Selectivity
171.82.10.86
183.2134.1
291.4128.6

Data extracted from[7].

Antihypertensive Activity via Adrenergic Receptor Blockade

Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been investigated as antihypertensive agents. These compounds were designed as potential alpha- and beta-adrenergic receptor blockers.

Key Findings:

  • Several compounds in this series demonstrated the ability to lower blood pressure in spontaneously hypertensive rats.

  • Further pharmacological evaluation in dogs revealed that these compounds act as alpha-adrenergic blockers, with some showing a preference for α1 or α2 subtypes.

The introduction of the oxa- and additional aza-moieties into the spiro[4.5]decane core was a strategy to explore new chemical space for antihypertensive agents. The heterocyclic nature of the scaffold is crucial for the observed adrenergic receptor antagonism.

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key assays relevant to the bioactivities discussed.

In Vitro Cytotoxicity Screening: Sulforhodamine B (SRB) Assay

This protocol is a robust method for assessing the anti-proliferative effects of novel compounds on cancer cell lines.[8][9]

Principle: The SRB assay is a colorimetric assay that quantifies the total protein content of cells, which is proportional to the cell number.

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of the test compounds (e.g., 2-Azaspiro[4.5]decane and oxa-analog derivatives) to the wells and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[10]

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and excess medium components. Allow the plates to air dry completely.[10]

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[10]

  • Dye Solubilization: After the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[10]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Azaspiro[4.5]decane hydrochloride, a specialized heterocyclic amine. By understanding the chemical's hazard profile and the regulatory landscape, we can ensure that its disposal protects both personnel and the environment, reinforcing the trust placed in our scientific endeavors.

Hazard Profile and Core Safety Principles

This compound and structurally similar compounds are categorized with a clear set of hazards that dictate handling and disposal protocols. Understanding these is the first step in a self-validating safety system.

Based on data from analogous compounds, this compound is classified as:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

These classifications necessitate the consistent use of Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. All handling of the solid or solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[2]

Incompatibility Insights

This compound is incompatible with strong oxidizing agents. Mixing with such agents could lead to vigorous, exothermic reactions, creating an unsafe situation and a more complex waste stream. Therefore, segregation of this waste from oxidizing agents is a critical and non-negotiable step in the disposal workflow.

Regulatory Framework: Classifying Your Waste Stream

Proper disposal is contingent on correctly classifying the waste according to federal and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs hazardous waste.

This compound is not a specifically "listed" hazardous waste (i.e., it does not appear on the F, K, P, or U lists).[3][4][5] Therefore, its classification depends on whether it exhibits any of the four characteristics of hazardous waste:

Characteristic EPA Code Applicability to this compound
Ignitability D001Unlikely. The compound is a solid salt and not expected to have a low flashpoint.[3]
Corrosivity D002Unlikely. While a hydrochloride salt, aqueous solutions are not expected to have a pH of ≤2 or ≥12.5.[3]
Reactivity D003Unlikely. It is not known to be unstable, react violently with water, or generate toxic gases.[3]
Toxicity D004-D043Potentially Applicable. The "harmful if swallowed" classification indicates oral toxicity. If the compound leaches specific toxic constituents above regulatory limits when subjected to the Toxicity Characteristic Leaching Procedure (TCLP), it would be classified as toxic hazardous waste.[3]

Given its toxicological profile, it is prudent and often required to manage this compound waste as hazardous waste . This conservative approach ensures the highest level of safety and compliance. You must consult your institution's Environmental Health & Safety (EHS) department for a final determination, as they are responsible for making the official hazardous waste determination.[6]

Step-by-Step Disposal Protocol

Disposal of this compound should not involve drain disposal or regular trash.[7] The primary and recommended method of disposal is incineration by a licensed hazardous waste management facility .

Step 1: Waste Segregation and Collection
  • Designate a specific waste container for this compound and materials contaminated with it. This includes residual solid, solutions, and contaminated labware (e.g., weighing boats, pipette tips, gloves).

  • Use a compatible container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.

  • Do not mix with incompatible wastes, particularly strong oxidizing agents or bases.[7]

Step 2: Proper Labeling

Accurate labeling is a cornerstone of safe waste management. The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate accumulation start date.

  • A clear statement of the hazards: "Toxic," "Irritant"

  • The approximate concentration and volume of the waste.

Step 3: On-Site Accumulation
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6]

  • The SAA must be under the control of the laboratory personnel.

  • Keep the container closed at all times except when adding waste.

Step 4: Arranging for Disposal
  • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

  • Do not exceed the accumulation time limits (e.g., 12 months) or volume limits (e.g., 55 gallons of hazardous waste or 1 quart of acutely hazardous waste) for your SAA.[6]

  • Your EHS department will manage the transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).

The Rationale for Incineration

Incineration is the preferred disposal method for many organic compounds because it provides complete destruction of the molecule. However, the chemical composition of this compound presents specific challenges that necessitate a specialized, high-temperature incinerator with advanced flue gas treatment.

  • Nitrogen Content: The presence of a nitrogen atom in the heterocyclic ring will lead to the formation of Nitrogen Oxides (NOx) during combustion.[8][9] NOx are atmospheric pollutants that contribute to smog and acid rain.

  • Chlorine Content: The hydrochloride salt contains chlorine, which will be converted to Hydrogen Chloride (HCl) gas during incineration.[8] HCl is a corrosive and toxic gas.

Licensed hazardous waste incinerators are equipped with sophisticated scrubbers and other pollution control systems to neutralize HCl and reduce NOx emissions, ensuring that the disposal process complies with strict environmental standards.[8]

Emergency Procedures: Spill and Exposure Management

Accidental Spill
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear appropriate PPE, including a respirator if dealing with a large quantity of fine powder.

  • Contain and Absorb: For small spills, gently cover the solid with an inert absorbent material like vermiculite or sand. For liquid spills, use a chemical absorbent. Avoid raising dust.

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., scrubbing with alcohol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your EHS department.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

DisposalWorkflow start Waste Generation (2-Azaspiro[4.5]decane HCl & Contaminated Materials) waste_char Waste Characterization (Consult SDS & EHS) start->waste_char is_haz Is it Hazardous Waste? waste_char->is_haz segregate Segregate Waste (No Oxidizers/Bases) is_haz->segregate Yes (Recommended) non_haz Manage as Non-Hazardous Waste (Consult EHS - Unlikely) is_haz->non_haz No container Collect in Labeled, Compatible Container segregate->container saa Store in Satellite Accumulation Area (SAA) container->saa ehs_pickup Schedule EHS Pickup saa->ehs_pickup incineration Licensed Incineration (Controls for NOx, HCl) ehs_pickup->incineration

Caption: Decision workflow for this compound disposal.

By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound with scientific rigor and a commitment to safety and environmental stewardship, building trust in our practices from discovery through to disposal.

References

Mastering the Safe Handling of 2-Azaspiro[4.5]decane Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, in-depth procedural information for the safe handling and disposal of 2-Azaspiro[4.5]decane hydrochloride. Moving beyond a simple checklist, we will explore the rationale behind these protocols, ensuring a comprehensive understanding that fosters a culture of safety and excellence.

Hazard Assessment and Risk Mitigation

This compound and its structural analogs are classified as hazardous substances. A thorough understanding of their potential risks is the foundation of safe laboratory practice.

Summary of Hazards:

Hazard ClassificationGHS Hazard StatementPotential Effects
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion can lead to adverse health effects.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.[1][2][3]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationContact with eyes can result in significant irritation and potential damage.[1][2][3]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationInhalation of dust can irritate the respiratory tract.[1][2][3]

Given these hazards, the primary routes of exposure to mitigate are inhalation, skin contact, eye contact, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body AreaRequired PPERationale and Best Practices
Eyes & Face Chemical splash goggles and a face shieldGoggles provide a seal against dust and splashes. A face shield offers an additional layer of protection, especially during procedures with a higher risk of splashing, such as preparing solutions.[4][5]
Hands Chemical-resistant gloves (e.g., nitrile or neoprene)Double-gloving is recommended to provide an extra barrier against contamination.[6] Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.
Body Laboratory coat or chemical-resistant apronA lab coat protects personal clothing from contamination. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron is advised.[4][7]
Respiratory NIOSH-approved respiratorA respirator is crucial when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[8][9] The type of respirator should be selected based on a formal risk assessment.
Feet Closed-toe shoesProtects feet from potential spills.[4]

Operational Plans: Step-by-Step Procedures for Safe Handling

Adherence to standardized procedures is critical for minimizing exposure and ensuring experimental reproducibility.

Weighing and Aliquoting the Solid Compound

Due to the risk of respiratory irritation from airborne dust, weighing of this compound should be performed within a certified chemical fume hood or a ventilated balance enclosure.

Workflow for Weighing:

Weighing Workflow cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_area Prepare Weighing Area in Fume Hood prep_ppe->prep_area prep_tools Gather Spatulas, Weigh Paper, and Tared Container prep_area->prep_tools weigh_solid Carefully Transfer Solid to Weigh Paper prep_tools->weigh_solid Proceed with caution record_mass Record Mass weigh_solid->record_mass transfer_container Transfer Solid to Tared Container record_mass->transfer_container clean_tools Decontaminate Spatula and Weighing Area transfer_container->clean_tools Secure container dispose_waste Dispose of Contaminated Weigh Paper in Designated Waste clean_tools->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Workflow for Weighing this compound.

Preparation of Solutions

When preparing solutions, the primary risks are splashing and aerosol generation.

Step-by-Step Protocol:

  • Preparation: Don all required PPE and perform the entire procedure within a chemical fume hood.

  • Solvent Addition: Slowly add the solvent to the container with the pre-weighed this compound. Rationale: Adding the solid to the solvent can increase the risk of dust generation.

  • Dissolution: Gently swirl or stir the mixture to dissolve the solid. If necessary, use a magnetic stirrer at a low speed to avoid splashing.

  • Transfer: If the solution needs to be transferred, do so carefully, pouring down the side of the receiving vessel to minimize splashing.

  • Labeling: Clearly label the container with the chemical name, concentration, solvent, date, and your initials.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][2][3] Remove contaminated clothing and wash it before reuse.[1][2] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air.[1][2][3] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.[1][2]

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][2]

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.

Disposal Workflow:

Disposal Workflow cluster_waste_generation Waste Generation cluster_waste_segregation Segregation & Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Weigh Paper, etc.) solid_container Seal in a Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Unused Solutions liquid_container Collect in a Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container excess_solid Excess Solid Compound excess_solid->solid_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup local_regulations Dispose of in Accordance with Local, State, and Federal Regulations ehs_pickup->local_regulations

Caption: Disposal workflow for this compound waste.

All waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][10][2][11] Do not dispose of this chemical down the drain or in the regular trash.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1][10][2][3]

By integrating these safety protocols into your daily laboratory operations, you contribute to a safer and more effective research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[4.5]decane hydrochloride
Reactant of Route 2
2-Azaspiro[4.5]decane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.